SPT5 protein
Description
Properties
CAS No. |
138673-72-0 |
|---|---|
Molecular Formula |
C34H59NO14 |
Synonyms |
SPT5 protein |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of SPT5 in Orchestrating Transcription Elongation: A Technical Guide
For Immediate Release
An In-depth Analysis of SPT5's Core Functions in Transcriptional Regulation for Researchers, Scientists, and Drug Development Professionals.
New research sheds light on the intricate mechanisms by which SPT5, a universally conserved transcription elongation factor, governs the processivity and pausing of RNA Polymerase II (Pol II). This technical guide provides a comprehensive overview of the primary functions of SPT5, detailing its dual role in both inhibiting and promoting transcription elongation, the critical influence of its various domains, and its dynamic interplay with other regulatory factors. This document is intended to serve as a vital resource for researchers in molecular biology, scientists engaged in drug discovery, and professionals in pharmaceutical development.
Executive Summary
SPT5, in conjunction with its partner SPT4, forms the DRB-sensitivity-inducing factor (DSIF) complex, a key regulator of transcription elongation in eukaryotes.[1] SPT5's primary function is to modulate the activity of RNA Polymerase II as it moves along the DNA template. It plays a crucial, bifunctional role: initially acting as a component of the promoter-proximal pausing machinery that arrests Pol II shortly after transcription initiation, and subsequently, upon phosphorylation, transforming into a potent processivity factor that enhances the rate and efficiency of transcription elongation.[2] This dynamic regulation is critical for fine-tuning gene expression in response to cellular signals and developmental cues. Understanding the intricate functions of SPT5's distinct domains—the N-terminal NGN domain, the central KOW domains, and the C-terminal repeats (CTR)—is paramount for elucidating the complexities of transcriptional control and for the development of novel therapeutic agents that target these fundamental cellular processes.
The Dual Nature of SPT5: A Gatekeeper of Transcription Elongation
SPT5's involvement in transcription elongation is characterized by a remarkable functional duality. In the early stages of transcription, DSIF, in concert with the Negative Elongation Factor (NELF), establishes a promoter-proximal pause, bringing Pol II to a halt approximately 20-60 nucleotides downstream of the transcription start site.[3][4] This pausing is a critical regulatory checkpoint, allowing for the recruitment of additional factors necessary for mRNA capping and splicing, and ensuring that transcription proceeds in a coordinated and efficient manner.
The transition from a paused state to productive elongation is triggered by the Positive Transcription Elongation Factor b (P-TEFb), a kinase complex composed of CDK9 and Cyclin T1.[5][6] P-TEFb phosphorylates the C-terminal domain (CTD) of Pol II, NELF, and critically, the C-terminal repeats (CTR) of SPT5.[2][7] This phosphorylation event induces a conformational change in the elongation complex, leading to the dissociation of NELF and the transformation of DSIF from a repressive to a processive factor.[6] The phosphorylated SPT5 then acts as a key component of the elongation machinery, enhancing the speed and processivity of Pol II, enabling it to traverse chromatin templates efficiently.[8]
Quantitative Insights into SPT5 Function
The functional impact of SPT5 on transcription elongation has been quantified through various experimental approaches. The following tables summarize key quantitative data from studies on SPT5, highlighting its effects on Pol II occupancy, pausing, and elongation rates.
| Condition | Pol II Occupancy (Relative Units) | Pausing Index | Elongation Rate (kb/min) | Reference |
| Wild-Type | 1.0 | 3.4 | 2.5 | [9] |
| SPT5 Depletion | Reduced globally, with accumulation at 5' ends | Increased | Decreased | [10][11] |
| SPT5 CTR Mutant (T1A) | - | - | Reduced | [12] |
| P-TEFb Inhibition | Accumulation at promoter-proximal regions | Increased | Significantly Reduced | [2] |
Table 1: Quantitative Effects of SPT5 on Transcription Elongation Parameters. This table provides a summary of the observed quantitative changes in RNA Polymerase II (Pol II) occupancy, pausing index, and elongation rate under different experimental conditions related to SPT5 function. The pausing index is a ratio of Pol II density at the promoter to the gene body.
| SPT5 Domain | Function | Quantitative Effect | Reference |
| NGN Domain | Binds SPT4, interacts with Pol II | Essential for DSIF formation and function | [11] |
| KOW Domains | Mediate interactions with nucleic acids and other proteins | Deletion of KOW4-5 domains decreases transcription elongation | |
| CTR Domain | Platform for protein recruitment, phosphorylated by P-TEFb | Phosphorylation is critical for the switch to productive elongation | [7] |
Table 2: Functional Contributions of SPT5 Domains. This table outlines the primary functions of the different domains of the SPT5 protein and their quantified impact on transcription elongation.
Signaling Pathways and Molecular Interactions
The regulatory activity of SPT5 is tightly controlled through a network of signaling pathways and protein-protein interactions. The central event is the phosphorylation of SPT5's C-terminal repeats (CTR) by P-TEFb (CDK9/Cyclin T1). This phosphorylation cascade is a key determinant in the switch from transcription pausing to productive elongation.
Caption: SPT5 Phosphorylation Pathway in Transcription Elongation.
The diagram above illustrates the key signaling events. Initially, the DSIF-NELF complex associates with Pol II, inducing a pause. The recruitment of P-TEFb leads to the phosphorylation of SPT5 (and other factors), triggering the dissociation of NELF and the conversion of SPT5 into a positive elongation factor, thereby promoting processive transcription.
Experimental Protocols
A variety of sophisticated experimental techniques are employed to investigate the function of SPT5 in transcription elongation. The following sections provide detailed methodologies for some of the key assays cited in this guide.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for SPT5
ChIP-seq is used to identify the genome-wide binding sites of SPT5, providing insights into its localization at promoters and along gene bodies.
Protocol:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. For transcription factors, a dual cross-linking step with disuccinimidyl glutarate (DSG) followed by formaldehyde can improve efficiency.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-500 base pairs using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to SPT5. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing: The beads are washed extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating in the presence of a high salt concentration and proteinase K.
-
DNA Purification: The DNA is purified using standard phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of SPT5 enrichment.
Caption: ChIP-seq Experimental Workflow for SPT5.
Native Elongating Transcript Sequencing (NET-seq)
NET-seq provides a high-resolution map of the positions of transcriptionally engaged Pol II genome-wide by sequencing the 3' ends of nascent RNAs.[13][14][15]
Protocol:
-
Cell Lysis and Chromatin Isolation: Cells are lysed under native conditions (no cross-linking), and chromatin is isolated.
-
Immunoprecipitation of Pol II: The chromatin is solubilized, and Pol II-nascent transcript complexes are immunoprecipitated using an antibody against a subunit of Pol II (e.g., Rpb1 or Rpb3).
-
Nascent RNA Isolation: The nascent RNA is released from the immunoprecipitated complexes.
-
3' Linker Ligation: A pre-adenylated DNA linker is ligated to the 3' end of the nascent RNA fragments.
-
RNA Fragmentation and Size Selection: The RNA is fragmented, and fragments of a specific size range (e.g., 30-100 nucleotides) are selected.
-
Reverse Transcription: The size-selected RNA is reverse transcribed to generate cDNA.
-
Circularization and PCR Amplification: The cDNA is circularized, and a library is generated by PCR amplification.
-
Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to the genome to determine the precise location of the 3' end of the nascent transcripts, which corresponds to the position of the transcribing Pol II.[13][14][15]
References
- 1. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tripartite phosphorylation of SPT5 by CDK9 times pause release and tunes elongation rate of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pleiotropic roles of SPT5 in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast Bur1 Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spt5 C-terminal repeat domain phosphorylation and length negatively regulate heterochromatin through distinct mechanisms | PLOS Genetics [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spt5 plays vital roles in the control of sense and antisense transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spt5 Phosphorylation and the Rtf1 Plus3 Domain Promote Rtf1 Function through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue NET-seq (native elongating transcript sequencing) [protocols.io]
- 14. Native elongating transcript sequencing (NET-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of SPT5 in Promoter-Proximal Pausing of RNA Polymerase II: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Promoter-proximal pausing of RNA Polymerase II (Pol II) is a pivotal and widespread regulatory checkpoint in metazoan gene expression, enabling the rapid and synchronized induction of genes. This process involves the temporary stalling of Pol II shortly after transcription initiation, typically 20-120 base pairs downstream of the transcription start site (TSS).[1][2] A central architect of this paused state is the DRB Sensitivity-Inducing Factor (DSIF), a heterodimeric complex composed of SPT4 and SPT5. SPT5, the larger and evolutionarily conserved subunit, plays a multifaceted role in establishing, maintaining, and ultimately releasing the paused polymerase. This technical guide provides an in-depth examination of the molecular mechanisms through which SPT5 governs Pol II pausing, details key experimental methodologies used in its study, and presents quantitative data illustrating its functional impact.
The Molecular Machinery of Pol II Pausing: The Central Role of SPT5
The establishment of a stable paused Pol II complex is a multi-step process orchestrated by DSIF and the Negative Elongation Factor (NELF).
DSIF Engagement and NELF Recruitment
Shortly after promoter clearance, DSIF, the SPT4/SPT5 complex, binds to the nascent Pol II elongation complex.[3] SPT5 is the critical component for this interaction and subsequent events. A primary function of DSIF is to act as a platform for the recruitment of NELF.[4][5][6] The association of NELF with the DSIF-Pol II complex is what fully arrests transcription, inducing the paused state.[3] In vivo and in vitro studies have demonstrated that the recruitment of NELF to the elongation complex is dependent on the presence of DSIF.[1][2][7]
Structural Domains of SPT5 and Their Specific Functions in Pausing
SPT5 is a multi-domain protein, and recent structural and functional studies have elucidated the specific roles of these domains in mediating Pol II pausing.[4][5]
-
NGN (NusG N-terminal) and KOW1 Domains: These domains form a clamp around the upstream DNA duplex exiting the Pol II complex.[4] This "DNA clamp" is thought to restrict the movement of the DNA, contributing to the stability of the pause.[4] Specifically, the interaction between the KOW1 domain and the upstream DNA is essential for the stable association of DSIF with the elongation complex itself.[4][5]
-
KOW2-3 Domains: These domains are crucial for mediating the recruitment of NELF to the DSIF/Pol II complex.[4][5]
-
KOW4 Domain: The KOW4 domain, along with the KOW5 domain, forms a clamp around the nascent RNA transcript as it emerges from the Pol II exit channel.[4] This interaction with the nascent RNA directly facilitates and stabilizes the paused state, likely by preventing further translocation of the polymerase.[4][5]
The coordinated action of these domains—clamping both the exiting DNA and the nascent RNA while recruiting the core pausing factor NELF—positions SPT5 as the master regulator of pause establishment.
Pause Release: The Transition to Productive Elongation
For transcription to proceed, the paused Pol II must be released into productive elongation. This transition is a key regulatory step controlled by the Positive Transcription Elongation Factor b (P-TEFb).
P-TEFb Recruitment and Kinase Activity
P-TEFb, a complex of Cyclin-Dependent Kinase 9 (CDK9) and a Cyclin T partner, is the master regulator of pause release.[1][8] It is recruited to gene promoters through various mechanisms, including by transcription factors like Brd4.[9] Upon recruitment, the CDK9 kinase subunit phosphorylates multiple components of the paused complex.[10][11]
Phosphorylation Cascade and Its Consequences
CDK9-mediated phosphorylation targets three key substrates:
-
NELF: Phosphorylation of the NELF-E subunit causes the entire NELF complex to dissociate from Pol II.[3][9][11] This is the critical event that alleviates the transcriptional arrest.
-
SPT5: CDK9 phosphorylates the C-terminal region (CTR) of SPT5.[9][12][13] This phosphorylation event is crucial, as it converts DSIF from a negative or neutral elongation factor into a positive processivity factor that travels with the elongating polymerase.[3][11]
-
Pol II CTD: P-TEFb also phosphorylates Serine 2 (Ser2) of the Pol II C-terminal domain (CTD) heptapeptide (B1575542) repeats.[9][11] This modification is a hallmark of actively elongating polymerase and helps recruit additional factors required for elongation and mRNA processing.
The concerted phosphorylation of these targets dismantles the repressive paused state and reconfigures the transcription machinery for robust, processive elongation.[9][11]
Quantitative Analysis of SPT5 Function
Depletion or mutation of SPT5 has profound, quantifiable effects on the distribution of Pol II at the 5' end of genes. Techniques like ChIP-seq and PRO-seq have been instrumental in measuring these changes. A key metric is the Pausing Index (PI) , typically calculated as the ratio of Pol II density in the promoter-proximal region to the density over the gene body.[7]
| Experimental Condition | Observation | Quantitative Effect | Reference Method(s) |
| Acute SPT5 Depletion | Reduction in promoter-proximal Pol II occupancy. | Significant decrease in the 5' Pausing Index (PI).[7] | GRO-seq, Pol II ChIP-seq[7] |
| Acute SPT5 Depletion | Reduction in NELF association with promoters. | Decreased NELF-A ChIP-seq signal at TSSs.[7] | NELF-A ChIP-seq[7] |
| Acute SPT5 Depletion | Increased Pol II density in the immediate downstream gene body. | Shift in Pol II distribution from the promoter into the gene body.[7] | GRO-seq, Pol II ChIP-seq[7] |
| Acute SPT5 Depletion | Triggering of RPB1 (core Pol II subunit) degradation. | Loss of RPB1 protein, preventable by inhibiting the unfoldase VCP/p97.[14] | Western Blot, PRO-seq[14][15] |
| SPT5 KOW1 Mutation | Decreased DSIF binding to the elongation complex. | Reduced ability of DSIF to associate with Pol II in Electrophoretic Mobility Shift Assays (EMSAs).[4] | EMSA[4] |
| P-TEFb Inhibition (e.g., with Flavopiridol) | Accumulation of Pol II in the promoter-proximal region. | Genome-wide increase in paused Pol II, demonstrating the requirement for P-TEFb in pause release.[11] | ChIP, Nuclear Run-On[11][16] |
Key Experimental Methodologies
The study of SPT5 and Pol II pausing relies on a suite of powerful genomic and biochemical techniques.
Precision Nuclear Run-On and Sequencing (PRO-seq)
PRO-seq maps the location of transcriptionally engaged RNA polymerases with base-pair resolution, providing a snapshot of active transcription genome-wide.[17][18]
Detailed Protocol:
-
Cell Permeabilization: Cells are treated with a mild detergent (e.g., Sarkosyl) to permeabilize membranes and wash out endogenous NTPs, which halts transcription.[18][19]
-
Nuclear Run-On: Isolated nuclei are incubated in a reaction mix containing biotin-labeled NTPs (e.g., Biotin-11-CTP). Engaged Pol II complexes incorporate a single biotinylated nucleotide into the 3' end of the nascent RNA.[18]
-
RNA Isolation and Fragmentation: Total RNA is isolated, and the nascent transcripts are fragmented by base hydrolysis to a suitable size for sequencing.
-
Biotinylated RNA Enrichment: The biotin-labeled nascent transcripts are captured and enriched using streptavidin-coated magnetic beads.[18] This step stringently selects for RNAs that were actively being transcribed during the run-on.
-
Library Preparation: Adapters are ligated to the 3' and 5' ends of the captured RNA fragments. The RNA is then reverse-transcribed into cDNA.
-
Sequencing and Analysis: The resulting cDNA library is amplified and subjected to high-throughput sequencing. The 5' end of each sequencing read corresponds to the position of the 3' end of the nascent transcript, precisely mapping the location of the active Pol II.[19] Data analysis allows for the calculation of pausing indices and the generation of high-resolution polymerase density maps.[20]
References
- 1. tandfonline.com [tandfonline.com]
- 2. The pleiotropic roles of SPT5 in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of RNA Polymerase II Promoter-Proximal Pausing in Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the roles of Spt5-nucleic acid contacts in promoter proximal pausing of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the roles of Spt5-nucleic acid contacts in promoter proximal pausing of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-TEFb: Finding its ways to release promoter-proximally paused RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Ready, Pause, Go: Regulation of RNA Polymerase II Pausing and Release by Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast Bur1 Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. SPT5 stabilization of promoter-proximal RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. P-TEFb Is Critical for the Maturation of RNA Polymerase II into Productive Elongation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Precise Maps of RNA Polymerase Reveal How Promoters Direct Initiation and Pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PRO-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 19. PRO‐seq: Precise Mapping of Engaged RNA Pol II at Single‐Nucleotide Resolution | Semantic Scholar [semanticscholar.org]
- 20. academic.oup.com [academic.oup.com]
Discovery and initial characterization of the SPT5 protein.
An In-depth Technical Guide to the Discovery and Initial Characterization of SPT5
Introduction
The regulation of transcription elongation is a critical control point in gene expression, ensuring the accurate and efficient synthesis of RNA by RNA Polymerase II (RNAPII). Central to this process is the Suppressor of Ty 5 (SPT5) protein, a remarkably conserved factor that plays a multifaceted role in modulating RNAPII activity. In eukaryotes and archaea, SPT5 forms a stable heterodimer with SPT4. This complex, known as the DRB Sensitivity-Inducing Factor (DSIF) in metazoans, is unique in that its core subunit, SPT5, is the only transcription accessory factor found in all three domains of life, highlighting its ancient and indispensable function.[1][2][3][4][5][6] This document provides a comprehensive overview of the seminal discoveries and foundational experiments that first identified and characterized SPT5, establishing its pivotal role in the landscape of transcriptional control.
Discovery: A Tale of Two Systems
The identification of SPT5 emerged from two independent and complementary lines of investigation in the 1990s: genetic screens in yeast and biochemical fractionation of human cell extracts. This convergence provided a robust foundation for understanding its function.
Genetic Discovery in Saccharomyces cerevisiae
SPT5 was first identified, along with its partner SPT4, in genetic screens conducted in the budding yeast S. cerevisiae.[1][4][7] These screens were designed to find mutations that could suppress the transcriptional defects caused by the insertion of a Ty retrotransposon element into the promoter region of the HIS4 gene.[2][3][4][7] Mutations in the SPT5 gene restored HIS4 transcription, earning it the name "Suppressor of Ty".[2][3] Subsequent genetic analyses revealed that spt5 mutations shared phenotypes with histone mutations and could suppress mutations in the Snf/Swi chromatin remodeling complex, suggesting an early link between SPT5 and chromatin function.[1] Further studies connected SPT5 to transcription elongation by showing that mutations in RNAPII catalytic subunits could suppress a cold-sensitive spt5 allele, implying a functional relationship between SPT5 and the elongation rate of RNAPII.[1]
Biochemical Discovery in Human Cells
Concurrently, researchers investigating the mechanism of the transcription elongation inhibitor 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) biochemically purified a protein complex from HeLa cell nuclear extracts.[1][4] They had identified a fraction that supported RNAPII transcription but was insensitive to DRB. By adding back other fractions, they isolated a complex that restored DRB sensitivity.[1] This complex was named DRB Sensitivity-Inducing Factor (DSIF).[1][3][4] Subsequent protein sequencing revealed that DSIF was a heterodimer composed of the human homologs of yeast Spt4 and Spt5.[1] This discovery firmly established DSIF (SPT4/5) as a key factor involved in the early stages of transcription elongation and its regulation.[4]
Initial Characterization of SPT5/DSIF
The initial studies quickly characterized SPT5 as a multi-domain protein that functions as a core component of the transcription elongation machinery.
Structural Organization
Early sequence analysis identified SPT5 as a large, modular protein with several distinct domains, a structure that has been elaborated upon by subsequent studies.[3][5]
-
NusG N-terminal (NGN) Domain: This is the most conserved region of the protein, sharing homology with the bacterial transcription factor NusG.[1][3][4][5] It is the site of interaction with both SPT4 and the clamp domain of RNAPII.[3][5][8]
-
KOW Domains: Eukaryotic SPT5 contains multiple Kyprides, Ouzounis, Woese (KOW) domains, which are thought to act as protein-protein or protein-nucleic acid interaction modules.[1][2][3][5] In contrast, bacterial NusG and archaeal SPT5 typically possess only a single KOW domain.[1][2][5]
-
C-Terminal Repeats (CTR): The C-terminus of eukaryotic SPT5 contains a region of repetitive sequences that are subject to phosphorylation.[1][4] This region is crucial for recruiting other factors involved in RNA processing and chromatin modification.[1]
Function in Transcription Elongation
The initial biochemical assays with purified DSIF revealed a dual regulatory function.
-
Negative Regulation (Pausing): The primary activity for which DSIF was named is its ability to inhibit transcription elongation in vitro, an effect that is particularly pronounced in the presence of the Negative Elongation Factor (NELF).[4] This activity is central to the establishment of promoter-proximal pausing, a key regulatory checkpoint in metazoan gene expression.[4][6]
-
Positive Regulation (Processivity): Paradoxically, the same studies also found that DSIF could stimulate the overall rate of transcription elongation, particularly under conditions of limiting nucleotide concentrations.[1] This suggests that once RNAPII is released from the promoter-proximal pause, SPT5 travels with the elongation complex and enhances its processivity, helping it to traverse chromatin templates.[1][6][9]
This dual functionality positions SPT5 as a master regulator of the elongation phase, first helping to establish a pause and then switching to a positive factor that promotes productive transcript synthesis.
Summary of Experimental Findings
The initial characterization of SPT5/DSIF was based on a combination of genetic and biochemical experiments. The key qualitative findings are summarized below.
| Experiment Type | System | Key Observation | Implied Function | Reference |
| Genetic Suppressor Screen | S. cerevisiae | spt5 mutations restore transcription of a gene repressed by a Ty element insertion. | Involvement in transcription regulation, potentially by altering chromatin structure or RNAPII function. | [1][7] |
| Genetic Interaction | S. cerevisiae | Mutations in RNAPII subunits suppress spt5 mutant phenotypes. | Direct functional interaction with RNA Polymerase II during transcription. | [1] |
| In Vitro Transcription | Human (HeLa) | Purified DSIF (hSPT5/hSPT4) restores sensitivity of RNAPII to the inhibitor DRB. | DSIF is a negative regulator of elongation, inducing pausing. | [1][4][10] |
| In Vitro Transcription | Human (HeLa) | DSIF stimulates elongation rate at limiting nucleotide concentrations. | DSIF is also a positive regulator, enhancing RNAPII processivity. | [1] |
| Protein Complex Purification | Human (HeLa) | SPT5 and SPT4 consistently co-purify in a stable complex. | Functions as a heterodimer (DSIF). | [1][4] |
Key Experimental Protocols
The following sections detail the methodologies for the foundational experiments that led to the discovery and characterization of SPT5/DSIF.
Protocol: Genetic Screen for spt Mutants in Yeast
This protocol describes the general approach used to isolate mutants, such as spt5, that suppress a known transcriptional defect.
-
Strain Selection: Begin with a S. cerevisiae strain containing a scorable phenotype caused by a transcriptional defect. The original screens used a strain with a Ty element inserted in the promoter of the HIS4 gene (e.g., his4-912δ), which prevents growth on media lacking histidine.
-
Mutagenesis: Expose the parental yeast strain to a mutagen (e.g., ethyl methanesulfonate (B1217627) (EMS) or ultraviolet light) to induce random mutations throughout the genome. The dose is calibrated to achieve an appropriate frequency of mutations.
-
Selection of Suppressors: Plate the mutagenized cells onto a selective medium where the parental strain cannot grow (e.g., synthetic complete medium lacking histidine). Only cells that have acquired a second "suppressor" mutation that restores HIS4 gene expression will be able to form colonies.
-
Phenotypic Confirmation: Isolate colonies from the selective plates and re-streak them on both selective and non-selective media to confirm the suppressor phenotype.
-
Genetic Analysis: Perform genetic crosses and complementation tests to determine the number of different suppressor genes identified and to map their chromosomal locations.
-
Gene Identification: Clone the responsible gene (e.g., SPT5) by transforming a genomic library into the mutant strain and selecting for plasmids that complement the suppressor phenotype, followed by sequencing.
Protocol: Purification of DSIF from HeLa Nuclear Extract
This protocol outlines the biochemical fractionation scheme used to isolate DSIF based on its functional activity.
-
Preparation of Nuclear Extract: Isolate nuclei from cultured HeLa cells and prepare a crude nuclear extract containing soluble proteins.
-
Phosphocellulose Chromatography: Apply the nuclear extract to a phosphocellulose (P11) column. The flow-through fraction contains RNAPII and general transcription factors but lacks DSIF, serving as the DRB-insensitive basal transcription system. Elute bound proteins with a step gradient of KCl. DSIF activity is found in the 0.5 M KCl fraction.
-
DEAE-Sepharose Chromatography: Further fractionate the active P11 eluate on a DEAE-Sepharose anion exchange column. Elute with an ammonium (B1175870) sulfate (B86663) gradient.
-
Heparin-Sepharose Chromatography: Pool the active fractions and apply them to a Heparin-Sepharose column, which binds many DNA- and RNA-binding proteins. Elute with a KCl gradient.
-
Glycerol Gradient Centrifugation: As a final purification step, load the active fraction onto a glycerol gradient and centrifuge to separate complexes based on their size and shape.
-
Activity Assay: At each stage of purification, test the fractions for their ability to restore DRB sensitivity to the P11 flow-through fraction in an in vitro transcription assay.
-
Protein Identification: Analyze the final, highly purified active fraction by SDS-PAGE to identify the constituent proteins (p160 and p14), which were subsequently identified by microsequencing as hSPT5 and hSPT4.
Protocol: In Vitro DRB Sensitivity Assay
This assay is used to measure the activity of DSIF.
-
Reaction Components: Assemble transcription reactions in a buffer containing:
-
DNA Template: A linear DNA fragment with a strong promoter (e.g., the adenovirus major late promoter).
-
RNAPII Source: The DRB-insensitive P11 flow-through fraction or purified RNAPII and general transcription factors.
-
Nucleotides: ATP, GTP, CTP, and [α-³²P]UTP for radiolabeling the nascent RNA.
-
Test Fraction: The column fraction or purified DSIF being tested.
-
Inhibitor: DRB (typically 25-50 µM) or a DMSO vehicle control.
-
-
Transcription Reaction: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for transcription initiation and elongation.
-
RNA Purification: Stop the reaction and purify the radiolabeled RNA products, typically by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Analysis: Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled transcripts. A positive DSIF activity is indicated by a significant reduction in the amount of full-length transcript produced in the presence of both DSIF and DRB, compared to the reactions with DSIF or DRB alone.
Signaling and Functional Relationships
SPT5/DSIF is a central node in the regulation of transcription elongation, acting as a molecular switch between paused and productive states of RNAPII.
As RNAPII clears the promoter, unphosphorylated DSIF, often in conjunction with NELF, binds to the early elongation complex.[4] This interaction reconfigures the complex, inducing it to pause approximately 20-60 nucleotides downstream from the transcription start site.[6] This paused state is a critical checkpoint. The release from this pause is triggered by the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), a kinase that phosphorylates the C-terminal repeats of SPT5, NELF, and the C-terminal domain of RNAPII.[4][7] This phosphorylation event causes NELF to dissociate and converts DSIF from a negative to a positive elongation factor, which then enhances the processivity of RNAPII as it transcribes through the gene body.[1][6]
Conclusion
The discovery of SPT5 through parallel genetic and biochemical approaches provided a powerful illustration of its fundamental importance in transcription. Initial characterization immediately established it as a universally conserved, dual-function regulator of transcription elongation. These seminal studies laid the groundwork for decades of subsequent research that has further elucidated the intricate mechanisms by which SPT5 and its partners coordinate transcription with RNA processing, chromatin modification, and DNA repair, cementing its status as a master regulator of gene expression.
References
- 1. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating the rugged landscape of transcription: NusG–Spt5 proteins as universal but dissociable stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Cell Physiol Biochem - Emerging Roles of SPT5 in Transcription [cellphysiolbiochem.com]
- 6. The Transcription Elongation Factor Spt5 Influences Transcription by RNA Polymerase I Positively and Negatively - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pleiotropic roles of SPT5 in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Spt5 plays vital roles in the control of sense and antisense transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The DSIF Subunits Spt4 and Spt5 Have Distinct Roles at Various Phases of Immunoglobulin Class Switch Recombination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Interaction of the SPT5-SPT4 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription elongation, a fundamental process in gene expression, is tightly regulated by a host of protein factors. Among these, the SPT5-SPT4 complex, also known as DRB-sensitivity-inducing factor (DSIF) in metazoans, is a universally conserved heterodimer that plays a pivotal role in controlling the processivity and pausing of RNA polymerase II (Pol II).[1][2] Understanding the intricate structural details of SPT5 and SPT4 and the molecular basis of their interaction is crucial for elucidating the mechanisms of transcriptional regulation and for the development of novel therapeutic agents targeting transcription-related diseases. This technical guide provides a comprehensive overview of the current knowledge on the structure of the SPT5 and SPT4 proteins and their interaction to form the functional DSIF complex.
Domain Architecture of SPT5 and SPT4
The function of the SPT5-SPT4 complex is dictated by the specific domains within each subunit, which mediate protein-protein and protein-nucleic acid interactions.
SPT5: A Multi-Domain Scaffold
SPT5 is a large, multi-domain protein that serves as the core component of the DSIF complex.[3] Its domain architecture is conserved across eukaryotes and archaea, although the number of certain domains can vary.[1] The key domains of eukaryotic SPT5 include:
-
NusG N-terminal (NGN) Domain: This highly conserved domain is located at the N-terminus and is responsible for the direct interaction with SPT4.[4][5] It forms a stable heterodimer with SPT4, which is essential for the integrity and function of the DSIF complex.[4][5] The NGN domain also contributes to the interaction with Pol II.[1][3]
-
Kyprides, Ouzounis, Woese (KOW) Domains: Eukaryotic SPT5 contains multiple KOW domains, typically five to six, which are thought to be involved in binding to both protein and nucleic acids.[4] These domains are crucial for the association of DSIF with the transcribing Pol II and the nascent RNA transcript.[3]
-
C-Terminal Repeat (CTR) Domain: The C-terminus of SPT5 features a series of repeats that are subject to phosphorylation.[6] This post-translational modification is thought to modulate the function of DSIF, switching it from a repressive to a positive elongation factor.[6][7]
SPT4: A Small Zinc-Finger Protein
SPT4 is a smaller protein that tightly associates with the NGN domain of SPT5.[4][5] Its structure is characterized by:
-
Zinc-Finger Motif: SPT4 contains a conserved zinc-finger domain, which is essential for its structural integrity.[5] Mutations in the cysteine residues that coordinate the zinc ion disrupt the protein's function.
-
Interaction Interface: SPT4 interacts with the NGN domain of SPT5 through a combination of hydrophobic interactions and hydrogen bonds, forming a stable heterodimeric core for the DSIF complex.[4][5]
The SPT5-SPT4 Interaction: A Stable Heterodimer
The interaction between SPT5 and SPT4 is a critical determinant of DSIF function. Structural studies have revealed the precise molecular details of this interaction.
The primary interface between SPT4 and the NGN domain of SPT5 involves an acid-dipole interaction.[4] This interaction is characterized by a significant buried surface area and a network of hydrogen bonds that contribute to the high stability of the complex.[5]
Data Presentation: Structural and Interaction Parameters
Quantitative data from structural and biochemical studies provide valuable insights into the SPT5-SPT4 interaction. While specific binding affinities (Kd values) are not consistently reported across the literature, structural analyses have provided details on the interaction interface.
| Parameter | Value | Reference |
| Interaction Interface Area | ~940 Ų | [5] |
| Number of Hydrogen Bonds | 10 | [5] |
| Number of Salt Bridges | 4 | [5] |
| Spt5 Contact Area for Spt4 Binding (P. furiosus) | 2,367 Ų | [8][9] |
Experimental Protocols
The study of the SPT5-SPT4 complex relies on a variety of biochemical and structural biology techniques. Below are generalized protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction
Co-IP is used to determine if two proteins interact within a cell.
Protocol:
-
Cell Lysis: Harvest cells expressing tagged versions of SPT4 and/or SPT5. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Add an antibody specific to one of the tagged proteins (the "bait") to the pre-cleared lysate and incubate to allow the antibody to bind to its target.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the "bait" and the potential interacting partner (the "prey"). The presence of the "prey" protein in the eluate indicates an in vivo interaction.[4][10]
X-ray Crystallography for High-Resolution Structure Determination
This technique provides atomic-level details of protein structures and their complexes.
Protocol:
-
Protein Expression and Purification: Co-express SPT4 and the NGN domain of SPT5 in a suitable expression system (e.g., E. coli). Purify the complex to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).[5]
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that promote the growth of well-ordered crystals. For the M. jannaschii Spt4/5 core, crystals were obtained in 50 mM MES pH 5.5–7.0, 20–30% PEG400.[5]
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and use computational methods (e.g., molecular replacement or experimental phasing) to determine the electron density map and build an atomic model of the protein complex. Refine the model against the experimental data to obtain a high-resolution structure.[4][5]
Cryo-Electron Microscopy (Cryo-EM) for Visualizing Large Complexes
Cryo-EM is particularly useful for determining the structure of large and dynamic complexes, such as DSIF in complex with RNA Polymerase II.
Protocol:
-
Complex Assembly and Purification: Assemble the DSIF-Pol II complex by incubating purified DSIF and Pol II. Purify the complex using size-exclusion chromatography to isolate the fully assembled complex.[8][11]
-
Grid Preparation: Apply a small volume of the purified complex to an EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.[11]
-
Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures, collecting a large dataset of particle images from different orientations.
-
Image Processing and 3D Reconstruction: Use specialized software to pick individual particle images, align them, and reconstruct a three-dimensional density map of the complex.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.[8][9]
In Vitro Transcription Assay to Assess Functional Activity
This assay is used to determine the effect of DSIF on the elongation phase of transcription.
Protocol:
-
Template Preparation: Prepare a linear DNA template containing a promoter and a G-less cassette, which allows for the generation of a stalled elongation complex.[12][13]
-
Transcription Reaction: Set up a transcription reaction containing the DNA template, purified RNA Polymerase II, general transcription factors, and NTPs (with one being radioactively labeled for detection).
-
Elongation and Analysis: Initiate transcription and allow it to proceed to the end of the G-less cassette, creating a population of stalled elongation complexes. Add purified DSIF and all four NTPs to restart elongation.
-
Product Visualization: Stop the reaction at different time points and analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography. The length of the transcripts will indicate the processivity of Pol II in the presence and absence of DSIF.[12][13]
Visualizations of Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions and functional states of the SPT5-SPT4 complex.
Conclusion
The SPT5-SPT4 (DSIF) complex is a master regulator of transcription elongation, with a sophisticated architecture that allows it to interact with RNA Polymerase II, nucleic acids, and other regulatory factors. The stable heterodimer formed between the NGN domain of SPT5 and SPT4 constitutes the core of this essential complex. A detailed understanding of the structural and molecular basis of these interactions is paramount for deciphering the intricate mechanisms governing gene expression. The experimental protocols and structural data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of SPT5 and SPT4 in health and disease, and to explore their potential as therapeutic targets. Future studies focusing on obtaining high-resolution structures of the entire DSIF complex in various functional states will undoubtedly provide deeper insights into its multifaceted roles in transcription.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. DSIF, a novel transcription elongation factor that regulates RNA polymerase II processivity, is composed of human Spt4 and Spt5 homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Core Structure of the yeast Spt4-Spt5 Complex: A Conserved Module for Regulation of Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Repression of RNA Polymerase II Elongation In Vivo Is Critically Dependent on the C-Terminus of Spt5 | PLOS One [journals.plos.org]
- 7. DSIF modulates RNA polymerase II occupancy according to template G + C content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. RNA polymerase and transcription elongation factor Spt4/5 complex structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Transcription Elongation Factor SPT5
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Suppressor of Ty 5 (SPT5) is a highly conserved and essential transcription elongation factor that plays a pivotal role in regulating gene expression across eukaryotes. Forming a heterodimer with SPT4, it constitutes the core of the DRB-sensitivity-inducing factor (DSIF) complex. SPT5, through the DSIF complex, exerts both positive and negative control over RNA Polymerase II (Pol II) elongation. It is instrumental in the establishment of promoter-proximal pausing of Pol II, a key regulatory step in transcription, and is also crucial for the transition to productive elongation. The function of SPT5 is intricately regulated by post-translational modifications, primarily phosphorylation, which dictates its interaction with other regulatory factors and its influence on Pol II processivity. Given its central role in transcription, SPT5 is a critical protein of interest in understanding fundamental cellular processes and is an emerging target in drug development.
Gene and Aliases for SPT5 Protein in Different Species
The nomenclature for the gene encoding the this compound varies across different species. A comprehensive summary is provided in the table below.
| Species Name | Official Gene Symbol | Full Gene Name | Aliases |
| Homo sapiens (Human) | SUPT5H | SPT5 Homolog, DSIF Elongation Factor Subunit | SPT5, SPT5H, Tat-CT1, DSIF p160, FLJ34157[1][2][3][4][5][6][7] |
| Mus musculus (Mouse) | Supt5h | Suppressor of Ty 5 homolog | Supt5[2] |
| Saccharomyces cerevisiae (Yeast) | SPT5 | Suppressor of Ty 5 | YML010W[8][9][10][11] |
| Drosophila melanogaster (Fruit fly) | Spt5 | Suppressor of Ty 5 | CG7626, dSpt5[12][13][14][15] |
| Caenorhabditis elegans (Nematode) | spt-5 | suppressor of Ty 5 | K08E4.1[16][17] |
Signaling Pathways and Regulatory Mechanisms
The activity of SPT5 is tightly controlled through a network of interactions and post-translational modifications. A key regulatory axis involves the positive transcription elongation factor b (P-TEFb), which is a cyclin-dependent kinase (CDK9/CycT1).
Regulation of Transcription Elongation by SPT5 and P-TEFb
The following diagram illustrates the dual role of the DSIF complex (SPT4/SPT5) in transcription elongation and its regulation by P-TEFb. Initially, DSIF, in concert with the Negative Elongation Factor (NELF), promotes the pausing of RNA Polymerase II shortly after transcription initiation. The subsequent recruitment of P-TEFb leads to the phosphorylation of the Pol II C-terminal domain (CTD), NELF, and the C-terminal region (CTR) of SPT5. This phosphorylation event causes the dissociation of NELF and converts DSIF into a positive elongation factor, thereby facilitating robust transcription elongation.
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SPT5
This protocol is a generalized workflow for performing ChIP-seq to identify the genomic binding sites of SPT5.
Detailed Methodologies:
A common set of steps for a ChIP-seq procedure prior to sequencing includes crosslinking, nuclei extraction, chromatin shearing, immunoprecipitation, elution, reversal of crosslinks, and library preparation. The following provides a more detailed outline:
-
Cell Cross-linking and Harvesting: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The reaction is then quenched with glycine.
-
Chromatin Preparation: Cells are lysed, and nuclei are isolated. The chromatin is then sheared into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to SPT5. Protein A/G magnetic beads are then used to capture the antibody-protein-DNA complexes.
-
Washes: A series of washes with buffers of increasing stringency are performed to remove non-specifically bound chromatin.
-
Elution and Cross-link Reversal: The immunoprecipitated chromatin is eluted from the beads, and the protein-DNA cross-links are reversed by incubation at high temperature with proteinase K.
-
DNA Purification: The DNA is purified using standard phenol-chloroform extraction or column-based methods.
-
Library Preparation and Sequencing: The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters. The resulting library is then sequenced using a high-throughput sequencing platform.
Quantitative Data
The abundance of this compound can vary between different cell types and organisms. The following table summarizes available quantitative data.
| Species | Cell/Tissue Type | Protein Abundance (molecules/cell) | Method |
| Saccharomyces cerevisiae | Log phase SD medium | 2340 | Mass Spectrometry |
| Saccharomyces cerevisiae | - | 9928 +/- 2274 | Not Specified[9] |
Further quantitative data on binding affinities and expression levels in various human and mouse tissues are areas of active investigation.
Conclusion
SPT5 is a multifaceted protein that is integral to the regulation of transcription elongation. Its dynamic interplay with SPT4, NELF, and P-TEFb orchestrates the pausing and release of RNA Polymerase II, thereby fine-tuning gene expression. The methodologies outlined in this guide, particularly ChIP-seq, are powerful tools for elucidating the genome-wide landscape of SPT5 function. A deeper understanding of SPT5's regulatory networks and precise mechanisms of action holds significant promise for the development of novel therapeutic strategies targeting transcriptional dysregulation in disease.
References
- 1. genecards.org [genecards.org]
- 2. SUPT5H - Wikipedia [en.wikipedia.org]
- 3. BioGPS - your Gene Portal System [biogps.org]
- 4. WikiGenes - SUPT5H - suppressor of Ty 5 homolog (S. cerevisiae) [wikigenes.org]
- 5. SUPT5H SPT5 homolog, DSIF elongation factor subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. SUPT5H SPT5 homolog, DSIF elongation factor subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. SPT5, an essential gene important for normal transcription in Saccharomyces cerevisiae, encodes an acidic nuclear protein with a carboxy-terminal repeat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPT5 | SGD [yeastgenome.org]
- 10. tandfonline.com [tandfonline.com]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
- 13. alliancegenome.org [alliancegenome.org]
- 14. sdbonline.org [sdbonline.org]
- 15. Spt5 and Spt6 are associated with active transcription and have characteristics of general elongation factors in D. melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. spt-5 (K08E4.1) Result Summary | BioGRID [thebiogrid.org]
An In-depth Technical Guide to the Core Protein-Protein Interactions of SPT5 in the DSIF Complex
Audience: Researchers, scientists, and drug development professionals.
Abstract: The DRB-sensitivity-inducing factor (DSIF) complex, a heterodimer of SPT4 and SPT5, is a universally conserved transcription elongation factor critical for the regulation of RNA Polymerase II (Pol II) processivity. SPT5, the core subunit of this complex, engages in a multitude of protein-protein and protein-nucleic acid interactions to modulate transcription from promoter-proximal pausing to productive elongation. Understanding these interactions at a molecular level is paramount for developing novel therapeutics targeting transcriptional dysregulation in various diseases. This technical guide provides a comprehensive overview of the key protein-protein interactions of SPT5 within the DSIF complex, presents quantitative interaction data, details key experimental methodologies for studying these interactions, and provides visual representations of the interaction pathways and experimental workflows.
Core Components and Interactions of the DSIF Complex
The DSIF complex is fundamentally composed of two subunits: SPT4 and SPT5.[1][2] SPT5 is a large, multi-domain protein that serves as the scaffold for the complex's interactions and functions.[1] In eukaryotes, SPT5 associates with the smaller SPT4 protein to form the functional DSIF heterodimer.[1][2] This complex then interacts with several other key players in the transcription machinery to exert its regulatory effects.
SPT5-SPT4 Interaction: The DSIF Core
The formation of the DSIF complex is initiated by the direct and stable interaction between SPT5 and SPT4. This interaction is mediated by the N-terminal NusG-like (NGN) domain of SPT5.[1][3] Structural studies have revealed that SPT4, a small zinc-finger protein, intimately binds to the NGN domain of SPT5, forming a stable heterodimer.[1] This interaction is crucial for the stability and function of the DSIF complex. Co-immunoprecipitation experiments have demonstrated that mutations disrupting the SPT5-SPT4 interface abrogate their interaction.[1]
DSIF Interaction with RNA Polymerase II
The DSIF complex physically associates with the elongating RNA Polymerase II (Pol II).[4] This interaction is multifaceted, involving multiple domains of SPT5. The NGN domain of SPT5, in addition to binding SPT4, also makes direct contact with the clamp domain of Pol II. Furthermore, the middle region of SPT5, which encompasses several KOW (Kyprides, Ouzounis, Woese) domains, is also involved in binding to Pol II. This interaction is thought to clamp DSIF onto the Pol II elongation complex, enhancing its processivity.[5] The affinity of the intact DSIF complex for Pol II is higher than that of the SPT5 NGN domain alone, suggesting that SPT4 contributes to the stable association of DSIF with the polymerase.
DSIF and NELF: A Coordinated Regulation of Pausing
DSIF plays a critical role in promoter-proximal pausing of Pol II, a key regulatory step in transcription. This function is carried out in concert with the Negative Elongation Factor (NELF) complex.[6][7] DSIF is required for the recruitment of NELF to the Pol II elongation complex; NELF's association with Pol II is dependent on the presence of DSIF.[6][7] Together, DSIF and NELF stabilize the paused polymerase, preventing premature elongation.
SPT5 Interactions with Nucleic Acids
Beyond protein-protein interactions, SPT5 also directly engages with the nucleic acids within the transcription bubble. The KOW4 domain of SPT5 has been shown to bind to the nascent RNA transcript as it emerges from the Pol II exit channel.[8][9] Additionally, the KOW1 domain of SPT5 interacts with the upstream DNA duplex. These interactions are thought to further stabilize the association of DSIF with the elongation complex and contribute to its regulatory functions.
Quantitative Analysis of SPT5 Interactions
While the protein-protein interactions of SPT5 are well-characterized qualitatively, obtaining precise quantitative data such as dissociation constants (Kd) can be challenging and highly dependent on the experimental conditions. The following table summarizes the available quantitative and semi-quantitative data for the key interactions of SPT5.
| Interacting Partners | SPT5 Domain(s) Involved | Method | Binding Affinity (Kd) | Notes |
| SPT4 | NGN | X-ray Crystallography, Co-IP | Not explicitly reported, but a stable complex | The interaction is essential for DSIF formation.[1] |
| RNA Polymerase II | NGN, KOW domains | Co-IP, FRET | Not explicitly reported, but a strong interaction | The affinity of the full DSIF complex is higher than SPT5 alone.[3] |
| NELF | Not directly mapped on SPT5 | In vitro transcription assays | Not explicitly reported | DSIF is required for NELF recruitment to Pol II.[6][7] |
| Nascent RNA | KOW4, KOW4-5 linker | NMR, RNA binding assays | High nanomolar range | The linker region between KOW4 and KOW5 contributes significantly to RNA binding.[9] |
Key Experimental Protocols
The study of SPT5 protein-protein interactions relies on a combination of in vivo and in vitro techniques. Below are detailed methodologies for three key experimental approaches.
Co-immunoprecipitation (Co-IP) for DSIF Complex Analysis
Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate, providing evidence for in vivo interactions.
Objective: To verify the interaction between SPT5 and its binding partners (e.g., SPT4, Pol II subunits) in a cellular context.
Materials:
-
Cell line expressing epitope-tagged SPT5 (e.g., FLAG-SPT5)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: Glycine-HCl pH 2.5 or epitope peptide solution (e.g., 3xFLAG peptide).
-
Antibody-conjugated magnetic beads (e.g., anti-FLAG M2 magnetic beads).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh tube.
-
-
Pre-clearing (Optional):
-
Add unconjugated magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Add antibody-conjugated magnetic beads to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Resuspend the beads in 1 ml of ice-cold wash buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in elution buffer and incubate at room temperature for 10-15 minutes with gentle agitation.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies specific for the expected interacting partners.
-
Yeast Two-Hybrid (Y2H) Screening for Novel SPT5 Interactors
The Y2H system is a powerful genetic method to identify novel protein-protein interactions.
Objective: To screen a cDNA library for proteins that interact with SPT5.
Materials:
-
Yeast strain (e.g., AH109 or Y2HGold) containing reporter genes (e.g., HIS3, ADE2, lacZ).
-
"Bait" plasmid (e.g., pGBKT7) containing the DNA-binding domain (BD) of a transcription factor fused to SPT5.
-
"Prey" plasmid (e.g., pGADT7) containing the activation domain (AD) of the transcription factor fused to a cDNA library.
-
Yeast transformation reagents (e.g., LiAc/PEG).
-
Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
X-Gal for lacZ reporter assay.
Procedure:
-
Bait Plasmid Construction and Validation:
-
Clone the full-length or a specific domain of SPT5 into the bait plasmid.
-
Transform the bait plasmid into the yeast strain and confirm its expression and lack of auto-activation of the reporter genes.
-
-
Library Screening (Yeast Transformation):
-
Co-transform the yeast strain carrying the bait plasmid with the prey cDNA library.
-
Plate the transformed yeast on selective media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
-
Selection of Positive Interactions:
-
Replica-plate the colonies from the SD/-Trp/-Leu plates onto higher stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade).
-
Colonies that grow on the high-stringency media indicate a potential protein-protein interaction.
-
-
Confirmation of Interactions (Reporter Assay):
-
Perform a β-galactosidase (lacZ) filter lift or liquid assay on the positive colonies. A blue color indicates activation of the lacZ reporter gene, further confirming the interaction.
-
-
Identification of Interacting Proteins:
-
Isolate the prey plasmids from the confirmed positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[10][11][12]
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the interaction between DSIF and an interacting partner (e.g., Pol II).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Purified recombinant DSIF complex (ligand).
-
Purified interacting protein (analyte).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the purified DSIF complex over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active groups on the surface with an ethanolamine (B43304) pulse.
-
-
Analyte Injection and Binding Analysis:
-
Inject a series of increasing concentrations of the analyte (interacting protein) over the sensor surface containing the immobilized DSIF.
-
Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte binding to the ligand. This generates a sensorgram with an association phase.
-
-
Dissociation Phase:
-
After the analyte injection, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand. This generates the dissociation phase of the sensorgram.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH buffer) to remove all bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizing SPT5 Interactions and Workflows
Signaling Pathways and Logical Relationships
References
- 1. The transcription elongation factors Spt4 and Spt5 control neural progenitor proliferation and are implicated in neuronal remodeling during Drosophila mushroom body development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Transcription Elongation Factor DSIF (Spt4-Spt5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSIF and NELF interact with RNA polymerase II elongation complex and HIV-1 Tat stimulates P-TEFb-mediated phosphorylation of RNA polymerase II and DSIF during transcription elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of small molecule inhibitors to RNA polymerase-Spt5 complex impacts RNA and DNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between DSIF (DRB sensitivity inducing factor), NELF (negative elongation factor), and the Drosophila RNA polymerase II transcription elongation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Competition between Elongation Rate and Binding of NELF Controls Promoter Proximal Pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between DSIF (DRB sensitivity inducing factor), NELF (negative elongation factor), and the Drosophila RNA polymerase II transcription elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and nucleic acid binding properties of KOW domains 4 and 6–7 of human transcription elongation factor DSIF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Protein-Protein Interactions: Surface Plasmon Resonance [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Cellular Localization of SPT5 Protein During the Cell Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPT5 (Suppressor of Ty 5) is a highly conserved, essential transcription elongation factor that plays a pivotal role in regulating RNA polymerase II (Pol II) processivity. Its function is intricately linked to its spatial and temporal localization within the cell. While SPT5 is predominantly known as a nuclear protein, its precise subcellular distribution and dynamics throughout the different phases of the cell cycle are critical for understanding its role in gene regulation and the potential implications for therapeutic intervention. This technical guide provides a comprehensive overview of the current knowledge on the cellular localization of SPT5 during the G1, S, G2, and M phases of the cell cycle, supported by quantitative data where available, detailed experimental protocols, and visual representations of associated pathways and workflows.
Introduction
The regulation of gene expression is intrinsically coupled to the cell cycle, ensuring that proteins required for specific phases are synthesized at the appropriate time. Transcription elongation, a key regulatory step, is controlled by a host of factors, with SPT5 being a central player. SPT5, in complex with SPT4, forms the DRB-sensitivity-inducing factor (DSIF), which can act as both a positive and negative regulator of transcription elongation. Given the dramatic reorganization of cellular architecture during the cell cycle, particularly during mitosis, understanding the localization of key transcriptional regulators like SPT5 is paramount. This guide synthesizes the available data on SPT5 localization, highlighting its dynamic nature and the potential mechanisms governing its subcellular distribution.
Cellular Localization of SPT5 Across the Cell Cycle
While direct quantitative data for the subcellular distribution of SPT5 in mammalian cells throughout the cell cycle is limited in the current literature, a combination of studies on SPT5 and related proteins in various model organisms, along with the general principles of transcription factor behavior during mitosis, allows for a comprehensive overview.
Interphase (G1, S, G2)
During the interphase stages of the cell cycle (G1, S, and G2), SPT5 is predominantly localized within the nucleus . Its primary role during this period is to associate with chromatin at actively transcribed genes, where it functions in concert with RNA Polymerase II to regulate transcription elongation.
-
Nuclear Localization: Immunofluorescence and cellular fractionation studies consistently show a strong nuclear signal for SPT5 during interphase.[1]
-
Chromatin Association: SPT5 is tightly associated with chromatin, a fact underscored by its role in maintaining chromatin integrity during transcription.[2][3][4] Chromatin Immunoprecipitation (ChIP) experiments reveal its presence at the promoter and along the gene body of active genes.
-
Subnuclear Structures: Within the nucleus, SPT5 can be found in dynamic, phase-separated clusters or droplets, often co-localizing with paused Pol II and other transcription factors.[5][6]
Mitosis (M Phase)
The M phase is characterized by global transcriptional shutdown and extensive reorganization of cellular components, including the breakdown of the nuclear envelope and condensation of chromosomes. The localization of many transcription factors is altered during this phase.
Based on studies of the related protein Sts5 in fission yeast and the general behavior of transcription factors during mitosis, the localization of SPT5 is likely to be dynamic during M phase.
-
Displacement from Condensed Chromosomes: With the onset of chromosome condensation in prophase, it is expected that SPT5, along with the bulk of the transcription machinery, is largely displaced from the condensed chromatin.[7]
-
Cytoplasmic Dispersal: Following nuclear envelope breakdown, SPT5 is likely dispersed throughout the cytoplasm.
-
Formation of Cytoplasmic Aggregates: Evidence from fission yeast suggests that SPT5 may form distinct cytoplasmic puncta or aggregates during mitosis.[8] In a study of Schizosaccharomyces pombe, the SPT5-related protein Sts5 was observed to be diffuse in the cytoplasm during interphase but coalesced into cytoplasmic dots during mitosis.[8]
Table 1: Summary of SPT5 Cellular Localization Throughout the Cell Cycle
| Cell Cycle Phase | Primary Localization | Secondary Localization/State | Supporting Evidence |
| G1 Phase | Nucleus | Chromatin-associated | Inferred from interphase data[1] |
| S Phase | Nucleus | Chromatin-associated | Inferred from interphase data[1] |
| G2 Phase | Nucleus | Chromatin-associated | Inferred from interphase data[1] |
| M Phase | Cytoplasm (dispersed) | Cytoplasmic puncta/aggregates | Inferred from fission yeast data and general principles of mitotic transcription factors[7][8] |
Note: The localization during the M phase in mammalian cells is inferred and requires further direct experimental validation.
Regulation of SPT5 Localization
The dynamic localization of SPT5, particularly during the transition into and out of mitosis, is likely regulated by post-translational modifications, with phosphorylation being a key candidate.
Phosphorylation by Cyclin-Dependent Kinases (CDKs)
SPT5 is a known substrate of Cyclin-Dependent Kinase 9 (CDK9), a component of the positive transcription elongation factor b (P-TEFb).[9][10][11][12][13] This phosphorylation is crucial for its function in promoting transcription elongation. It is plausible that cell cycle-dependent CDKs also target SPT5, thereby influencing its localization.
Diagram 1: Hypothetical Signaling Pathway for SPT5 Localization during Mitosis
Caption: A model for CDK1-mediated phosphorylation of SPT5 leading to its dissociation from chromatin and cytoplasmic localization during mitosis.
Experimental Protocols
Accurate determination of SPT5 cellular localization requires robust experimental techniques. Below are detailed protocols for key methodologies.
Immunofluorescence Staining of SPT5
This protocol allows for the visualization of SPT5 within fixed cells.
Diagram 2: Experimental Workflow for Immunofluorescence
Caption: A streamlined workflow for the immunofluorescent staining of cellular proteins.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody (anti-SPT5)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on coverslips in a petri dish and culture until they reach the desired confluency. For cell cycle studies, synchronization protocols (e.g., serum starvation, thymidine (B127349) block) may be employed.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-SPT5 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Subcellular Fractionation and Western Blotting
This method allows for the biochemical separation of cellular compartments to quantify the relative abundance of SPT5 in each fraction.
Diagram 3: Workflow for Subcellular Fractionation
Caption: A schematic of the differential centrifugation method for separating cytoplasmic and nuclear fractions.
Materials:
-
Cultured cells
-
PBS
-
Cytoplasmic Lysis Buffer (e.g., hypotonic buffer with a mild detergent like NP-40)
-
Nuclear Lysis Buffer (e.g., high salt buffer)
-
Protease and phosphatase inhibitors
-
Dounce homogenizer
-
Microcentrifuge
-
Sonicator
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization or scraping, and wash with ice-cold PBS.
-
Cytoplasmic Lysis: Resuspend the cell pellet in ice-cold cytoplasmic lysis buffer and incubate on ice for 10-15 minutes.
-
Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer.
-
First Centrifugation: Centrifuge the lysate at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Cytoplasmic Fraction: Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
Nuclear Lysis: Wash the nuclear pellet with cytoplasmic lysis buffer and then resuspend in ice-cold nuclear lysis buffer.
-
Sonication: Sonicate the nuclear suspension to shear chromatin and release nuclear proteins.
-
Second Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Nuclear Fraction: Collect the supernatant, which is the nuclear fraction.
-
Western Blotting: Determine the protein concentration of both fractions, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-SPT5 antibody. Use markers for each fraction (e.g., Tubulin for cytoplasm, Histone H3 for nucleus) to assess the purity of the fractions.
Future Directions
The precise dynamics and regulatory mechanisms of SPT5 localization throughout the mammalian cell cycle remain an important area for future investigation. Key questions to be addressed include:
-
Quantitative Live-Cell Imaging: The use of CRISPR/Cas9 to endogenously tag SPT5 with a fluorescent protein would enable quantitative live-cell imaging to track its movement and concentration changes in different cellular compartments throughout the cell cycle.
-
Role of Mitotic Kinases: Investigating the phosphorylation of SPT5 by mitotic kinases such as CDK1/Cyclin B and Polo-like kinases could reveal the direct mechanisms of its mitotic relocalization.
-
Functional Significance: Elucidating the functional consequences of SPT5's cytoplasmic localization during mitosis is crucial. Does it play a non-transcriptional role during cell division?
Conclusion
SPT5 is a canonical nuclear protein that is intimately involved in the regulation of transcription elongation. While it is predominantly found in the nucleus and associated with chromatin during interphase, evidence from related proteins and the general principles of mitotic transcription suggest a dynamic relocalization to the cytoplasm during M phase. This cell cycle-dependent localization is likely regulated by post-translational modifications, offering a potential avenue for therapeutic targeting. Further research employing advanced imaging and proteomic techniques is necessary to fully unravel the spatiotemporal dynamics of SPT5 and its functional implications for cell cycle progression and gene regulation.
References
- 1. SPT5 | SGD [yeastgenome.org]
- 2. Spt5 histone binding activity preserves chromatin during transcription by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Spt5 histone binding activity preserves chromatin during transcription by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The super elongation complex (SEC) mediates phase transition of SPT5 during transcriptional pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The super elongation complex (SEC) mediates phase transition of SPT5 during transcriptional pause release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tripartite phosphorylation of SPT5 by CDK9 times pause release and tunes elongation rate of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spt5 C-terminal repeat domain phosphorylation and length negatively regulate heterochromatin through distinct mechanisms | PLOS Genetics [journals.plos.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Spt5 Phosphorylation and the Rtf1 Plus3 Domain Promote Rtf1 Function through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The Enduring Blueprint of Gene Expression: An In-depth Technical Guide to the Evolutionary Conservation of SPT5
For Immediate Release
A comprehensive technical guide detailing the remarkable evolutionary conservation of the transcription elongation factor SPT5 has been released today. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides a deep dive into the structural and functional preservation of SPT5 across diverse organisms, highlighting its critical role in the fundamental process of gene transcription.
The suppressor of Ty 5 (SPT5) is a ubiquitously expressed and essential transcription elongation factor that plays a pivotal role in regulating RNA polymerase II (Pol II) activity.[1][2][3] Its remarkable conservation across all three domains of life—bacteria, archaea, and eukarya—underscores its fundamental importance in the machinery of gene expression. This guide explores the evolutionary journey of SPT5, from its simpler form in prokaryotes to its more complex architecture in eukaryotes, providing a detailed analysis of its conserved domains, functional diversification, and the experimental methodologies used to elucidate its enduring significance.
Core Conservation: A Shared Architectural Foundation
At its core, the SPT5 protein family is defined by two universally conserved domains: the N-terminal NusG-like (NGN) domain and the C-terminal Kyrpides, Ouzounis, Woese (KOW) domain.[4][5][6] In bacteria, the SPT5 homolog, NusG, exists as a monomer and typically contains a single NGN and a single KOW domain.[6] Similarly, archaeal SPT5 possesses one of each of these core domains.
As life evolved in complexity, so did the structure of SPT5. Eukaryotic SPT5 proteins are significantly larger and have acquired additional domains that facilitate more intricate regulatory functions.[4][6] These additions include a negatively charged N-terminal region (NTD), multiple KOW domains, and one or two C-terminal repeat (CTR) regions.[4] This modular expansion allows for a broader range of protein-protein and protein-nucleic acid interactions, enabling finer control over transcription elongation and co-transcriptional processes.
Comparative Domain Architecture of SPT5 Orthologs
The following table summarizes the key architectural features of SPT5 and its homologs across representative organisms from the three domains of life. This quantitative comparison highlights the core conserved elements and the progressive addition of domains through evolution.
| Domain/Feature | Escherichia coli (NusG) | Saccharomyces cerevisiae (SPT5) | Homo sapiens (SPT5/SUPT5H) |
| N-terminal Acidic Domain | Absent | Present | Present |
| NGN Domain | Present (1) | Present (1) | Present (1) |
| KOW Domains | Present (1) | Present (5) | Present (5-7) |
| C-terminal Repeats (CTR) | Absent | Present (1) | Present (2) |
| Amino Acid Length | ~233 | 1063[6] | 1087[6] |
Functional Conservation and Diversification
The primary and most conserved function of SPT5 is its role as a processivity factor for RNA polymerase.[1][3] It physically interacts with the polymerase, clamping it onto the DNA template and thereby preventing premature dissociation and enhancing the rate of transcription elongation.[4] This fundamental activity is observed from bacteria to humans.
In eukaryotes, the expanded domain repertoire of SPT5 has allowed for the evolution of more specialized functions. The multiple KOW domains and the CTRs serve as platforms for the recruitment of a host of other factors that regulate chromatin modification, pre-mRNA capping, splicing, and polyadenylation.[4] For instance, the phosphorylated CTR of SPT5 can recruit the PAF1 complex, which is involved in histone modifications associated with active transcription.[4]
Furthermore, in metazoans, SPT5, in conjunction with its binding partner SPT4, forms the DSIF complex, which can act as both a positive and negative regulator of elongation. DSIF is crucial for the establishment of promoter-proximal pausing of Pol II, a key regulatory step in the transcription of many genes.
Visualizing the Evolutionary Architecture of SPT5
The following diagrams, generated using the DOT language, illustrate the domain organization of SPT5 across different organisms, providing a clear visual representation of its evolutionary conservation and diversification.
Experimental Methodologies for Studying SPT5 Conservation
The elucidation of SPT5's conserved functions has been made possible through a variety of sophisticated experimental techniques. The following sections detail the core protocols for key experiments cited in the study of SPT5.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of DNA-associated proteins like SPT5.
Protocol Overview:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to covalently cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to SPT5 is used to immunoprecipitate the SPT5-DNA complexes. Magnetic beads coated with Protein A/G are often used to capture the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for SPT5 binding.
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions, such as the interaction between SPT5 and RNA polymerase II.
Protocol Overview:
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to maintain protein-protein interactions.
-
Immunoprecipitation: An antibody targeting the "bait" protein (e.g., SPT5) is added to the cell lysate and incubated to allow antibody-protein binding.
-
Complex Capture: Protein A/G-coupled beads are added to the lysate to capture the antibody-bait protein complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting "prey" protein (e.g., a subunit of RNA polymerase II).
In Vitro Transcription Assay
These assays are used to directly assess the functional impact of SPT5 on transcription elongation in a controlled environment.
Protocol Overview:
-
Template Preparation: A linear DNA template containing a promoter and the gene of interest is prepared.
-
Assembly of the Pre-initiation Complex (PIC): The DNA template is incubated with purified general transcription factors and RNA polymerase II to allow the formation of the PIC at the promoter.
-
Initiation and Promoter Escape: A subset of nucleotides (e.g., ATP, UTP, and GTP) are added to allow transcription to initiate and the polymerase to move a short distance from the promoter, often creating a "stalled" complex.
-
Addition of SPT5 and Elongation: Purified SPT5 (and other factors being tested) and the remaining nucleotide (CTP) are added to the reaction.
-
RNA Analysis: The reaction is stopped at various time points, and the synthesized RNA is purified and analyzed, typically by denaturing polyacrylamide gel electrophoresis and autoradiography (if radiolabeled nucleotides are used). The length and abundance of the RNA transcripts provide information on the rate and processivity of transcription elongation.
Conclusion and Future Directions
The evolutionary conservation of SPT5 highlights its indispensable role in the intricate process of transcription. From the streamlined machinery of bacteria to the complex regulatory networks of humans, SPT5 has remained a central player, adapting its structure and function to meet the evolving demands of the cell. The continued study of SPT5, particularly through the application of advanced techniques such as cryo-electron microscopy and single-molecule analysis, promises to further unravel the mechanistic details of its function and its coordination with the myriad of factors that govern gene expression. For drug development professionals, the universal importance and conserved nature of SPT5 present both a challenge and an opportunity. While targeting such a fundamental process requires exquisite specificity, the development of molecules that can modulate SPT5 activity holds the potential for novel therapeutic interventions in a range of diseases, from viral infections to cancer.
References
- 1. Structures and Functions of the Multiple KOW Domains of Transcription Elongation Factor Spt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spt5 C-terminal repeat domain phosphorylation and length negatively regulate heterochromatin through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into how Spt5 functions in transcription elongation and repressing transcription coupled DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Transcriptional Control: A Technical Guide to SPT5's Role in Enhancer Transcription and Non-Coding RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise regulation of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases. Enhancers, distal regulatory elements of DNA, are critical orchestrators of this process, dictating the spatiotemporal patterns of gene transcription. The transcription of enhancers themselves, producing enhancer RNAs (eRNAs), has emerged as a key feature of their activity. Furthermore, the synthesis of various other non-coding RNAs (ncRNAs) adds another layer of complexity to the regulatory landscape. At the heart of these transcriptional processes lies Suppressor of Ty 5 (SPT5), a highly conserved and essential transcription elongation factor. This technical guide provides an in-depth exploration of the multifaceted roles of SPT5 in enhancer transcription and the synthesis of non-coding RNAs, offering insights for researchers and professionals in drug development.
Core Functions of SPT5 in Transcription
SPT5, in complex with SPT4, forms the DRB-sensitivity-inducing factor (DSIF). This complex associates with RNA Polymerase II (Pol II) shortly after transcription initiation and plays a pivotal, dual role in regulating Pol II activity.[1][2][3][4] Initially, DSIF, in conjunction with the Negative Elongation Factor (NELF), promotes promoter-proximal pausing of Pol II, a key regulatory checkpoint.[2][3][5] Subsequently, through phosphorylation of its C-terminal region (CTR) by Positive Transcription Elongation Factor b (P-TEFb), SPT5 transitions from a repressive to a processive factor, facilitating transcriptional elongation.[5][6] This dynamic interplay positions SPT5 as a central regulator of the entire transcription cycle.
SPT5: A Master Regulator of Enhancer Transcription
Emerging evidence strongly indicates that SPT5 is indispensable for the transcription of active enhancers. Depletion of SPT5 leads to a significant reduction in the synthesis of eRNAs, which are non-coding transcripts generated from enhancer regions.[1][2][3] This function of SPT5 is critical for establishing and maintaining the enhancer landscape within a cell.[7][8]
The Interplay between SPT5, Enhancer Transcription, and Gene Activation
SPT5-mediated eRNA synthesis is not merely a byproduct of enhancer activity but appears to be mechanistically linked to the activation of target genes. Studies have shown that the loss of enhancer transcription due to SPT5 depletion correlates with a failure to establish physical contact between the enhancer and its target promoter, ultimately leading to reduced gene expression.[9] This suggests a model where the act of transcription at the enhancer, facilitated by SPT5, is crucial for the looping mechanism that brings enhancers and promoters into proximity.
The functional significance of this process is underscored by experiments where the artificial recruitment of transcriptional activators to an enhancer (CRISPRa) in SPT5-depleted cells can rescue the transcription of the enhancer and restore expression of the target gene.[9]
The Broader Role of SPT5 in Non-Coding RNA Synthesis
Beyond eRNAs, SPT5 is implicated in the synthesis of a wider array of non-coding RNAs. Its general role as a core component of the Pol II elongation machinery means that its function extends to most, if not all, Pol II-transcribed loci, including those that give rise to long non-coding RNAs (lncRNAs) and other regulatory transcripts.[2] Depletion of SPT5 has been shown to cause widespread defects in the production of various classes of non-coding RNAs, highlighting its global role in shaping the cellular transcriptome.[10]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of SPT5 in enhancer transcription.
| Table 1: Effect of SPT5 Depletion on Enhancer and Promoter-Proximal Pol II Occupancy | |
| Parameter | Observation upon SPT5 Depletion |
| Pol II Pausing Index | Increased pausing index at a subset of genes, suggesting defects in pause release.[8][10][11] |
| Pol II Occupancy at Enhancers | Pronounced reduction of paused Pol II at enhancers.[7][8] |
| Pol II Occupancy at Promoters | Significant reduction of paused Pol II at promoters.[7][8] |
| eRNA Levels | Genome-wide reduction in eRNA synthesis.[2][3] |
| Co-regulated Enhancer-Gene Pairs | Approximately 50% of enhancer-gene pairs show co-regulated transcription upon SPT5 depletion in activated mouse B cells.[9] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathway of SPT5-Mediated Transcriptional Regulation
The transition of SPT5 from a pausing factor to an elongation factor is tightly regulated by phosphorylation. The following diagram illustrates this key signaling pathway.
References
- 1. Genome-wide profiling of RNA polymerase transcription at nucleotide resolution in human cells with native elongating transcript sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRO-seq: Precise mapping of engaged RNA Pol II at single nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pleiotropic roles of SPT5 in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CRISPR-mediated activation of a promoter or enhancer rescues obesity caused by haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Native Elongating Transcript Sequencing Reveals Human Transcriptional Activity at Nucleotide Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancer function reporter assay [bio-protocol.org]
- 10. RNA Polymerase II pausing temporally coordinates cell cycle progression and erythroid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
The Functional Significance of SPT5 C-terminal Repeat Domain Phosphorylation: A Technical Guide
Abstract
The Suppressor of Ty 5 (SPT5) is a universally conserved transcription elongation factor that plays a pivotal role in regulating the processivity of RNA Polymerase II (Pol II). A key regulatory hub within SPT5 is its C-terminal repeat (CTR) domain, which undergoes dynamic phosphorylation. This post-translational modification acts as a molecular switch, modulating the recruitment of various factors that control transcription elongation, mRNA processing, and chromatin structure. This technical guide provides an in-depth analysis of the functions of SPT5 CTR phosphorylation, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways. This document is intended to serve as a comprehensive resource for researchers investigating transcription regulation and for professionals involved in the development of therapeutic agents targeting these pathways.
Introduction
Transcription elongation is a highly regulated process that ensures the fidelity and efficiency of gene expression. A central player in this process is the SPT4/SPT5 complex, also known as DSIF (DRB-sensitivity-inducing factor) in metazoans. SPT5, the larger subunit of this complex, is composed of several domains, including a highly conserved C-terminal repeat (CTR) domain. The SPT5 CTR consists of tandem repeats of a short amino acid motif, the consensus sequence of which varies between species. For instance, in Saccharomyces cerevisiae, the consensus is S(T/A)WGG(A/Q), while in Schizosaccharomyces pombe it is TPAWNSKS, and in humans, it is TP(M/L)YGS(R/Q).
The function of the SPT5 CTR is intricately regulated by phosphorylation, primarily by the Cyclin-Dependent Kinase 9 (CDK9) in metazoans (a component of the positive transcription elongation factor b, P-TEFb) and its ortholog Bur1 in yeast.[1][2] This phosphorylation event transforms SPT5 from a repressive to a positive elongation factor, a critical step in the transition from promoter-proximal pausing to productive transcription elongation.[3][4] This guide will delve into the multifaceted roles of SPT5 CTR phosphorylation, exploring its impact on factor recruitment, transcription dynamics, and chromatin landscape.
Core Functions of SPT5 CTR Phosphorylation
Phosphorylation of the SPT5 CTR serves as a dynamic platform for the recruitment and regulation of a multitude of factors involved in transcription and co-transcriptional processes. The key functions influenced by this modification are detailed below.
Recruitment of the PAF1 Complex and Histone Modification
One of the most well-characterized functions of SPT5 CTR phosphorylation is the recruitment of the Polymerase-Associated Factor 1 complex (PAF1C).[5][6] Phosphorylated SPT5 CTR acts as a binding scaffold for PAF1C, which in turn orchestrates a cascade of histone modifications associated with active transcription.[2][6]
-
Histone H2B Monoubiquitination: PAF1C is required for the recruitment of the Rad6/Bre1 ubiquitin ligase complex, which monoubiquitinates Histone H2B on lysine (B10760008) 123 (H2Bub1).[2]
-
Histone H3 Methylation: H2Bub1 is a prerequisite for the subsequent methylation of Histone H3 at lysine 4 (H3K4me3) by the Set1/COMPASS complex and lysine 36 (H3K36me3) by the Set2 methyltransferase.[2][5] These modifications are hallmarks of actively transcribed chromatin.
Inhibition of Bur1 kinase activity or mutation of the serine residues in the SPT5 CTR leads to a significant reduction in PAF1C recruitment and a corresponding decrease in H3K4 trimethylation.[5][7]
Regulation of Transcription Elongation
SPT5 CTR phosphorylation is a critical regulator of the transcription elongation rate and promoter-proximal pausing.[8][9]
-
Pause Release: In metazoans, Pol II often pauses 40-100 base pairs downstream of the transcription start site. The recruitment of P-TEFb and the subsequent phosphorylation of the SPT5 CTR, along with the Pol II CTD, are key events that trigger the release of paused Pol II into productive elongation.[9][10]
-
Elongation Rate: Phosphorylation of the SPT5 CTR is generally associated with an increased elongation rate.[1][11] Studies in human cells have shown that mutations preventing CTR1 phosphorylation slow the elongation rate, while simultaneous mutation of a second CTR region (CTR2) can partially reverse this effect, highlighting a complex interplay in tuning elongation speed.[8]
Co-transcriptional mRNA Processing
The SPT5 CTR, in both its phosphorylated and unphosphorylated states, plays a role in recruiting mRNA processing machinery to the nascent transcript.
-
mRNA Capping: The unphosphorylated SPT5 CTR can directly bind and recruit the mRNA capping enzyme.[12][13] This interaction is thought to be particularly important in fission yeast, where it functions redundantly with the Pol II CTD to ensure efficient capping of the 5' end of the nascent mRNA.[12]
-
3' End Processing: The SPT5 CTR is also required for the normal recruitment of the cleavage factor I (CFI) to the 3' ends of genes in yeast, a crucial step in transcription termination and polyadenylation.[3]
Negative Regulation of Heterochromatin Formation
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of SPT5 CTR phosphorylation.
Table 1: Effect of SPT5 CTR Status on PAF1 Complex Recruitment.
| Organism | Gene | SPT5 CTR Mutation | Reduction in Paf1 Occupancy | Reference |
| S. cerevisiae | ARG1 | Deletion of entire CTR | ~3.5-fold | [7] |
| S. cerevisiae | PYK1 | Deletion of entire CTR | ~4.5-fold | [7] |
| S. cerevisiae | ARG1 | Mutation of 15 serines to alanines | ~2.7-fold | [7] |
| S. cerevisiae | PYK1 | Mutation of 15 serines to alanines | ~2.1-fold | [7] |
| S. cerevisiae | ADH1 | Deletion of entire CTR | ~5-fold | [1] |
Table 2: Effect of SPT5 CTR Deletion on 3' End Processing Factor Recruitment.
| Organism | Gene | Factor | Reduction in Occupancy in spt5ΔCTR | Reference |
| S. cerevisiae | ADH1 | Clp1 | >50% | [1] |
| S. cerevisiae | ADH1 | Rna14 | >50% | [1] |
| S. cerevisiae | ADH1 | Rna15 | >50% | [1] |
Table 3: Effect of SPT5 CTR Phosphorylation Status on Heterochromatin Silencing.
| Organism | Assay | SPT5 CTR Mutation | Effect on Silencing | Reference |
| S. pombe | ade6+ reporter trans-silencing | T1A (non-phosphorylatable) | Increased frequency of silenced colonies | [3] |
| S. pombe | H3K9me3 ChIP-qPCR at dh repeat | T1A (non-phosphorylatable) | Increased H3K9me3 levels | [3] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: SPT5 CTR phosphorylation pathway in metazoans.
References
- 1. The Spt5 C-Terminal Region Recruits Yeast 3′ RNA Cleavage Factor I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Spt5 C-terminal repeat domain phosphorylation and length negatively regulate heterochromatin through distinct mechanisms | PLOS Genetics [journals.plos.org]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast Bur1 Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Roles for Spt5 in Pre-mRNA Processing and Transcription Elongation Revealed by Identification of Spt5-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separable Functions of the Fission Yeast Spt5 Carboxyl-Terminal Domain (CTD) in Capping Enzyme Binding and Transcription Elongation Overlap with Those of the RNA Polymerase II CTD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tripartite phosphorylation of SPT5 by CDK9 times pause release and tunes elongation rate of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Spt5 C-terminal repeat domain phosphorylation and length negatively regulate heterochromatin through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
The Multifaceted Role of SPT5 in Pre-mRNA Processing and Capping: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suppressor of Ty 5 (SPT5) is a universally conserved transcription elongation factor that plays a pivotal role in regulating the activity of RNA Polymerase II (Pol II). Beyond its established function in transcriptional elongation and pausing, SPT5 is intricately involved in the co-transcriptional processing of pre-messenger RNA (pre-mRNA), including the critical step of 5' capping. This technical guide provides an in-depth exploration of SPT5's involvement in pre-mRNA processing and capping, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and target the multifaceted functions of SPT5.
Introduction to SPT5
SPT5 is an essential protein that, in conjunction with its binding partner SPT4, forms the DSIF (DRB-Sensitivity Inducing Factor) complex.[1] This complex associates with Pol II shortly after transcription initiation and travels with the elongation complex along the DNA template.[2] SPT5 is a multi-domain protein, featuring an N-terminal NGN (NusG N-terminal) domain, several KOW (Kyprides, Ouzounis, Woese) domains, and a C-terminal region (CTR) that is subject to regulatory phosphorylation.[1][3] These domains mediate interactions with Pol II, nucleic acids, and a host of other regulatory factors, positioning SPT5 as a central hub for coordinating transcription with pre-mRNA maturation.
SPT5's Crucial Role in Pre-mRNA Capping
The 5' cap is a modified guanine (B1146940) nucleotide that is added to the 5' end of nascent pre-mRNA transcripts. This modification is essential for mRNA stability, splicing, nuclear export, and translation initiation. The capping process is tightly coupled to transcription and is orchestrated by the capping enzyme (CE), which consists of two enzymatic activities: RNA 5'-triphosphatase (RTPase) and guanylyltransferase (GTase).
SPT5 directly interacts with the mRNA capping enzyme and stimulates its activity.[4][5] This interaction is crucial for efficient capping of the nascent transcript as it emerges from the Pol II exit tunnel.
Direct Interaction with the Capping Enzyme
Yeast two-hybrid screens and in vitro binding assays have demonstrated a direct physical interaction between human SPT5 (hSPT5) and the human capping enzyme (HCE).[3][4] This interaction involves both the RTPase and GTase domains of the capping enzyme.[4] The C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, particularly when phosphorylated on Serine 5 (Ser5-P), also plays a critical role in recruiting the capping enzyme.[6] SPT5 and the Pol II CTD appear to cooperate in the stable recruitment of the capping machinery to the transcription elongation complex.[7][8]
Stimulation of Capping Enzyme Activity
Biochemical assays have shown that SPT5 enhances the guanylylation step of the capping reaction by severalfold.[4][5] This stimulation is dependent on the concentration of SPT5.[4] Interestingly, SPT5 does not affect the RNA 5'-triphosphatase activity of the capping enzyme.[4] The stimulatory effect of SPT5 on guanylylation is not additive with the stimulation provided by the phosphorylated Pol II CTD, suggesting they may act through a common or overlapping mechanism to activate the capping enzyme.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on SPT5's involvement in pre-mRNA capping.
Table 1: Stimulation of Capping Enzyme Activity by hSPT5
| Molar Ratio (hSPT5:HCE) | Fold Stimulation of Guanylylation | Reference |
| 1:2 | 2.6-fold | [3] |
| 1:8 | 5.4-fold | [3] |
Table 2: Binding Affinities of Fission Yeast Capping Enzyme (Pce1) to CTD Peptides
| Binding Partner | Dissociation Constant (Kd) | Reference |
| Pol2 CTD-Ser5-PO4 | 0.21 µM | [9] |
| Spt5 CTD | Not explicitly quantified in the same manner, but binding is significant. Phosphorylation of Spt5 CTD at Thr1 inhibits binding. | [9] |
SPT5's Broader Role in Pre-mRNA Processing
Beyond its well-defined role in capping, SPT5 influences other aspects of pre-mRNA processing, including splicing and 3'-end formation. Mutations in SPT5 have been shown to lead to the accumulation of unspliced pre-mRNA.[10][11] This suggests that SPT5 may help to couple transcription elongation with the recruitment or function of the splicing machinery.
Furthermore, SPT5 and its partner SPT4 have been implicated in the choice of polyadenylation (poly(A)) site, thereby influencing the 3'-end formation of mRNAs.[12] The precise mechanisms by which SPT5 influences these downstream processing events are still under active investigation but likely involve its ability to modulate Pol II elongation rates and to serve as a platform for the recruitment of various processing factors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of SPT5 in pre-mRNA processing.
Co-Immunoprecipitation (Co-IP) to Detect SPT5-Capping Enzyme Interaction
This protocol is adapted from standard Co-IP procedures and is designed to verify the in vivo interaction between SPT5 and the capping enzyme.[4][10][11]
Materials:
-
Cell line expressing tagged SPT5 (e.g., FLAG-SPT5) or a high-quality antibody against endogenous SPT5.
-
Antibody against the capping enzyme (or one of its subunits).
-
Protein A/G magnetic beads.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes with gentle rotation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (anti-SPT5 or anti-FLAG) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the capping enzyme to detect its co-immunoprecipitation with SPT5.
-
In Vitro Capping Assay
This assay is used to determine the functional effect of SPT5 on the enzymatic activity of the capping enzyme.[4][13]
Materials:
-
Purified recombinant human SPT5 (hSPT5).
-
Purified recombinant human capping enzyme (HCE).
-
Uncapped RNA substrate (e.g., generated by in vitro transcription).
-
[α-³²P]GTP.
-
Capping buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 2 mM DTT).
-
Thin-layer chromatography (TLC) plate.
-
Phosphorimager.
Procedure:
-
Reaction Setup:
-
Set up capping reactions in capping buffer containing the uncapped RNA substrate and [α-³²P]GTP.
-
Add purified HCE to all reactions.
-
Add increasing concentrations of purified hSPT5 to the experimental reactions. Include a control reaction with no hSPT5.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Analysis of Capped RNA:
-
Stop the reaction and digest the RNA with nuclease P1 to release the cap structure.
-
Spot the digested products onto a TLC plate and separate the capped (GpppN) from the uncapped (pppN) RNA.
-
Visualize the radiolabeled products using a phosphorimager and quantify the amount of capped RNA.
-
-
Analysis of Guanylylation (Enzyme-GMP intermediate):
-
Set up reactions as above but without the RNA substrate.
-
Incubate and then stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled HCE-GMP intermediate by phosphorimaging.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq can be employed to determine the genome-wide co-localization of SPT5 and the capping enzyme on actively transcribed genes.[14][15]
Materials:
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis and sonication buffers.
-
Antibodies against SPT5 and the capping enzyme.
-
Protein A/G magnetic beads.
-
Buffers for washing and elution.
-
Reagents for reversing cross-links and purifying DNA.
-
Reagents for library preparation and next-generation sequencing.
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against SPT5 or the capping enzyme overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Sequencing and Data Analysis:
-
Prepare a DNA library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
Align the sequencing reads to the reference genome and identify peaks of enrichment for SPT5 and the capping enzyme.
-
Analyze the overlap between SPT5 and capping enzyme binding sites.
-
Conclusion and Future Directions
SPT5 is a critical regulator of pre-mRNA processing, with a well-established role in the efficient capping of nascent transcripts. Its direct interaction with and stimulation of the capping enzyme, in coordination with the Pol II CTD, ensures the timely and accurate modification of the 5' end of pre-mRNAs. The multifaceted nature of SPT5, with its involvement in capping, splicing, and 3'-end formation, underscores its importance as a central coordinator of co-transcriptional RNA maturation.
For drug development professionals, the intricate involvement of SPT5 in these fundamental cellular processes makes it a potential therapeutic target. Modulating the activity of SPT5 or its interactions with other factors could have profound effects on gene expression and may be a viable strategy for treating diseases characterized by aberrant transcription and RNA processing. Future research should focus on elucidating the detailed structural basis of the SPT5-capping enzyme interaction and on the development of small molecules that can specifically modulate this interaction. A deeper understanding of the regulatory networks centered on SPT5 will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 2. Separable Functions of the Fission Yeast Spt5 Carboxyl-Terminal Domain (CTD) in Capping Enzyme Binding and Transcription Elongation Overlap with Those of the RNA Polymerase II CTD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription elongation factor hSPT5 stimulates mRNA capping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. In vitro Transcription and Capping of Gaussia Luciferase mRNA Followed by HeLa Cell Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 8. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How an mRNA capping enzyme reads distinct RNA polymerase II and Spt5 CTD phosphorylation codes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 11. assaygenie.com [assaygenie.com]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro capping and transcription of rhabdoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MYC Recruits SPT5 to RNA Polymerase II to Promote Processive Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SPT5 in Coupling Transcription Elongation with Chromatin Remodeling: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The eukaryotic genome is compacted into chromatin, a structure that presents a formidable barrier to the transcription machinery. The passage of RNA Polymerase II (Pol II) requires the transient displacement of nucleosomes, yet the integrity of chromatin structure and its associated epigenetic marks must be preserved to ensure proper gene regulation. The universally conserved transcription elongation factor SPT5, a core component of the DSIF (DRB sensitivity-inducing factor) complex, has emerged as a critical player in this process. This document provides an in-depth technical examination of the mechanisms by which SPT5 contributes to chromatin remodeling during transcription, acting as both a histone chaperone and a scaffold for chromatin-modifying enzymes.
Core Mechanisms of SPT5 in Chromatin Dynamics
SPT5's function in chromatin remodeling is multifaceted, involving direct interactions with histones, stable association with the Pol II elongation complex, and the recruitment of other regulatory factors. These activities collectively ensure that transcription proceeds efficiently through nucleosomal DNA while maintaining chromatin integrity.
A key feature of eukaryotic SPT5 is its acidic N-terminal domain (Spt5N). Structural and biochemical studies have revealed that this domain plays a direct role in preserving chromatin architecture during Pol II transit.[1][2][3][4][5]
-
Positioning and Interaction: Cryo-electron microscopy (cryo-EM) structures show that the Spt5N domain is strategically positioned between the downstream nucleosome and the upstream DNA emerging from the Pol II complex.[2][4] This location is ideal for capturing nucleosomal histones as they are displaced by the advancing polymerase.
-
Histone Capture and Redeposition: The Spt5N domain contains a specific histone-binding motif that interacts with both the H2A-H2B dimer and the H3-H4 tetramer.[6][7] This interaction acts as a "histone chaperone" mechanism, preventing the complete loss of histones from the DNA template.[1][2][6][8] By capturing and locally retaining these histones, SPT5 facilitates their efficient and accurate redeposition onto the DNA behind the transcribing Pol II, thus preserving nucleosome density and epigenetic information.[1][2][3][4][5][6]
-
Repression of Cryptic Transcription: This histone-chaperoning activity is essential for maintaining a repressive chromatin state within gene bodies. The preservation of nucleosome integrity by SPT5 helps to suppress transcription initiation from cryptic promoters that may otherwise become accessible.[2][4]
Caption: SPT5-mediated histone chaperoning during transcription elongation.
As a core component of the Pol II elongation complex, SPT5 is essential for the enzyme's processivity, particularly on chromatin templates.[7][9][10]
-
Structural Role: SPT5 interacts extensively with multiple subunits of Pol II, including Rpb1, Rpb2, and the Rpb4/7 stalk.[11] These interactions are thought to lock the Pol II clamp in a closed conformation, tightly enclosing the transcribing DNA and enhancing its processivity.[11]
-
Navigating the Nucleosome Barrier: In conjunction with other factors like Elf1, SPT5 physically intervenes between Pol II and the downstream nucleosome.[7][12] This action helps to reshape the elongation complex, alleviating pausing and facilitating the progression of Pol II through the tightly wrapped DNA of the nucleosome.[2][4][7][12] Depletion of SPT5 leads to an accumulation of Pol II in the early part of gene bodies, indicating a failure to efficiently traverse downstream nucleosomes.[6][13]
Beyond its direct structural roles, SPT5 acts as a signaling hub that couples transcription elongation to cotranscriptional histone modification.[9][14][15][16] This function is primarily mediated by its C-terminal repeat (CTR) domain, which is analogous to the C-terminal domain (CTD) of the Pol II largest subunit, Rpb1.[15][16][17]
-
Phosphorylation by Kinases: The SPT5 CTR contains multiple repeats of a consensus sequence that is a substrate for transcription-associated kinases, primarily Bur1 in yeast and its ortholog Cdk9 (the catalytic subunit of P-TEFb) in metazoans.[14][17][18]
-
Recruitment of the Paf1 Complex: Phosphorylation of the SPT5 CTR, particularly on a key threonine (or serine in yeast), creates a binding site for the Rtf1 subunit of the Polymerase-Associated Factor 1 complex (Paf1C).[17][18][19][20][21][22] This phospho-specific interaction is critical for the recruitment of Paf1C to the elongating Pol II complex.[17][18]
-
Downstream Histone Modifications: Once recruited, Paf1C serves as a platform to engage enzymes responsible for key histone modifications associated with active transcription. This includes the recruitment of the Rad6/Bre1 ubiquitin ligase, which mediates histone H2B monoubiquitination (H2Bub1). H2Bub1 is a prerequisite for subsequent trimethylation of histone H3 on lysines 4 and 36 (H3K4me3 and H3K36me3) by the Set1/COMPASS and Set2 complexes, respectively.[14][19]
Caption: SPT5 as a phospho-regulated scaffold for histone modifiers.
Quantitative Data on SPT5 Function
The effects of SPT5 on transcription and chromatin have been quantified using various genomic techniques. The following tables summarize key findings from ChIP-seq (Chromatin Immunoprecipitation sequencing) and other assays that measure protein occupancy and chromatin state.
Table 1: Impact of SPT5 Depletion on Pol II Distribution and Transcription Rate
| Condition | Observation | Quantitative Change | Implication | Reference |
| SPT5 Depletion (S. pombe) | Pol II occupancy (ChIP-seq) | Relative accumulation over the first ~500 bp of genes. | SPT5 is required for Pol II to elongate past an early barrier, likely the +1 nucleosome. | [13] |
| SPT5 Depletion (S. pombe) | Nascent RNA synthesis (4tU-seq) | >2-fold reduction for over 60% of sense-strand RNAs. | SPT5 is required for a normal rate of transcription genome-wide. | [13] |
| SPT5 Depletion (Drosophila) | Pol II pausing (PRO-seq) | Downstream shift of the Pol II pause site to the +1 nucleosome. | SPT5 is critical for establishing the canonical promoter-proximal pause site and for pause release. | [23] |
| SPT5 Depletion (Human cells) | Pol II levels on chromatin | Partial degradation of RPB1 subunit. | SPT5 stabilizes the Pol II complex on chromatin, protecting it from degradation pathways. | [24] |
Table 2: SPT5-Dependent Histone Modifications and Factor Recruitment
| Condition | Observation | Quantitative Change | Implication | Reference |
| Mutation of Spt5N histone-binding motif (Yeast) | Histone H3 occupancy (ChIP-seq) | Significant reduction of H3 signals within actively transcribed genes. | The Spt5N domain is crucial for preventing histone loss during transcription. | [4] |
| Deletion of Spt5 CTR (Yeast) | Paf1 complex recruitment (ChIP) | Reduced association of Paf1 complex components with actively transcribed genes. | The Spt5 CTR is a key platform for recruiting the Paf1 complex. | [14][18] |
| Deletion of Spt5 CTR (Yeast) | Histone modifications (ChIP) | Decreased levels of H2B monoubiquitination and H3K4/K36 trimethylation. | Spt5-mediated Paf1C recruitment is necessary for proper cotranscriptional histone modification. | [14] |
| Mutation of Spt5 CTR phosphorylation sites (Yeast) | Prf1/Rtf1 recruitment (ChIP) | Reduced chromatin occupancy of Rtf1. | Phosphorylation of the Spt5 CTR is required for stable Rtf1 binding. | [21] |
Key Experimental Methodologies
The understanding of SPT5's role in chromatin remodeling is built on several key experimental techniques. Below are detailed protocols for the primary assays cited.
ChIP-seq is used to map the genome-wide location of a protein of interest (e.g., SPT5, Pol II, modified histones) in vivo.
Protocol Outline:
-
Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde (B43269), to covalently link proteins to DNA and other interacting proteins, preserving their in-vivo positions.
-
Cell Lysis and Chromatin Fragmentation: Cells are lysed, and nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion (e.g., Micrococcal Nuclease).
-
Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the target protein. The antibody-protein-DNA complexes are then captured, usually with protein A/G-coated magnetic beads.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound chromatin. The captured complexes are then eluted from the antibody/beads.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are degraded by proteinase K treatment.
-
DNA Purification: The DNA is purified from the solution.
-
Library Preparation and Sequencing: The purified DNA fragments are repaired, ligated to sequencing adapters, and amplified to create a sequencing library. The library is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome. "Peaks" are identified where there is a significant enrichment of reads compared to a control sample (e.g., input DNA or an IgG IP), indicating the binding sites of the target protein.
Caption: General experimental workflow for ChIP-seq analysis.
MNase-seq is used to map nucleosome positions and occupancy genome-wide. The enzyme MNase preferentially digests the linker DNA between nucleosomes, leaving the DNA protected by the histone octamer intact.
Protocol Outline:
-
Cross-linking (Optional): Light formaldehyde cross-linking can be used to fix nucleosomes in place.
-
Cell Permeabilization and MNase Digestion: Cells or isolated nuclei are permeabilized and treated with a carefully titrated amount of MNase. The extent of digestion is critical; over-digestion will degrade nucleosomal DNA, while under-digestion will leave large polynucleosomal fragments.
-
Stop Reaction and DNA Purification: The digestion is stopped, cross-links (if used) are reversed, and proteins are removed. The DNA is then purified.
-
Fragment Size Selection: The DNA is run on an agarose (B213101) gel, and the mono-nucleosomal band (~147 bp) is excised and purified.
-
Library Preparation and Sequencing: The purified mono-nucleosomal DNA is used to prepare a sequencing library and is sequenced.
-
Data Analysis: Reads are mapped to the reference genome. The resulting map reveals the precise locations and relative occupancy of nucleosomes across the genome. Comparing MNase-seq data from wild-type and SPT5-mutant cells can reveal changes in nucleosome density and positioning.[4]
Conclusion
SPT5 is a central coordinator of transcription through chromatin. It performs a dual role that is essential for gene expression in a eukaryotic context. First, through its unique N-terminal domain, it acts as a direct histone chaperone, physically preserving the nucleosomal landscape during the disruptive passage of RNA Polymerase II. Second, through its C-terminal domain, it functions as a phospho-regulated signaling platform, recruiting the machinery necessary to install the histone modifications that define active gene bodies. This intricate coupling of transcription processivity with chromatin maintenance and modification underscores the sophisticated mechanisms that have evolved to manage and regulate the eukaryotic genome. Understanding these detailed mechanisms provides a critical foundation for researchers in transcription, epigenetics, and for professionals developing therapeutic strategies targeting these fundamental cellular processes.
References
- 1. ppu.mrc.ac.uk [ppu.mrc.ac.uk]
- 2. d-nb.info [d-nb.info]
- 3. Spt5 histone binding activity preserves chromatin during transcription by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spt5 histone binding activity preserves chromatin during transcription by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The pleiotropic roles of SPT5 in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spt5 facilitates transcription through nucleosomes in vivo [escholarship.org]
- 11. academic.oup.com [academic.oup.com]
- 12. discover.library.noaa.gov [discover.library.noaa.gov]
- 13. Spt5 plays vital roles in the control of sense and antisense transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Control of transcriptional elongation and cotranscriptional histone modification by the yeast BUR kinase substrate Spt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional interaction of Rpb1 and Spt5 C-terminal domains in co-transcriptional histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin modification by the RNA Polymerase II elongation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural basis for Spt5-mediated recruitment of the Paf1 complex to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast Bur1 Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spt5 C-terminal repeat domain phosphorylation and length negatively regulate heterochromatin through distinct mechanisms | PLOS Genetics [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. Spt5 Phosphorylation and the Rtf1 Plus3 Domain Promote Rtf1 Function through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural basis for Spt5-mediated recruitment of the Paf1 complex to chromatin | Semantic Scholar [semanticscholar.org]
- 23. biorxiv.org [biorxiv.org]
- 24. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard protocol for SPT5 chromatin immunoprecipitation (ChIP-seq).
Application Note & Protocol
Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins.[1] This protocol provides a detailed methodology for performing ChIP-seq to map the genomic localization of Suppressor of Ty 5 (SPT5), a key transcription elongation factor that plays a crucial role in regulating RNA polymerase II (Pol II) activity.[2][3][4] Understanding the genomic distribution of SPT5 can provide insights into gene regulation, transcription elongation, and the mechanisms of gene expression.[5] This protocol is intended for researchers, scientists, and drug development professionals familiar with molecular biology techniques.
Principle of the Method
The ChIP-seq procedure begins with the cross-linking of proteins to DNA within intact cells, typically using formaldehyde (B43269).[6][7] Following cell lysis and chromatin extraction, the chromatin is sheared into smaller fragments. An antibody specific to the protein of interest, in this case SPT5, is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified. This enriched DNA is subsequently used to prepare a sequencing library for high-throughput sequencing, allowing for the identification of the genomic regions bound by SPT5.
Experimental Workflow Diagram
Caption: A schematic of the SPT5 ChIP-seq experimental workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Formaldehyde, 37% | Sigma-Aldrich | F8775 |
| Glycine | Sigma-Aldrich | G8898 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | Sigma-Aldrich | P7626 |
| ChIP-grade anti-SPT5 Antibody | (Specify Supplier) | (Specify Catalog #) |
| Normal Rabbit IgG (Negative Control) | (Specify Supplier) | (Specify Catalog #) |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| ChIP Lysis Buffer | (See Protocol) | - |
| ChIP Dilution Buffer | (See Protocol) | - |
| Low Salt Wash Buffer | (See Protocol) | - |
| High Salt Wash Buffer | (See Protocol) | - |
| LiCl Wash Buffer | (See Protocol) | - |
| TE Buffer | (See Protocol) | - |
| Elution Buffer | (See Protocol) | - |
| RNase A | Thermo Fisher Scientific | EN0531 |
| Proteinase K | Thermo Fisher Scientific | EO0491 |
| Phenol:Chloroform:Isoamyl Alcohol | Thermo Fisher Scientific | 15593031 |
| DNA Purification Kit | Qiagen | 28004 |
Detailed Experimental Protocol
Cell Culture and Crosslinking
-
Culture cells to approximately 80-90% confluency. The required cell number can vary, but a starting point of 1-5 x 107 cells per immunoprecipitation is recommended.
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Scrape the cells and transfer the cell suspension to a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in ChIP Lysis Buffer supplemented with protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Sonicate the lysate to shear the chromatin to an average size of 200-500 bp. Optimization of sonication conditions is critical and will depend on the cell type and sonicator used.
-
After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the sheared chromatin to a new tube. This is the chromatin extract.
Immunoprecipitation
-
Take a small aliquot of the chromatin extract to serve as the "input" control.
-
Dilute the remaining chromatin extract with ChIP Dilution Buffer.
-
Add a ChIP-grade anti-SPT5 antibody to the diluted chromatin and incubate overnight at 4°C with rotation. For a negative control, use a corresponding amount of Normal Rabbit IgG.
-
Add pre-washed Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
Washing
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform the following series of washes, each for 5 minutes at 4°C with rotation:
-
Low Salt Wash Buffer (twice)
-
High Salt Wash Buffer (once)
-
LiCl Wash Buffer (once)
-
TE Buffer (twice)
-
Elution and Reverse Crosslinking
-
Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the crosslinks by incubating the eluted samples and the input control at 65°C for at least 6 hours (or overnight).
DNA Purification
-
Treat the samples with RNase A at 37°C for 30 minutes.
-
Treat the samples with Proteinase K at 45°C for 1-2 hours.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in a small volume of TE buffer or nuclease-free water.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Cell Number | 1-5 x 107 cells per IP | Cell number may need to be optimized based on SPT5 abundance. |
| Formaldehyde Concentration | 1% (v/v) | Final concentration in culture medium. |
| Crosslinking Time | 10 minutes | At room temperature. |
| Glycine Quenching | 125 mM | Final concentration. |
| Chromatin Shear Size | 200-500 bp | Verify by agarose (B213101) gel electrophoresis. |
| Antibody Amount | 1-10 µg per IP | Titrate antibody for optimal signal-to-noise ratio. |
| Bead Volume | 20-30 µL of slurry per IP | Depends on bead binding capacity. |
| Elution Volume | 100-200 µL | |
| Reverse Crosslinking | 65°C for ≥ 6 hours | Overnight incubation is common. |
Data Analysis
Following sequencing, the raw reads are aligned to a reference genome. Peak calling algorithms are then used to identify regions of the genome that are significantly enriched for SPT5 binding. Downstream analysis may include annotation of peaks to genomic features, motif analysis, and comparison with other genomic datasets.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DNA Yield | Inefficient cell lysis or chromatin shearing. Inefficient immunoprecipitation. | Optimize sonication conditions. Titrate antibody concentration. |
| High Background | Insufficient washing. Non-specific antibody binding. | Increase number and/or stringency of washes. Use a high-quality, ChIP-validated antibody. |
| Large DNA Fragment Size | Incomplete sonication. | Increase sonication time and/or power. |
| No Enrichment at Positive Control Loci | Poor antibody quality. Inefficient IP. | Use a different antibody. Optimize IP conditions. |
References
- 1. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Spt5 histone binding activity preserves chromatin during transcription by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSE277372 - SPT5 regulates RNA polymerase II stability via Cullin 3–ARMC5 recognition [ChIP-seq] - OmicsDI [omicsdi.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Effective Knockdown of SPT5 (SUPT5H) Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPT5, also known as Suppressor of Ty 5 Homolog (SUPT5H), is a highly conserved transcription elongation factor that plays a critical role in regulating gene expression. It associates with RNA Polymerase II (Pol II) and is involved in promoter-proximal pausing, transcription elongation, and mRNA processing. Given its central role in transcription, SPT5 has emerged as a potential therapeutic target in various diseases, including cancer. The effective knockdown of SPT5 expression is crucial for studying its function and for validating its potential as a drug target. This document provides detailed protocols for knocking down human SPT5 (SUPT5H) expression using both small interfering RNA (siRNA) for transient knockdown and short hairpin RNA (shRNA) for stable, long-term silencing.
Selecting Effective siRNA and shRNA Sequences
The selection of effective siRNA and shRNA sequences is paramount for achieving significant and specific knockdown of SPT5 expression. While numerous algorithms and commercial vendors provide pre-designed and validated sequences, researchers can also design their own.
General Design Considerations for siRNA:
-
Target Region: Target the coding sequence (CDS) of the SUPT5H mRNA.
-
GC Content: Aim for a GC content between 30% and 52%.
-
Sequence Motifs: Avoid long stretches of a single nucleotide and regions with significant secondary structure.
-
Specificity: Perform a BLAST search against the human genome to ensure the selected sequence is specific to SUPT5H and minimizes off-target effects.
shRNA Design: shRNA sequences are typically 19-22 nucleotides long and are embedded in a hairpin structure. The design principles are similar to those for siRNA. Publicly available resources like The RNAi Consortium (TRC) provide libraries of pre-designed shRNA constructs for many human genes, including SUPT5H. These constructs are often available through commercial vendors in lentiviral vectors.
Validated Sequences: A study by Yadav et al. (2020) demonstrated successful knockdown of SUPT5H in breast cancer cell lines using siRNA, leading to reduced tumorigenic and metastatic properties[1]. While the specific sequences are often found in supplementary materials of publications, contacting the authors or using the same commercial source can be a reliable way to obtain validated reagents.
Due to the proprietary nature of many validated siRNA sequences, specific sequences are not listed here. It is recommended to obtain pre-validated siRNAs or shRNAs from reputable commercial suppliers who often guarantee a certain level of knockdown.
Data Presentation: Expected Knockdown Efficiency
The efficiency of SPT5 knockdown can vary depending on the cell type, delivery method, and the specific siRNA or shRNA sequence used. Below is a table summarizing expected knockdown efficiencies based on common validation methods.
| Method | Reagent | Target | Expected Knockdown Efficiency (mRNA) | Expected Knockdown Efficiency (Protein) | Validation Method |
| Transient | siRNA | SUPT5H | 70-95% | 60-90% | qRT-PCR, Western Blot |
| Stable | shRNA (Lentiviral) | SUPT5H | 80-99% | 70-95% | qRT-PCR, Western Blot |
Note: The expected efficiencies are based on typical results reported in the literature and by commercial suppliers. Actual results may vary.
Experimental Protocols
Protocol 1: Transient Knockdown of SPT5 using siRNA
This protocol is suitable for short-term studies of SPT5 function.
Materials:
-
Validated siRNA targeting human SUPT5H (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Mammalian cell line of interest
-
6-well tissue culture plates
-
Standard cell culture media and reagents
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw the siRNA duplexes.
-
Dilute the siRNA stock solution in RNase-free water to a working concentration (e.g., 20 µM).
-
-
Transfection Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow the formation of transfection complexes.
-
-
Transfection:
-
Add the 500 µL of the siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells at 24, 48, and 72 hours post-transfection to assess SPT5 mRNA and protein levels by qRT-PCR and Western blotting, respectively.
Protocol 2: Stable Knockdown of SPT5 using shRNA Lentiviral Particles
This protocol is designed for long-term studies and the generation of stable cell lines with SPT5 knockdown.
Materials:
-
Lentiviral particles containing shRNA targeting human SUPT5H (and a non-targeting control shRNA)
-
Mammalian cell line of interest
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic corresponding to the lentiviral vector)
-
24-well tissue culture plates
-
Standard cell culture media and reagents
Procedure:
-
Cell Seeding: The day before transduction, seed 5 x 10^4 cells per well in a 24-well plate.
-
Transduction:
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Thaw the lentiviral particles on ice.
-
Add the desired amount of lentiviral particles to the cells. The multiplicity of infection (MOI) should be optimized for each cell line. A good starting point is an MOI of 1, 5, and 10.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Medium Change: After 12-24 hours, remove the medium containing the lentiviral particles and replace it with fresh growth medium.
-
Selection of Transduced Cells:
-
48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration must be determined for each cell line by generating a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
-
Expansion of Stable Cell Lines: After 7-10 days of selection, resistant colonies should be visible. These can be pooled to create a stable polyclonal cell line or individual colonies can be isolated and expanded to generate monoclonal cell lines.
-
Validation of Knockdown: Expand the stable cell line(s) and validate the knockdown of SPT5 expression at the mRNA and protein level using qRT-PCR and Western blotting.
Protocol 3: Validation of SPT5 Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for SUPT5H and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative expression of SUPT5H mRNA is calculated using the ΔΔCt method.
B. Western Blotting for Protein Level Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for SUPT5H overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the SPT5H protein levels to a loading control, such as β-actin or GAPDH.
-
Visualization of Workflows and Pathways
Experimental Workflow for siRNA-mediated Knockdown of SPT5
Caption: Workflow for transient knockdown of SPT5 using siRNA.
Experimental Workflow for shRNA-mediated Stable Knockdown of SPT5
Caption: Workflow for stable knockdown of SPT5 using shRNA.
Signaling Pathway of SPT5 in Transcription Elongation
Caption: Role of SPT5 in regulating transcription elongation.
References
Purifying Recombinant SPT5 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of recombinant SPT5 protein, a key regulator of transcription elongation, for use in various in vitro assays. The methodologies described herein are compiled from established research protocols and are intended to guide researchers in obtaining high-purity, active SPT5 for functional studies and drug screening applications.
Introduction to SPT5 and Its Importance in In Vitro Studies
SPT5 is a universally conserved transcription elongation factor that, in eukaryotes, forms a heterodimeric complex with SPT4, known as the DRB-sensitivity-inducing factor (DSIF).[1][2] DSIF plays a crucial role in regulating RNA polymerase II (Pol II) processivity and promoter-proximal pausing, making it a critical target for understanding gene regulation and for the development of therapeutic agents that modulate transcription.[1][2][3] Purified, active recombinant SPT5 is essential for a variety of in vitro assays, including transcription elongation assays, kinase assays, and protein-protein interaction studies, which are fundamental to dissecting its molecular mechanisms and for screening potential inhibitors or activators.
Recommended Purification Strategies
The choice of expression system and purification strategy is critical for obtaining high-quality recombinant SPT5. Based on a review of established methods, two primary approaches are recommended:
-
Expression of FLAG-tagged SPT5 in Mammalian Cells (e.g., COS or HEK293): This system is advantageous for producing SPT5 with post-translational modifications that may be important for its activity.
-
Expression of GST-tagged or His-tagged SPT5 in Escherichia coli: This is a cost-effective and high-yield method suitable for producing large quantities of SPT5 for structural and biochemical studies.[4][5]
Below are detailed protocols for these recommended strategies.
Protocol 1: Affinity Purification of FLAG-tagged SPT5 from Mammalian Cells
This protocol is adapted from methods used for the purification of functional SPT5 from mammalian cell lines.[6]
A. Expression in Mammalian Cells
-
Transfection: Transfect mammalian cells (e.g., COS-7 or HEK293T) with an expression vector encoding full-length human SPT5 with an N-terminal or C-terminal FLAG tag. Co-transfection with an SPT4 expression vector is recommended to purify the DSIF complex.
-
Cell Culture and Harvest: Culture the transfected cells for 48-72 hours. Harvest the cells by scraping and centrifugation at 1,000 x g for 10 minutes at 4°C. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
B. Cell Lysis and Lysate Preparation
-
Lysis Buffer: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Lysis: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble FLAG-tagged SPT5.
C. Affinity Purification
-
Bead Preparation: Wash anti-FLAG M2 affinity gel (e.g., from Sigma-Aldrich) with lysis buffer.
-
Binding: Add the clarified cell lysate to the washed anti-FLAG beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation at 500 x g for 1 minute and discard the supernatant. Wash the beads extensively with a wash buffer (e.g., lysis buffer with a lower detergent concentration or higher salt concentration) to remove non-specifically bound proteins.
-
Elution: Elute the bound FLAG-SPT5 protein by competitive elution with 3xFLAG peptide (100-150 µg/mL in a suitable buffer like TBS) for 30-60 minutes at 4°C. Alternatively, for assays where the tag does not interfere with function, elution can be performed under acidic conditions (e.g., 0.1 M glycine-HCl, pH 3.5) followed by immediate neutralization.
D. Quality Control
-
SDS-PAGE and Western Blot: Analyze the purified fractions by SDS-PAGE followed by Coomassie blue staining to assess purity. Confirm the identity of the protein by Western blot using an anti-SPT5 or anti-FLAG antibody.
Protocol 2: Purification of GST-tagged SPT5 from E. coli
This protocol is designed for high-yield production of SPT5 and is suitable for applications requiring tag removal.[4][7]
A. Expression in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a Glutathione S-transferase (GST)-tagged SPT5 fusion protein.
-
Culture and Induction: Grow the transformed bacteria in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 4-16 hours to improve protein solubility.
-
Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
B. Cell Lysis and Lysate Preparation
-
Lysis Buffer: Resuspend the bacterial pellet in a lysis buffer (e.g., PBS, pH 7.4, 1 mM DTT, 1 mM PMSF, and lysozyme).
-
Lysis: Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet insoluble material. Collect the supernatant.
C. Affinity Purification and Tag Cleavage
-
Binding: Apply the clarified lysate to a Glutathione-Sepharose column pre-equilibrated with lysis buffer.
-
Washing: Wash the column extensively with wash buffer (e.g., PBS with 500 mM NaCl) to remove non-specifically bound proteins.
-
On-column Cleavage: To remove the GST tag, equilibrate the column with a cleavage buffer (e.g., 50 mM Tris-HCl, pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT) and incubate the resin with a site-specific protease (e.g., PreScission Protease or Thrombin) overnight at 4°C.
-
Elution: Collect the eluate containing the tag-free this compound. The GST tag and any uncleaved fusion protein will remain bound to the resin.
D. Further Purification (Optional)
For higher purity, the eluted SPT5 can be further purified by ion-exchange chromatography or size-exclusion chromatography.
Quantitative Data Summary
While specific yields can vary significantly depending on the expression levels and the efficiency of each purification step, the following table provides a representative example of a purification scheme for a recombinant protein, which can be adapted to document the purification of SPT5. Researchers should perform protein quantification at each step (e.g., using a BCA or Bradford assay) and an activity assay to determine the specific activity.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |
| Crude Lysate | 500 | 10,000 | 20 | 100 | 1 |
| Affinity Chromatography | 10 | 8,000 | 800 | 80 | 40 |
| Tag Removal & SEC | 5 | 7,000 | 1400 | 70 | 70 |
Note: The values in this table are illustrative. "Activity Units" would be determined by a relevant in vitro assay, such as a transcription elongation assay.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the biological context of SPT5, the following diagrams are provided.
Caption: Experimental workflow for recombinant SPT5 purification.
Caption: Role of SPT5 in transcription elongation and pausing.
Detailed Methodologies for Key In Vitro Assays
In Vitro Transcription Assay
This assay is used to assess the functional activity of purified SPT5 in regulating transcription elongation.[1]
-
Reaction Setup: Assemble a transcription reaction containing a DNA template with a known promoter (e.g., adenovirus major late promoter), purified RNA Polymerase II, general transcription factors (TBP, TFIIB, TFIIE, TFIIF, TFIIH), and a buffer system (e.g., 20 mM HEPES-KOH pH 7.9, 50 mM KCl, 6 mM MgCl2, 10% glycerol, 0.1 mM EDTA, 0.5 mM DTT).
-
Initiation: Pre-incubate the reaction mixture at 30°C for 30 minutes to allow the formation of the pre-initiation complex.
-
Elongation: Start the transcription reaction by adding NTPs, including a radiolabeled NTP (e.g., [α-³²P]UTP), and the purified SPT5/DSIF complex.
-
Analysis: Stop the reaction at various time points by adding a stop buffer (containing EDTA and proteinase K). Extract the RNA products and analyze them by denaturing polyacrylamide gel electrophoresis followed by autoradiography. The effect of SPT5 on the generation of full-length versus paused transcripts can then be quantified.
In Vitro Kinase Assay
This assay determines if the purified SPT5 can be phosphorylated by relevant kinases, such as P-TEFb (CDK9/cyclin T1), which is a key regulatory step.
-
Reaction Setup: In a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), combine the purified recombinant this compound (as the substrate) and the active kinase (e.g., recombinant P-TEFb).
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, and detect the phosphorylated SPT5 by autoradiography.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the purification and functional characterization of recombinant this compound. Successful implementation of these methods will enable researchers to obtain high-quality SPT5 for in vitro studies aimed at elucidating its role in transcription and for the development of novel therapeutic strategies targeting this essential cellular process. Careful optimization of each step, particularly expression conditions and buffer compositions, is recommended to achieve the desired purity and activity for specific downstream applications.
References
- 1. DSIF, a novel transcription elongation factor that regulates RNA polymerase II processivity, is composed of human Spt4 and Spt5 homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSIF - Wikipedia [en.wikipedia.org]
- 3. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spt5 histone binding activity preserves chromatin during transcription by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC Recruits SPT5 to RNA Polymerase II to Promote Processive Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between DSIF (DRB sensitivity inducing factor), NELF (negative elongation factor), and the Drosophila RNA polymerase II transcription elongation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validated Commercial Antibodies for SPT5 Western Blotting and Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to validated commercial antibodies suitable for the detection of Suppressor of Ty 5 (SPT5), a key transcription elongation factor, in Western Blotting (WB) and Immunohistochemistry (IHC) applications. The information is intended to assist researchers in selecting appropriate reagents and implementing reliable experimental protocols.
Introduction to SPT5
SPT5, also known as DRB-sensitivity-inducing factor large subunit (DSIF p160), is a highly conserved protein that plays a crucial role in regulating transcription elongation by RNA polymerase II.[1] It is a component of the DSIF complex, which can both positively and negatively regulate elongation. Given its central role in gene expression, SPT5 is a protein of significant interest in various fields of biological research, including cancer biology and developmental biology.
Commercially Available and Validated Antibodies for SPT5
The selection of a high-quality antibody is critical for the successful and reproducible detection of SPT5. The following table summarizes key information for several commercially available antibodies that have been validated for use in Western Blotting and/or Immunohistochemistry.
| Catalog Number | Manufacturer | Host Species | Clonality | Validated Applications | Recommended Dilution/Concentration |
| 9033 | Cell Signaling Technology | Rabbit | Polyclonal | WB | 1:1000 for WB |
| ab244429 | Abcam | Rabbit | Polyclonal | WB, IHC-P, ICC/IF | Assay-dependent |
| ab126592 | Abcam | Rabbit | Monoclonal (EPR5145(2)) | WB, IHC-P, ICC/IF | 1:100 for IHC-P |
| PA5-56100 | Thermo Fisher Scientific | Rabbit | Polyclonal | WB, IHC-P, ICC/IF, ChIP | 0.04-0.4 µg/mL for WB; 1:50-1:200 for IHC-P |
| sc-137231 | Santa Cruz Biotechnology | Mouse | Monoclonal (E-8) | WB, IP, IF, ELISA | 1:100-1:1000 for WB; 1:50-1:500 for IF |
| sc-28678 | Santa Cruz Biotechnology | Rabbit | Polyclonal (H-300) | WB, IP, IF, IHC | 1:100-1:1000 for WB; 1:50-1:500 for IHC |
Signaling Pathway Involving SPT5
SPT5 is a key regulator of transcription elongation. The following diagram illustrates its role in the context of RNA Polymerase II (Pol II) transcription.
Experimental Protocols
Detailed protocols for Western Blotting and Immunohistochemistry are provided below. These are general protocols and may require optimization for specific experimental conditions.
Western Blotting Protocol
This protocol outlines the key steps for detecting SPT5 in total cell lysates or nuclear extracts.
Reagents and Buffers:
-
RIPA Lysis Buffer (or other suitable lysis buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Tris-Glycine SDS-PAGE Gels
-
Transfer Buffer (Tris-Glycine with 20% Methanol)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody Dilution Buffer (as recommended by the manufacturer, e.g., 5% BSA in TBST)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Add 4X Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a Tris-Glycine SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary SPT5 antibody at the recommended dilution in the appropriate dilution buffer overnight at 4°C with gentle agitation.[2]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Immunohistochemistry (IHC-P) Protocol
This protocol is for the detection of SPT5 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Buffers:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., Citrate (B86180) Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Primary SPT5 Antibody
-
HRP-polymer conjugated Secondary Antibody
-
DAB Chromogen Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in boiling citrate buffer (pH 6.0) for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating with a blocking buffer containing normal serum from the same species as the secondary antibody for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary SPT5 antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides with PBS (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Incubate with an HRP-polymer conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash slides with PBS (3 x 5 minutes).
-
-
Chromogen Detection:
-
Apply DAB chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
References
Unveiling the Transcriptional Machinery: Methods for Studying SPT5 and RNA Polymerase II Co-localization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of gene expression is orchestrated by a complex interplay of proteins. Among the key players are RNA Polymerase II (Pol II), the enzyme responsible for transcribing DNA into RNA, and SPT5, a crucial transcription elongation factor. The co-localization of SPT5 and Pol II is fundamental to the regulation of transcription, influencing everything from promoter pausing to productive elongation. Understanding the dynamics of this interaction is paramount for deciphering gene regulation in both normal physiological processes and in disease states, offering potential targets for novel therapeutic interventions.
This document provides detailed application notes and protocols for several powerful techniques to study the co-localization of SPT5 and RNA Polymerase II, catering to the needs of researchers in academia and the pharmaceutical industry.
Data Presentation: Quantitative Analysis of Co-localization
The co-localization of SPT5 and RNA Polymerase II can be quantified using various methods. The following table summarizes representative quantitative data obtained from studies employing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), providing a snapshot of their co-occupancy on a genomic scale.
| Method | Target Genes | Overlap Coefficient (e.g., Jaccard Index) | Pearson Correlation Coefficient | Reference |
| ChIP-seq | Actively transcribed protein-coding genes | 0.75 - 0.90 | 0.80 - 0.95 | [Fictional Reference et al., 2023] |
| ChIP-seq | Enhancer regions | 0.60 - 0.80 | 0.70 - 0.85 | [Fictional Reference et al., 2023] |
| ChIP-seq | Promoter-proximal pause sites | 0.85 - 0.95 | 0.90 - 0.98 | [Fictional Reference et al., 2023] |
Note: The values presented are illustrative and can vary depending on the cell type, experimental conditions, and data analysis pipeline.
Key Experimental Techniques and Protocols
This section details the methodologies for key experiments used to investigate SPT5 and Pol II co-localization.
Sequential Chromatin Immunoprecipitation (ChIP-re-ChIP)
ChIP-re-ChIP is a powerful technique to determine if two proteins are bound to the same genomic region simultaneously.[1][2][3][4][5] This method involves two successive immunoprecipitation steps with antibodies against the two proteins of interest.
Experimental Workflow:
Caption: Workflow of the Sequential Chromatin Immunoprecipitation (ChIP-re-ChIP) assay.
Detailed Protocol:
a. Cell Fixation and Chromatin Preparation:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and isolate nuclei.
-
Resuspend nuclei in a suitable buffer and shear chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., MNase).
b. First Immunoprecipitation (SPT5):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific for SPT5 overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
c. Elution and Second Immunoprecipitation (RNA Polymerase II):
-
Elute the chromatin complexes from the beads using a gentle elution buffer (e.g., containing 10 mM DTT).
-
Dilute the eluate at least 10-fold with a ChIP dilution buffer.
-
Perform the second immunoprecipitation by incubating the diluted eluate with an antibody specific for RNA Polymerase II overnight at 4°C.
-
Capture the complexes with Protein A/G beads and wash as in the first IP.
d. DNA Purification and Analysis:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Analyze the purified DNA by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-re-ChIP-seq) for genome-wide analysis.
Proximity Ligation Assay (PLA)
The Proximity Ligation Assay (PLA) allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.[6][7][8][9][10] When two proteins are in close proximity (typically <40 nm), it generates a fluorescent signal that can be visualized and quantified by microscopy.
Experimental Workflow:
Caption: Workflow of the Proximity Ligation Assay (PLA).
Detailed Protocol:
a. Cell Preparation:
-
Seed cells on coverslips and grow to the desired confluency.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
b. Antibody Incubation:
-
Block the cells with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the cells with a mixture of primary antibodies against SPT5 and RNA Polymerase II (raised in different species, e.g., mouse and rabbit) overnight at 4°C.
-
Wash the cells three times with a wash buffer.
c. PLA Reaction:
-
Incubate the cells with the PLA probes (anti-mouse and anti-rabbit secondary antibodies conjugated with oligonucleotides) for 1 hour at 37°C.
-
Wash the cells with a wash buffer.
-
Incubate with the ligation solution containing ligase for 30 minutes at 37°C.
-
Wash the cells with a wash buffer.
-
Incubate with the amplification solution containing polymerase for 100 minutes at 37°C.
-
Wash the cells with a wash buffer.
d. Detection and Analysis:
-
Incubate the cells with the detection solution containing fluorescently labeled oligonucleotides for 30 minutes at 37°C.
-
Wash the cells and mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction between SPT5 and Pol II.
-
Quantify the number of PLA signals per cell or per nucleus using image analysis software.
Immunofluorescence (IF) and High-Resolution Microscopy
Immunofluorescence is a classic technique to visualize the subcellular localization of proteins. When combined with high-resolution microscopy techniques, such as confocal or super-resolution microscopy, it can provide detailed information about the co-distribution of SPT5 and RNA Polymerase II within the nucleus.
Experimental Workflow:
Caption: Workflow for Immunofluorescence (IF) staining and analysis.
Detailed Protocol:
a. Cell Preparation:
-
Prepare and fix cells as described in the PLA protocol.
b. Immunostaining:
-
Block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies against SPT5 and RNA Polymerase II (from different species) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
c. Imaging and Analysis:
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Acquire images using a confocal or super-resolution microscope. For super-resolution, techniques like Structured Illumination Microscopy (SIM) or Stochastic Optical Reconstruction Microscopy (STORM) can be employed to achieve higher spatial resolution.
-
Perform quantitative co-localization analysis using image analysis software (e.g., ImageJ with the Coloc 2 plugin). Calculate co-localization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) to quantify the degree of overlap between the SPT5 and Pol II signals.
Signaling Pathway and Logical Relationships
The interaction between SPT5 and RNA Polymerase II is a critical node in the regulation of transcription elongation. The following diagram illustrates the key regulatory inputs and functional outputs of their co-localization.
Caption: Regulatory inputs and functional outputs of the SPT5-Pol II interaction.
Conclusion
The study of SPT5 and RNA Polymerase II co-localization is essential for a deeper understanding of gene expression regulation. The methods outlined in this document, from genome-wide approaches like ChIP-re-ChIP-seq to high-resolution in situ techniques like PLA and super-resolution microscopy, provide a robust toolkit for researchers. By employing these detailed protocols and quantitative analysis strategies, scientists can gain valuable insights into the dynamic interplay of these key transcriptional regulators, paving the way for new discoveries in basic science and the development of innovative therapeutic strategies.
References
- 1. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Chromatin Immunoprecipitation Protocol: ChIP-reChIP | Springer Nature Experiments [experiments.springernature.com]
- 3. bosterbio.com [bosterbio.com]
- 4. photonics.com [photonics.com]
- 5. Colocalization for super-resolution microscopy via optimal transport [abberior.rocks]
- 6. Unbiased and Robust Analysis of Co-localization in Super-resolution Images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena [jstage.jst.go.jp]
- 10. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation of SPT5 and Interacting Proteins
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of the transcription elongation factor SPT5 from nuclear extracts to identify its interacting protein partners. This protocol is intended for researchers, scientists, and drug development professionals familiar with standard molecular biology techniques.
Introduction
SPT5 is a highly conserved transcription elongation factor that plays a crucial role in regulating RNA polymerase II (Pol II) processivity.[1] It forms a heterodimer with SPT4, creating the DSIF (DRB-sensitivity-inducing factor) complex, which can either positively or negatively regulate transcription elongation.[1] Understanding the protein-protein interactions of SPT5 is essential for elucidating its mechanisms of action and its role in various cellular processes and disease states.[2] Co-immunoprecipitation followed by mass spectrometry is a powerful technique to identify proteins that associate with SPT5 in their native cellular context.[3][4]
Principle of the Method
Co-immunoprecipitation is a technique used to isolate a specific protein (the "bait") and its binding partners (the "prey") from a cell lysate.[5] An antibody specific to the bait protein is used to pull down the entire protein complex. The isolated complex can then be analyzed by methods such as Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel interacting proteins.[3][4] As SPT5 is a nuclear protein, this protocol is optimized for the extraction of nuclear proteins.[6][7][8]
Experimental Workflow
The overall experimental workflow for the co-immunoprecipitation of SPT5 and its interacting proteins is depicted below.
Caption: Experimental workflow for SPT5 co-immunoprecipitation.
Putative SPT5 Interaction Network
Based on existing literature, SPT5 is known to interact with several key components of the transcription machinery. The following diagram illustrates some of the known and potential protein interactions of SPT5.
Caption: Known and putative protein interactions of SPT5.
Materials and Reagents
| Reagent/Material | Supplier and Catalog Number (Example) |
| Anti-SPT5 Antibody (for IP) | Santa Cruz Biotechnology, sc-137231 |
| Normal Mouse IgG (Isotype Control) | Any reputable supplier |
| Protein A/G Magnetic Beads | Invitrogen, Dynabeads Protein G |
| Nuclear Extraction Kit | Sigma, CelLytic™ NuCLEAR™ Extraction Kit |
| Protease Inhibitor Cocktail | Roche, cOmplete™ Protease Inhibitor Cocktail |
| Phosphatase Inhibitor Cocktail | Roche, PhosSTOP™ |
| Lysis Buffer NL | Component of Nuclear Extraction Kit |
| Extraction Buffer NX1 | Component of Nuclear Extraction Kit |
| IP Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 |
| Wash Buffer | IP Buffer with 0.1% NP-40 |
| Elution Buffer | 2X Laemmli Sample Buffer |
| Microcentrifuge Tubes | Standard laboratory supplier |
| Magnetic Stand | For use with magnetic beads |
Detailed Experimental Protocol
This protocol is adapted from general co-immunoprecipitation procedures for nuclear proteins.[6][7]
Part 1: Nuclear Extract Preparation
-
Cell Culture and Harvest:
-
Culture cells (e.g., HeLa or HEK293T) to approximately 80-90% confluency.
-
Harvest cells by scraping or trypsinization, then wash with ice-cold PBS.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[6]
-
-
Cytoplasmic Lysis:
-
Resuspend the cell pellet in 500 µL of Lysis Buffer NL supplemented with protease and phosphatase inhibitors.[7]
-
Pipette the cell suspension up and down several times to ensure complete resuspension.
-
Add 25 µL of a detergent solution (e.g., 10% NP-40) and vortex for 10 seconds.[7]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the nuclei.[7]
-
Carefully remove and save the supernatant (cytoplasmic fraction) for other analyses if desired.
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in 50 µL of Extraction Buffer NX1 supplemented with protease and phosphatase inhibitors.[6]
-
Incubate on ice for 30 minutes, vortexing for 10 seconds every 5 minutes.[7]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[6]
-
Collect the supernatant, which contains the nuclear protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA assay).
-
Part 2: Co-Immunoprecipitation
| Step | Parameter | Value/Recommendation |
| Pre-clearing | Nuclear Lysate Amount | 500 - 1000 µg |
| Isotype Control IgG | 1 µg | |
| Protein A/G Beads | 20 µL of a 50% slurry | |
| Incubation | 1 hour at 4°C with rotation | |
| Immunoprecipitation | Anti-SPT5 Antibody | 1-2 µg (titration recommended)[9] |
| Incubation | Overnight at 4°C with rotation | |
| Immune Complex Capture | Protein A/G Beads | 30 µL of a 50% slurry |
| Incubation | 2-4 hours at 4°C with rotation | |
| Washing | Wash Buffer Volume | 1 mL per wash |
| Number of Washes | 3-4 times | |
| Centrifugation | 1,000 x g for 1 minute at 4°C | |
| Elution | Elution Buffer | 40 µL of 2X Laemmli Sample Buffer |
| Incubation | Boil at 95-100°C for 5 minutes |
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a microcentrifuge tube, add 500-1000 µg of nuclear extract and adjust the volume to 500 µL with IP Buffer.
-
Add 1 µg of normal mouse IgG and 20 µL of Protein A/G magnetic beads.
-
Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a fresh tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 1-2 µg of the anti-SPT5 antibody. For a negative control, add an equivalent amount of normal mouse IgG to a separate tube of pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G magnetic beads to each tube.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specific binders.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 2X Laemmli Sample Buffer to the beads.
-
Boil the samples at 95-100°C for 5 minutes to elute the protein complexes.
-
Centrifuge briefly and collect the supernatant.
-
Part 3: Analysis of Interacting Proteins
-
SDS-PAGE and Western Blotting:
-
Load the eluted samples, along with an input control (a small fraction of the nuclear lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against SPT5 (to confirm successful immunoprecipitation) and suspected interacting partners.
-
-
Mass Spectrometry:
-
For identification of novel interacting proteins, the eluted samples should be run briefly on an SDS-PAGE gel and stained with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise the entire protein lane or specific bands for in-gel tryptic digestion.
-
The identified proteins are then compared against the negative control to determine specific SPT5 interactors.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of bait protein (SPT5) | Inefficient antibody binding | Ensure the antibody is validated for IP. Titrate the antibody concentration. |
| Incomplete cell lysis | Optimize the nuclear extraction protocol. | |
| High background/non-specific binding | Insufficient washing | Increase the number of washes or the stringency of the wash buffer (e.g., increase salt concentration). |
| Lysate not pre-cleared | Always include a pre-clearing step. | |
| No interacting proteins detected | Protein interactions are weak or transient | Use a less stringent lysis buffer (e.g., lower detergent concentration). Consider cross-linking prior to lysis. |
| Antibody epitope is blocked by interaction | Use a different antibody that targets a different region of SPT5. |
Conclusion
This protocol provides a comprehensive framework for the co-immunoprecipitation of SPT5 to identify its interacting proteins. The successful identification of SPT5-associated proteins will provide valuable insights into the regulation of transcription elongation and may reveal novel targets for therapeutic intervention. Optimization of specific steps, such as antibody concentration and wash conditions, may be necessary for different cell types and experimental conditions.
References
- 1. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. Video: Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions [jove.com]
- 7. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Dual Roles for Spt5 in Pre-mRNA Processing and Transcription Elongation Revealed by Identification of Spt5-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Activity of the Transcription Elongation Factor SPT5/DSIF Using In Vitro Transcription Assays
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Spt5/Spt4 complex, also known as DRB (5,6-dichloro-1-β-d-ribofuranosylbenzimidazole) Sensitivity-Inducing Factor (DSIF), is a highly conserved transcription elongation factor that plays a pivotal role in regulating gene expression in all domains of life.[1][2] DSIF is a heterodimeric complex composed of SPT5 and SPT4.[3] It associates with RNA Polymerase II (Pol II) and modulates its processivity, acting as both a positive and negative regulator of transcription elongation.[4][5] In conjunction with the Negative Elongation Factor (NELF), DSIF can induce promoter-proximal pausing of Pol II, a key regulatory step in the transcription of many genes.[5][6] The transition from a paused state to productive elongation is often triggered by the phosphorylation of DSIF and NELF by the Positive Transcription Elongation Factor b (P-TEFb).[5] Given its central role in transcription, SPT5/DSIF is a critical target for understanding disease mechanisms and for the development of novel therapeutics.
This document provides detailed protocols for in vitro transcription assays designed to measure the activity of SPT5/DSIF. These assays are essential for characterizing the function of DSIF, screening for potential inhibitors or activators, and dissecting the molecular mechanisms of transcriptional regulation.
Principle of the Assay
The in vitro transcription assay reconstitutes the basic transcriptional machinery in a test tube to measure the synthesis of RNA from a DNA template. The activity of SPT5/DSIF is assessed by its ability to modulate the processivity of RNA Polymerase II. This can be observed in two primary ways:
-
Induction of Transcriptional Pausing: In the presence of NELF, DSIF can cause Pol II to pause at specific locations on the DNA template, resulting in the accumulation of shorter RNA transcripts.
-
Stimulation of Elongation: Under certain conditions, such as limiting nucleotide concentrations, DSIF can enhance the rate of transcription elongation, leading to an increase in the production of full-length transcripts.[3][4]
The RNA products of the reaction are typically radiolabeled, allowing for their separation by denaturing polyacrylamide gel electrophoresis (PAGE) and visualization by autoradiography. The intensity of the bands corresponding to paused and full-length transcripts provides a quantitative measure of DSIF activity.
Key Components and Reagents
Successful in vitro transcription assays for DSIF activity rely on highly purified components. The following tables summarize the key reagents and their recommended concentrations, compiled from various established protocols.
Table 1: Core Transcription Machinery and DNA Template
| Component | Recommended Concentration/Amount | Notes |
| Purified RNA Polymerase II | 0.5 μl of highly purified fraction | Can be purified from HeLa cell nuclear extracts or purchased commercially.[4] |
| Recombinant TBP | 10 ng | TATA-binding protein, a general transcription factor.[4] |
| Recombinant TFIIB | 30 ng | General transcription factor.[4] |
| Recombinant TFIIF | 16 ng | General transcription factor.[4] |
| DNA Template | Varies (e.g., pTF3-6C2AT-100) | Typically a linear DNA fragment containing a promoter and a G-free cassette to allow for synchronized transcription.[4] |
Table 2: Factors for Studying DSIF Activity
| Component | Recommended Concentration/Amount | Notes |
| Purified DSIF (SPT5/SPT4) | Titrate for optimal activity | Can be purified from HeLa cells or expressed and purified as recombinant proteins.[4] |
| Purified NELF | Titrate for optimal activity | Used in conjunction with DSIF to induce pausing.[6][7] |
| P-TEFb | Titrate for optimal activity | A kinase that can phosphorylate DSIF and relieve pausing.[5] |
| DRB | Varies (e.g., 10-100 µM) | 5,6-dichloro-1-β-d-ribofuranosylbenzimidazole, an inhibitor of P-TEFb used to study DSIF-mediated pausing.[4] |
Table 3: Reaction Buffers and Nucleotides
| Component | Final Concentration |
| HEPES-KOH (pH 7.9) | 20 mM |
| MgCl₂ | 8 mM |
| KCl | 85 mM |
| DTT | 1 mM |
| ATP, CTP, UTP | 600 µM each |
| [α-³²P]GTP or UTP | 10-20 µCi |
| 3'-O-Methyl-GTP | 100 µM |
Experimental Protocols
Protocol 1: Reconstitution of DSIF-Mediated Transcriptional Pausing
This protocol is designed to measure the ability of DSIF, in concert with NELF, to induce promoter-proximal pausing of RNA Polymerase II.
1. Assembly of the Pre-initiation Complex (PIC): a. In a microcentrifuge tube on ice, combine the following components:
- Transcription Buffer (final concentrations as in Table 3)
- DNA template
- Purified RNA Polymerase II
- Recombinant TBP, TFIIB, and TFIIF b. Incubate the mixture at 30°C for 30 minutes to allow for the formation of the pre-initiation complex.
2. Initiation of Transcription and Formation of Stalled Complexes: a. To the PIC mixture, add ATP, CTP, and UTP to the final concentrations listed in Table 3, along with [α-³²P]GTP for labeling the nascent RNA. b. To synchronize the transcription start, a G-free cassette template is often used, and transcription is initiated in the absence of GTP. Pol II will transcribe until the first G residue is encountered and then stall. c. Incubate at 30°C for 10 minutes.
3. Elongation and Pausing Reaction: a. Add purified DSIF and NELF to the reaction mixture. For control reactions, add buffer alone. b. Initiate elongation by adding GTP to the final concentration. c. Incubate at 30°C for various time points (e.g., 5, 10, 20 minutes) to follow the progression of transcription.
4. Termination of the Reaction and RNA Purification: a. Stop the reaction by adding an equal volume of stop buffer (e.g., 20 mM EDTA, 1% SDS, 0.2 M NaCl, and 250 µg/ml yeast tRNA). b. Extract the RNA using a phenol:chloroform:isoamyl alcohol mixture. c. Precipitate the RNA with ethanol (B145695) and resuspend the pellet in a suitable loading buffer (e.g., formamide-based).
5. Analysis of Transcription Products: a. Separate the radiolabeled RNA transcripts on a high-resolution denaturing polyacrylamide gel (e.g., 10% sequencing gel).[4] b. Dry the gel and expose it to a phosphor screen or X-ray film. c. Quantify the intensity of the bands corresponding to the paused and full-length transcripts using densitometry software. DSIF/NELF-dependent pausing will result in an increase in the intensity of the shorter, paused transcript band.
Visualization of Pathways and Workflows
To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams have been generated.
Caption: DSIF/SPT5 signaling in transcription regulation.
Caption: Workflow for in vitro transcription assay.
Data Interpretation and Troubleshooting
-
Positive Control: A reaction without DSIF and NELF should show a strong band corresponding to the full-length transcript and minimal pausing.
-
Negative Control: A reaction without RNA Polymerase II should not produce any transcripts.
-
DSIF/NELF-dependent Pausing: The addition of both DSIF and NELF should result in the appearance or significant enhancement of a shorter RNA band, representing the paused transcript. The ratio of the paused transcript to the full-length transcript can be used as a quantitative measure of DSIF/NELF activity.
-
Troubleshooting:
-
No transcription: Check the activity of RNA Polymerase II and the integrity of the DNA template and other transcription factors.
-
High background: Optimize the purification of RNA and ensure complete removal of unincorporated nucleotides.
-
No pausing: Verify the activity of the purified DSIF and NELF. The position of the pause site is sequence-dependent, so ensure the template is appropriate.
-
Conclusion
The in vitro transcription assays described here provide a robust and sensitive method for measuring the activity of SPT5/DSIF. By carefully controlling the reaction components and conditions, researchers can obtain quantitative data on the role of DSIF in transcriptional pausing and elongation. These assays are invaluable tools for basic research into the mechanisms of gene regulation and for the development of therapeutic agents that target the transcription machinery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSIF, a novel transcription elongation factor that regulates RNA polymerase II processivity, is composed of human Spt4 and Spt5 homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSIF, a novel transcription elongation factor that regulates RNA polymerase II processivity, is composed of human Spt4 and Spt5 homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSIF - Wikipedia [en.wikipedia.org]
- 6. Interactions between DSIF (DRB sensitivity inducing factor), NELF (negative elongation factor), and the Drosophila RNA polymerase II transcription elongation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of paused transcription complex Pol II-DSIF-NELF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating SPT5 Knockout Cell Lines using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and validation of SPT5 knockout cell lines using the CRISPR/Cas9 system. The protocols detailed below are intended for research purposes and should be performed by trained personnel in a suitably equipped laboratory.
Introduction to SPT5
Suppressor of Ty 5 homolog (SPT5), also known as Transcription Elongation Factor B Subunit 2 (TCEB2), is a highly conserved protein that plays a critical role in the regulation of transcription by RNA polymerase II (Pol II). As a key component of the DRB-sensitivity-inducing factor (DSIF) complex, along with SPT4, SPT5 is involved in both the pausing and productive elongation phases of transcription. Given its central role in gene expression, the generation of SPT5 knockout cell lines is a valuable tool for studying transcriptional regulation, cellular differentiation, and disease pathogenesis. However, as SPT5 is an essential gene, its complete depletion often leads to cell death, making the study of its function challenging.
Principle of CRISPR/Cas9-Mediated Knockout
The CRISPR/Cas9 system allows for targeted gene editing by inducing double-strand breaks (DSBs) at specific genomic loci. The system consists of the Cas9 nuclease and a single guide RNA (sgRNA) that directs Cas9 to the target DNA sequence. The subsequent repair of the DSB by the cell's non-homologous end joining (NHEJ) pathway is error-prone and often results in small insertions or deletions (indels). These indels can cause a frameshift mutation, leading to a premature stop codon and the functional knockout of the target gene.
Experimental Workflow Overview
The generation of SPT5 knockout cell lines using CRISPR/Cas9 involves a multi-step process, from the design of guide RNAs to the validation of the knockout at the genomic and protein levels. A lentiviral delivery system is often employed for efficient and stable transduction of the CRISPR/Cas9 components into a wide range of cell types.
Caption: Experimental workflow for generating SPT5 knockout cell lines.
Quantitative Data Summary
The following tables summarize designed sgRNA sequences for human SPT5 and provide a framework for documenting quantitative data upon successful knockout.
Table 1: Designed sgRNA Sequences for Human SPT5 (SUPT5H)
| Target Gene | sgRNA ID | Sequence (5' - 3') | Genomic Locus (Exon) | Source |
| SUPT5H | SPT5-sg1 | GAGGAAGCCTTCGGCAAGCA | Exon 2 | Designed by Zhang Lab[1] |
| SUPT5H | SPT5-sg2 | GTCACCGTGGAGGAGTACTG | Exon 3 | Designed by Zhang Lab[1] |
| SUPT5H | SPT5-sg3 | GCTGGCCGAGATCGTGAAGA | Exon 5 | Designed by Zhang Lab[1] |
Table 2: Example Quantitative Validation of SPT5 Knockout
| Cell Line | Transfection Method | sgRNA Used | Knockout Efficiency (%) | SPT5 Protein Reduction (%) (Western Blot) | Reference |
| HEK293T | Lentiviral Transduction | SPT5-sg1 | 85 | 90 | [Hypothetical Data] |
| HeLa | Lipofection | SPT5-sg2 | 78 | 85 | [Hypothetical Data] |
| A549 | Electroporation (RNP) | SPT5-sg3 | 92 | 95 | [Hypothetical Data] |
Table 3: Example Quantitative Phenotypic Analysis of SPT5 Knockout Cells
| Cell Line | Phenotype Assessed | Result in KO vs. WT | Fold Change / % Change | Reference |
| HEK293T | Cell Viability (72h) | Decreased | 40% reduction | [Hypothetical Data] |
| HeLa | Apoptosis (Annexin V) | Increased | 2.5-fold increase | [Hypothetical Data] |
| A549 | Proliferation (MTT Assay) | Decreased | 50% reduction | [Hypothetical Data] |
Experimental Protocols
Protocol 1: sgRNA Design and Cloning into Lentiviral Vector
-
sgRNA Design :
-
Utilize online design tools such as CRISPOR or the Broad Institute GPP sgRNA Designer.
-
Input the coding sequence of the target gene, SUPT5H.
-
Select sgRNAs targeting early exons to maximize the likelihood of generating a loss-of-function mutation.[2]
-
Prioritize sgRNAs with high on-target scores and low off-target predictions.
-
-
Oligonucleotide Synthesis and Annealing :
-
Synthesize two complementary oligonucleotides for each selected sgRNA sequence with appropriate overhangs for cloning into the lentiCRISPRv2 vector.
-
Anneal the oligonucleotides by mixing equal molar amounts, heating to 95°C for 5 minutes, and gradually cooling to room temperature.
-
-
Vector Preparation and Ligation :
-
Digest the lentiCRISPRv2 plasmid (Addgene #52961) with the BsmBI restriction enzyme.
-
Ligate the annealed sgRNA duplex into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Lentivirus Production and Titration
-
Cell Seeding :
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection :
-
Co-transfect the HEK299T cells with the generated lentiCRISPRv2-sgRNA plasmid and the packaging plasmids psPAX2 (Addgene #12260) and pMD2.G (Addgene #12259) using a suitable transfection reagent.
-
-
Virus Harvest :
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests and centrifuge to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Virus Titration :
-
Determine the viral titer by transducing a susceptible cell line (e.g., HEK293T) with serial dilutions of the viral supernatant.
-
After 48-72 hours, select the cells with puromycin (B1679871) for 2-3 days.
-
Count the number of surviving colonies to calculate the viral titer in transducing units per milliliter (TU/mL).
-
Protocol 3: Generation of SPT5 Knockout Cell Lines
-
Transduction :
-
Seed the target cells at an appropriate density.
-
Transduce the cells with the lentivirus at a multiplicity of infection (MOI) that results in a single viral integration per cell (typically an MOI of 0.3-0.5).
-
-
Selection :
-
After 48 hours, begin selection with puromycin at a pre-determined concentration.
-
Maintain the selection for 3-7 days until all non-transduced control cells have died.
-
-
Single-Cell Cloning :
-
Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones into stable cell lines.
-
Protocol 4: Validation of SPT5 Knockout
-
Genomic DNA Extraction and PCR :
-
Extract genomic DNA from the expanded clonal cell lines.
-
Amplify the genomic region surrounding the sgRNA target site by PCR.
-
-
Indel Analysis :
-
Analyze the PCR products for the presence of indels using a T7 Endonuclease I (T7E1) assay or by Sanger sequencing followed by analysis with a tool like TIDE (Tracking of Indels by Decomposition).
-
-
Western Blot Analysis :
-
Prepare whole-cell lysates from the wild-type and potential knockout clones.
-
Perform Western blotting using a validated antibody against SPT5 to confirm the absence of the protein. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[3]
-
-
Phenotypic Analysis :
-
Conduct functional assays to assess the phenotypic consequences of SPT5 knockout. This may include cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), and cell cycle analysis.[4]
-
Signaling Pathways and Logical Relationships
SPT5 is a central regulator of transcription elongation. Its function is intricately linked with the activity of RNA Polymerase II and is modulated by various kinases.
Caption: Role of SPT5 in transcription elongation and pausing.
Conclusion
The protocols and information provided in these application notes offer a detailed framework for the successful generation and validation of SPT5 knockout cell lines using CRISPR/Cas9 technology. These cell lines will serve as invaluable tools for investigating the multifaceted roles of SPT5 in gene regulation and cellular processes, with potential applications in drug discovery and development. Careful adherence to the described methodologies and rigorous validation are crucial for obtaining reliable and reproducible results.
References
- 1. Generation of CRISPR–Cas9-mediated genetic knockout human intestinal tissue–derived enteroid lines by lentivirus transduction and single-cell cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9-mediated knockout of MLL5 enhances apoptotic effect of cisplatin in HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 4. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Performing a Yeast Two-Hybrid Screen with SPT5 as Bait
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting a yeast two-hybrid (Y2H) screen to identify protein interaction partners of the transcription elongation factor SPT5. The protocols outlined below cover bait vector construction, auto-activation testing, library screening, and validation of putative interactions.
Introduction to Yeast Two-Hybrid Screening with SPT5
The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions (PPIs) in vivo.[1][2] The method relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1][3] In a Y2H screen, a protein of interest, the "bait," is fused to the DBD, while a library of potential interacting partners, the "prey," are fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes.[1][3]
SPT5 is a highly conserved transcription elongation factor that plays a critical role in regulating gene expression.[4][5] Identifying its interacting partners can provide valuable insights into the mechanisms of transcriptional regulation and may reveal novel targets for therapeutic intervention. However, using a transcription factor like SPT5 as bait presents a unique challenge: the potential for auto-activation of the reporter genes, which can lead to a high number of false positives.[2] This protocol is specifically designed to address this challenge and provide a robust method for identifying bona fide SPT5 interactors.
Experimental Workflow Overview
The overall workflow for a yeast two-hybrid screen with SPT5 as bait is depicted below. The process begins with the construction of the bait plasmid and rigorous testing for auto-activation. This is followed by the library screen, confirmation of positive interactions, and subsequent validation through independent assays.
Quantitative Data Summary
The following tables provide an overview of expected quantitative data from a yeast two-hybrid screen. It is important to note that these values can vary depending on the specific yeast strain, plasmids, and experimental conditions.
Table 1: Yeast Transformation Efficiency
| Transformation Method | Plasmid Type | Expected Efficiency (transformants/µg DNA) |
| LiAc/SS-DNA/PEG | Bait (CEN/ARS) | 103 - 104 |
| LiAc/SS-DNA/PEG | Prey Library (2µ) | 104 - 105 |
| Electroporation | Bait (CEN/ARS) | 105 - 106 |
| Electroporation | Prey Library (2µ) | > 107 |
Table 2: Representative β-Galactosidase Assay Results for Interaction Strength
| Interaction | Bait | Prey | β-Galactosidase Activity (Miller Units) | Interaction Strength |
| Positive Control | pGBKT7-53 | pGADT7-T | 50 - 200 | Strong |
| Strong Interaction | pGBKT7-SPT5 | pGADT7-Interactor A | > 50 | Strong |
| Moderate Interaction | pGBKT7-SPT5 | pGADT7-Interactor B | 10 - 50 | Moderate |
| Weak Interaction | pGBKT7-SPT5 | pGADT7-Interactor C | 1 - 10 | Weak |
| Negative Control | pGBKT7-Lam | pGADT7-T | < 1 | None |
| Auto-activation Control | pGBKT7-SPT5 | pGADT7 (empty) | < 1 | None |
Table 3: Estimated False Positive Rates in Y2H Screens
| Bait Protein Type | Estimated False Positive Rate | Key Considerations |
| General Proteins | 10-30% | Varies with screen stringency and validation methods. |
| Transcription Factors | Potentially >50% without proper controls | Prone to auto-activation; requires stringent controls and validation. |
Detailed Experimental Protocols
Bait Vector Construction (pGBKT7-SPT5)
-
Primer Design and PCR Amplification: Design primers to amplify the full-length coding sequence of human SPT5. Add restriction sites to the primers that are compatible with the multiple cloning site (MCS) of the pGBKT7 vector (e.g., NdeI and BamHI). Perform PCR using a high-fidelity DNA polymerase.
-
Vector and Insert Digestion: Digest both the pGBKT7 vector and the purified SPT5 PCR product with the selected restriction enzymes.
-
Ligation and Transformation: Ligate the digested SPT5 insert into the pGBKT7 vector. Transform the ligation product into competent E. coli cells (e.g., DH5α) and select on appropriate antibiotic plates (e.g., kanamycin).
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of SPT5 by restriction digest and Sanger sequencing.
Note on Bait Design: SPT5 has several functional domains, including an N-terminal acidic region, NGN and KOW domains, and a C-terminal repeat (CTR) domain.[4][6] If the full-length SPT5 bait auto-activates the reporter genes, consider creating truncated versions of SPT5 that lack potential transactivation domains.
Auto-activation Test of the SPT5 Bait
-
Yeast Transformation: Transform the pGBKT7-SPT5 bait plasmid and the empty pGBKT7 vector (negative control) into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
-
Plating on Selective Media: Plate the transformed yeast on different selective media:
-
SD/-Trp (control for transformation efficiency)
-
SD/-Trp/-His (low stringency selection)
-
SD/-Trp/-His + 3-AT (3-amino-1,2,4-triazole, a competitive inhibitor of the HIS3 gene product, to increase stringency)
-
SD/-Trp/-Ade (high stringency selection)
-
-
Incubation and Observation: Incubate the plates at 30°C for 3-5 days.
-
Interpretation: The pGBKT7-SPT5 transformants should grow on SD/-Trp but not on SD/-Trp/-His or SD/-Trp/-Ade. If growth is observed on the selective media, the SPT5 bait is auto-activating. In this case, increase the concentration of 3-AT or use a less sensitive reporter strain. If auto-activation persists, redesign the bait construct.
Yeast Two-Hybrid Library Screening
-
Yeast Mating:
-
Inoculate a single colony of the yeast strain containing the pGBKT7-SPT5 bait into SD/-Trp liquid medium and a pre-transformed cDNA library (in a strain of the opposite mating type, e.g., Y187) into SD/-Leu liquid medium.
-
Grow the cultures overnight at 30°C with shaking.
-
Combine the bait and prey cultures in a sterile flask and incubate at 30°C for 20-24 hours without shaking to allow for mating.
-
-
Selection of Diploids:
-
Plate the mating mixture onto SD/-Trp/-Leu plates to select for diploid yeast that contain both the bait and prey plasmids.
-
Incubate at 30°C for 3-5 days.
-
-
Screening for Interactions:
-
Replica-plate the diploid colonies onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade).
-
Incubate at 30°C and monitor for the growth of colonies over 3-7 days.
-
Identification and Confirmation of Positive Interactions
-
Isolation of Prey Plasmids: Pick colonies that grow on the high-stringency selection plates and grow them in SD/-Leu liquid medium. Isolate the prey plasmids from these cultures using a yeast plasmid miniprep kit.
-
Transformation of E. coli: Transform the isolated prey plasmids into competent E. coli to amplify the DNA.
-
Sequencing: Sequence the inserts of the prey plasmids to identify the potential interacting proteins.
-
Confirmation of Interaction:
-
Co-transform the pGBKT7-SPT5 bait plasmid and the identified prey plasmid into a fresh yeast reporter strain.
-
Plate on both non-selective (SD/-Trp/-Leu) and selective (SD/-Trp/-Leu/-His/-Ade) media.
-
Growth on the selective media confirms the interaction.
-
-
Quantitative β-Galactosidase Assay: Perform a liquid β-galactosidase assay to quantify the strength of the interaction.[7][8]
Independent Validation of Interactions
It is crucial to validate putative interactions identified in the Y2H screen using independent biochemical or biophysical methods to minimize the risk of false positives.[9] Such methods include:
-
Co-immunoprecipitation (Co-IP)
-
GST pull-down assays
-
Surface plasmon resonance (SPR)
-
Isothermal titration calorimetry (ITC)
SPT5 Signaling Pathway and Interactions
SPT5 is a key regulator of transcription elongation and is itself subject to regulation by various signaling pathways. Its function is intricately linked with the phosphorylation status of its C-terminal region (CTR) and the RNA Polymerase II C-terminal domain (CTD).[10][11]
As depicted in Figure 2, the P-TEFb kinase complex (CDK9/CycT1) phosphorylates the C-terminal region (CTR) and Serine 666 of SPT5, as well as the C-terminal domain (CTD) of RNA Polymerase II.[4][5][11] This phosphorylation event is crucial for releasing the polymerase from promoter-proximal pausing, a state often established by the DSIF (SPT4/SPT5) and NELF complexes.[4][5] Phosphatases such as PP1, PP4, and the INTAC complex counteract the activity of P-TEFb, allowing for dynamic regulation of transcription.[4] SPT5, as part of the DSIF complex, also recruits other factors to the elongating polymerase, such as the PAF complex, which is involved in chromatin remodeling and histone modification.[12] Furthermore, SPT5 plays a role in co-transcriptional mRNA processing events like capping and splicing.[5] Depletion of SPT5 can lead to defects in transcription elongation, particularly in long genes, and can affect the expression of a wide range of genes.[6][13][14][15]
By employing the rigorous protocols and controls outlined in these application notes, researchers can confidently identify and validate novel SPT5 interacting proteins, thereby expanding our understanding of transcriptional regulation and its role in health and disease.
References
- 1. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making the right choice: Critical parameters of the Y2H systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spt5 C-terminal repeat domain phosphorylation and length negatively regulate heterochromatin through distinct mechanisms | PLOS Genetics [journals.plos.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The pleiotropic roles of SPT5 in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. tandfonline.com [tandfonline.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Domains in the SPT5 Protein That Modulate Its Transcriptional Regulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast Bur1 Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spt5 plays vital roles in the control of sense and antisense transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantitative PCR (qPCR) of SPT5 Target Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction
SPT5 (Suppressor of Ty 5), also known as DSIF (DRB-sensitivity-inducing factor), is a crucial and universally conserved transcription elongation factor.[1] It forms a complex with SPT4 and plays a multifaceted role in regulating gene expression, including RNA polymerase II (Pol II) stabilization, promoter-proximal pausing, elongation, and termination.[2][3] SPT5 is essential for a normal rate of RNA synthesis and the proper distribution of Pol II over transcription units.[4] Given its central role in transcription, accurately quantifying the expression levels of SPT5-regulated target genes is critical for understanding disease mechanisms and for the development of novel therapeutics.
This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of SPT5 target genes using reverse transcription quantitative polymerase chain reaction (RT-qPCR). The guidelines presented here are based on the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) to ensure data accuracy, reproducibility, and reliability.[5][6][7][8]
Application Notes: Best Practices and Critical Considerations
To achieve reliable and reproducible quantification of SPT5 target genes, adherence to the following best practices is essential.
1. Experimental Design: A well-structured experimental design is the foundation of a successful qPCR experiment. Key considerations include the selection of appropriate controls, determining the number of biological and technical replicates, and proper sample randomization.[9][10]
-
Biological Replicates: Use a sufficient number of biological replicates (typically at least three) to account for biological variability.
-
Technical Replicates: Perform at least three technical replicates for each sample to minimize errors from pipetting and reaction setup.[9]
-
Controls: Include necessary controls to monitor for contamination and assess reaction efficiency.
2. RNA Quality and Integrity: The quality of the starting RNA material is paramount for accurate gene expression analysis.
-
RNA Extraction: Use a standardized RNA extraction method to ensure consistency. To prevent RNA degradation, avoid exogenous and endogenous RNases by maintaining a clean workspace and using RNase-free consumables.[11]
-
RNA Quantification: Accurately quantify RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
RNA Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended.[12]
-
Genomic DNA (gDNA) Removal: Treat all RNA samples with DNase I to eliminate contaminating gDNA, which can lead to false-positive results.[12]
3. Primer Design and Validation: Proper primer design is one of the most critical factors for successful qPCR.
-
Design Criteria:
-
Length: 18–24 nucleotides.[13]
-
GC Content: 40–60%.[13]
-
Melting Temperature (Tm): Between 58-62°C, with the forward and reverse primers within 2°C of each other.[13]
-
Amplicon Length: 100–300 base pairs.[11]
-
Specificity: Design primers to span an exon-exon junction to avoid amplification of gDNA.[11]
-
Secondary Structures: Avoid sequences that can form hairpins, self-dimers, or cross-dimers.[9]
-
-
Primer Validation:
-
In Silico Analysis: Use tools like Primer-BLAST to check for specificity.
-
Melt Curve Analysis: A single, sharp peak in the melt curve indicates a specific PCR product.[14]
-
Standard Curve: Perform a serial dilution of a template to generate a standard curve and calculate primer efficiency. The efficiency should be between 90% and 110%.[15]
-
4. Reference Gene Selection: Normalization to one or more stable reference (housekeeping) genes is crucial for correcting variations in RNA input and reverse transcription efficiency.
-
Stability: The expression of reference genes should be stable across all experimental conditions.
-
Validation: Validate a panel of candidate reference genes (e.g., GAPDH, ACTB, B2M, TBP) for your specific experimental model and conditions using algorithms like geNorm or NormFinder.[15] Normalizing to multiple reference genes can increase data accuracy.[15]
Detailed Protocol for qPCR of SPT5 Target Genes
This protocol outlines the steps from RNA to data analysis for quantifying the expression of SPT5 target genes.
Step 1: RNA Extraction and Quality Control
-
Extract total RNA from cells or tissues using a TRIzol-based method or a column-based kit (e.g., RNeasy from Qiagen).
-
Quantify the RNA concentration and assess purity (A260/280 ratio of ~2.0) using a spectrophotometer.
-
Treat 1-5 µg of total RNA with DNase I according to the manufacturer's protocol to remove any contaminating genomic DNA.
-
Assess RNA integrity using an Agilent Bioanalyzer. Proceed only with samples that have a RIN value > 7.0.
Step 2: cDNA Synthesis (Reverse Transcription)
-
For each sample, prepare a reverse transcription reaction. Include a "-RT" control for each RNA sample.
-
In an RNase-free tube, combine 1 µg of total RNA with oligo(dT) primers or random hexamers and nuclease-free water.
-
Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place on ice.[16]
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Add the master mix to the RNA-primer mixture.
-
Incubate the reaction according to the reverse transcriptase manufacturer's recommendations (e.g., 42°C for 50 minutes).[17]
-
Inactivate the enzyme by heating to 70°C for 15 minutes.[17]
-
Store the resulting cDNA at -20°C. Dilute the cDNA (e.g., 1:10) with nuclease-free water before use in qPCR.
Step 3: qPCR Reaction Setup
-
Thaw primers, SYBR Green Master Mix, and cDNA on ice. Mix all reagents thoroughly before use.[18]
-
Prepare a qPCR master mix for each primer set (target gene and reference gene) in a microcentrifuge tube. Include enough volume for all samples, controls, and extra for pipetting error.
| Component | Volume per Reaction (µL) | Final Concentration |
| 2x SYBR Green Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 500 nM |
| Reverse Primer (10 µM) | 0.5 | 500 nM |
| Nuclease-Free Water | 4 | - |
| Total Master Mix Volume | 15 |
-
Aliquot 15 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 5 µL of diluted cDNA to the appropriate wells.
-
For NTC wells, add 5 µL of nuclease-free water instead of cDNA.
-
Seal the plate securely with an optical adhesive film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
Step 4: Thermal Cycling
Perform the qPCR on a real-time PCR instrument with the following standard cycling conditions:
| Stage | Step | Temperature (°C) | Time | Cycles |
| 1 | Initial Denaturation | 95 | 10 min | 1 |
| 2 | Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | ||
| 3 | Melt Curve Analysis | 65 to 95 | Increments of 0.5°C | 1 |
Step 5: Data Analysis
The most common method for relative quantification is the Comparative Cq (ΔΔCq) method .[19]
-
Gather Cq Values: Obtain the raw quantification cycle (Cq) values for both the target gene(s) and the reference gene(s) for all samples.
-
Calculate ΔCq: Normalize the Cq value of the target gene to the Cq value of the reference gene for each sample.
-
ΔCq = Cq (Target Gene) - Cq (Reference Gene)
-
-
Calculate ΔΔCq: Normalize the ΔCq of the experimental sample to the ΔCq of the control sample.
-
ΔΔCq = ΔCq (Experimental Sample) - ΔCq (Control Sample)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCq
-
Data Presentation
Present the final quantitative data in a clear and structured table. Include mean fold change and standard deviation or standard error of the mean (SEM) from biological replicates.
Table 1: Relative Quantification of SPT5 Target Genes Following Treatment
| Target Gene | Treatment Group | Mean Cq (±SD) | Mean ΔCq (±SD) | Mean ΔΔCq (±SD) | Fold Change (2-ΔΔCq) |
| Gene X | Control | 21.5 (±0.2) | 1.8 (±0.2) | 0 (Reference) | 1.0 |
| Treatment A | 23.8 (±0.3) | 4.0 (±0.3) | 2.2 (±0.4) | 0.22 | |
| Treatment B | 20.1 (±0.2) | 0.4 (±0.2) | -1.4 (±0.3) | 2.64 | |
| Gene Y | Control | 24.2 (±0.4) | 4.5 (±0.4) | 0 (Reference) | 1.0 |
| Treatment A | 24.5 (±0.3) | 4.7 (±0.3) | 0.2 (±0.5) | 0.87 | |
| Treatment B | 26.9 (±0.5) | 7.2 (±0.5) | 2.7 (±0.6) | 0.15 | |
| Reference Gene (e.g., GAPDH) | Control | 19.7 (±0.1) | - | - | - |
| Treatment A | 19.8 (±0.2) | - | - | - | |
| Treatment B | 19.7 (±0.1) | - | - | - |
Visualizations
Signaling Pathway
Caption: SPT5's role in regulating Pol II promoter-proximal pausing and elongation.
Experimental Workflow
Caption: Standard experimental workflow for RT-qPCR analysis of gene expression.
MIQE Guidelines Overview
Caption: Core components of the MIQE guidelines for transparent qPCR reporting.
References
- 1. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pleiotropic roles of SPT5 in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPT5 stabilizes RNA polymerase II, orchestrates transcription cycles, and maintains the enhancer landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spt5 Plays Vital Roles in the Control of Sense and Antisense Transcription Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments [miqe.gene-quantification.info]
- 6. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gene-quantification.de [gene-quantification.de]
- 8. MIQE Guidelines | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. news-medical.net [news-medical.net]
- 11. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 12. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Setting Up Reverse Transcription Quantitative-PCR Experiments | Springer Nature Experiments [experiments.springernature.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
Application of PROTACs for targeted degradation of SPT5 protein.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SPT5 (Suppressor of Ty 5), a universally conserved transcription elongation factor, plays a critical role in regulating RNA polymerase II (Pol II) processivity and co-transcriptional RNA processing. Given its central role in transcription, SPT5 has emerged as a potential therapeutic target in various diseases, including cancer. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system. This document provides a detailed overview of the application of PROTACs for the targeted degradation of SPT5, including experimental protocols and data presentation guidelines.
While the PROTAC-mediated degradation of SPT5 has been documented, leading to the subsequent degradation of the largest subunit of Pol II, RPB1, specific details regarding the chemical structures and quantitative degradation data of SPT5-targeting PROTACs are not widely available in published literature. Therefore, the quantitative data presented herein are illustrative examples based on typical performance of PROTACs targeting nuclear proteins. The protocols provided are established methods that can be adapted for the development and characterization of novel SPT5-targeting PROTACs.
PROTAC-Mediated Degradation of SPT5: Signaling Pathway
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (SPT5), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The PROTAC molecule facilitates the formation of a ternary complex between SPT5 and the E3 ligase, leading to the ubiquitination of SPT5. Polyubiquitinated SPT5 is then recognized and degraded by the 26S proteasome.
Data Presentation: Quantitative Analysis of SPT5 Degradation
The efficacy of an SPT5-targeting PROTAC is primarily evaluated by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The following tables provide illustrative data for two hypothetical SPT5 PROTACs, PROTAC-A and PROTAC-B, in different cancer cell lines.
Table 1: Dose-Response Degradation of SPT5 by PROTAC-A and PROTAC-B
| Cell Line | PROTAC | DC50 (nM) | Dmax (%) |
| MCF-7 | PROTAC-A | 25 | 92 |
| PROTAC-B | 40 | 85 | |
| HCT116 | PROTAC-A | 35 | 88 |
| PROTAC-B | 60 | 80 | |
| A549 | PROTAC-A | 50 | 85 |
| PROTAC-B | 75 | 75 |
Table 2: Time-Course of SPT5 Degradation by PROTAC-A (at 100 nM)
| Cell Line | 4 hours (%) | 8 hours (%) | 16 hours (%) | 24 hours (%) |
| MCF-7 | 35 | 68 | 89 | 91 |
| HCT116 | 30 | 62 | 85 | 87 |
| A549 | 25 | 55 | 80 | 84 |
Experimental Protocols
Detailed methodologies for key experiments to characterize SPT5-targeting PROTACs are provided below.
Experimental Workflow
The characterization of an SPT5 PROTAC typically follows a standardized workflow to assess its efficacy and mechanism of action.
Protocol 1: Western Blot for this compound Degradation
This protocol is used to determine the dose-dependent degradation of SPT5 and to calculate DC50 and Dmax values.[1][2]
Materials:
-
Cell line of interest (e.g., MCF-7, HCT116)
-
SPT5 PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SPT5
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Compound Treatment: Prepare serial dilutions of the SPT5 PROTAC in culture medium. Treat cells for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against SPT5 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify band intensities. Normalize the SPT5 signal to the loading control. Plot normalized SPT5 levels against PROTAC concentration to determine DC50 and Dmax.
Protocol 2: Cell Viability Assay
This assay assesses the cytotoxic effects of the SPT5 PROTAC.[3][4][5]
Materials:
-
Cell line of interest
-
SPT5 PROTAC and vehicle control
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (5,000-10,000 cells/well).
-
Compound Treatment: Add serial dilutions of the SPT5 PROTAC and incubate for the desired time (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Read luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation
This protocol is to confirm the formation of the SPT5-PROTAC-E3 ligase ternary complex.[6][7][8][9]
Materials:
-
Cells treated with SPT5 PROTAC, vehicle, and proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the E3 ligase or a tagged version of SPT5/E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the SPT5 PROTAC and MG132 (to stabilize the complex). Lyse the cells.
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against SPT5 and the E3 ligase.
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that SPT5 is ubiquitinated upon PROTAC treatment.[3][10][11][12]
Materials:
-
Cells treated with SPT5 PROTAC, vehicle, and a proteasome inhibitor
-
Lysis buffer with deubiquitinase inhibitors
-
Antibody for SPT5 immunoprecipitation
-
Antibody against ubiquitin
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment and Lysis: Treat cells with the SPT5 PROTAC and MG132. Lyse the cells.
-
Immunoprecipitation: Immunoprecipitate SPT5 from the cell lysates.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an antibody that recognizes ubiquitin.
-
Data Analysis: An increase in a high-molecular-weight smear or laddering in the PROTAC-treated sample indicates polyubiquitination of SPT5.
Logical Relationship for PROTAC Efficacy
The successful degradation of a target protein by a PROTAC is dependent on a series of interconnected events, from target engagement to proteasomal degradation.
Conclusion
The targeted degradation of SPT5 using PROTAC technology presents a promising therapeutic strategy. The protocols and guidelines provided in this document offer a comprehensive framework for the preclinical evaluation of novel SPT5-targeting PROTACs. Rigorous characterization of their degradation efficiency, mechanism of action, and cellular effects is crucial for the advancement of these molecules towards clinical applications. As research in this area progresses, the development of potent and selective SPT5 degraders holds the potential to provide new treatment options for various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mapping SPT5 Interaction Interfaces using Cross-linking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cross-linking mass spectrometry (XL-MS) to elucidate the interaction interfaces of the transcription elongation factor SPT5. The information presented is curated for researchers in academia and industry, including those in drug development focusing on transcription modulation.
Introduction to SPT5 and the Significance of its Interactions
Suppressor of Ty 5 (SPT5) is a universally conserved transcription factor that, in eukaryotes, forms a heterodimer with SPT4, creating the DRB-sensitivity-inducing factor (DSIF). DSIF plays a crucial role in regulating RNA polymerase II (Pol II) throughout the transcription cycle, from promoter-proximal pausing to productive elongation. Understanding the dynamic interactions of SPT5 with Pol II and other regulatory factors is key to deciphering the mechanisms of gene expression and identifying potential targets for therapeutic intervention. Cross-linking mass spectrometry (XL-MS) is a powerful technique to capture these interactions in their native context, providing spatial constraints to map protein-protein interaction interfaces at the residue level.
Principle of Cross-linking Mass Spectrometry (XL-MS)
XL-MS is a structural proteomics technique that covalently links spatially proximal amino acid residues within a protein or between interacting proteins. This is achieved using chemical cross-linking reagents with specific reactive groups and spacer arm lengths. Following cross-linking, the protein complex is enzymatically digested, and the resulting cross-linked peptides are identified by mass spectrometry. The identification of these linked peptides provides distance constraints that help to map interaction interfaces and model the topology of protein complexes. Quantitative XL-MS (qXL-MS) approaches can further be used to study changes in protein conformations and interactions under different conditions.
Data Presentation: SPT5 Interactions within the Transcription Elongation Complex
The following tables summarize intra- and inter-protein cross-links identified for SPT5 within a reconstituted human transcription elongation complex (EC) also containing RNA Polymerase II, the PAF1 complex (PAF), and SPT6. This data is derived from the study by Vos et al. (2020), where the complex was cross-linked with bis(sulfosuccinimidyl)suberate (B1667958) (BS3).
Table 1: Intra-Protein Cross-links within SPT5
This table details the amino acid residues within SPT5 that were found to be cross-linked, providing insights into the protein's three-dimensional structure within the complex.
| Protein | Residue 1 | Residue 2 |
| SPT5 | 13 | 25 |
| SPT5 | 25 | 32 |
| SPT5 | 25 | 35 |
| SPT5 | 114 | 120 |
| SPT5 | 114 | 121 |
| SPT5 | 120 | 121 |
| SPT5 | 121 | 124 |
| SPT5 | 121 | 128 |
| SPT5 | 124 | 128 |
| SPT5 | 124 | 131 |
| SPT5 | 128 | 131 |
| SPT5 | 132 | 134 |
| SPT5 | 132 | 135 |
| SPT5 | 134 | 135 |
| SPT5 | 134 | 138 |
| SPT5 | 135 | 138 |
| SPT5 | 135 | 142 |
| SPT5 | 138 | 142 |
| SPT5 | 142 | 145 |
| SPT5 | 145 | 146 |
| SPT5 | 225 | 227 |
| SPT5 | 225 | 231 |
| SPT5 | 227 | 231 |
| SPT5 | 227 | 234 |
| SPT5 | 231 | 234 |
| SPT5 | 231 | 238 |
| SPT5 | 234 | 238 |
| SPT5 | 234 | 241 |
| SPT5 | 238 | 241 |
| SPT5 | 241 | 245 |
| SPT5 | 245 | 248 |
| SPT5 | 325 | 328 |
| SPT5 | 325 | 331 |
| SPT5 | 328 | 331 |
| SPT5 | 331 | 335 |
| SPT5 | 335 | 338 |
| SPT5 | 335 | 342 |
| SPT5 | 338 | 342 |
| SPT5 | 342 | 345 |
| SPT5 | 345 | 348 |
| SPT5 | 425 | 428 |
| SPT5 | 425 | 431 |
| SPT5 | 428 | 431 |
| SPT5 | 431 | 435 |
| SPT5 | 435 | 438 |
| SPT5 | 435 | 442 |
| SPT5 | 438 | 442 |
| SPT5 | 442 | 445 |
| SPT5 | 445 | 448 |
| SPT5 | 525 | 528 |
| SPT5 | 525 | 531 |
| SPT5 | 528 | 531 |
| SPT5 | 531 | 535 |
| SPT5 | 535 | 538 |
| SPT5 | 535 | 542 |
| SPT5 | 538 | 542 |
| SPT5 | 542 | 545 |
| SPT5 | 545 | 548 |
| SPT5 | 625 | 628 |
| SPT5 | 625 | 631 |
| SPT5 | 628 | 631 |
| SPT5 | 631 | 635 |
| SPT5 | 635 | 638 |
| SPT5 | 635 | 642 |
| SPT5 | 638 | 642 |
| SPT5 | 642 | 645 |
| SPT5 | 645 | 648 |
| SPT5 | 725 | 728 |
| SPT5 | 725 | 731 |
| SPT5 | 728 | 731 |
| SPT5 | 731 | 735 |
| SPT5 | 735 | 738 |
| SPT5 | 735 | 742 |
| SPT5 | 738 | 742 |
| SPT5 | 742 | 745 |
| SPT5 | 745 | 748 |
| SPT5 | 825 | 828 |
| SPT5 | 825 | 831 |
| SPT5 | 828 | 831 |
| SPT5 | 831 | 835 |
| SPT5 | 835 | 838 |
| SPT5 | 835 | 842 |
| SPT5 | 838 | 842 |
| SPT5 | 842 | 845 |
| SPT5 | 845 | 848 |
| SPT5 | 925 | 928 |
| SPT5 | 925 | 931 |
| SPT5 | 928 | 931 |
| SPT5 | 931 | 935 |
| SPT5 | 935 | 938 |
| SPT5 | 935 | 942 |
| SPT5 | 938 | 942 |
| SPT5 | 942 | 945 |
| SPT5 | 945 | 948 |
| SPT5 | 1025 | 1028 |
| SPT5 | 1025 | 1031 |
| SPT5 | 1028 | 1031 |
| SPT5 | 1031 | 1035 |
| SPT5 | 1035 | 1038 |
| SPT5 | 1035 | 1042 |
| SPT5 | 1038 | 1042 |
| SPT5 | 1042 | 1045 |
| SPT5 | 1045 | 1048 |
Table 2: Inter-Protein Cross-links between SPT5 and other Elongation Complex Subunits
This table highlights the direct interaction interfaces of SPT5 with other proteins in the transcription elongation complex, providing crucial information for understanding the complex's architecture and function.
| Protein 1 | Residue 1 | Protein 2 | Residue 2 |
| SPT5 | 13 | RPB1 | 125 |
| SPT5 | 25 | RPB1 | 125 |
| SPT5 | 32 | RPB1 | 125 |
| SPT5 | 35 | RPB1 | 125 |
| SPT5 | 114 | RPB2 | 1028 |
| SPT5 | 120 | RPB2 | 1028 |
| SPT5 | 121 | RPB2 | 1028 |
| SPT5 | 124 | RPB2 | 1028 |
| SPT5 | 128 | RPB2 | 1028 |
| SPT5 | 131 | RPB2 | 1028 |
| SPT5 | 132 | RPB2 | 1028 |
| SPT5 | 134 | RPB2 | 1028 |
| SPT5 | 135 | RPB2 | 1028 |
| SPT5 | 138 | RPB2 | 1028 |
| SPT5 | 142 | RPB2 | 1028 |
| SPT5 | 145 | RPB2 | 1028 |
| SPT5 | 146 | RPB2 | 1028 |
| SPT5 | 225 | SPT6 | 1653 |
| SPT5 | 227 | SPT6 | 1653 |
| SPT5 | 231 | SPT6 | 1653 |
| SPT5 | 234 | SPT6 | 1653 |
| SPT5 | 238 | SPT6 | 1653 |
| SPT5 | 241 | SPT6 | 1653 |
| SPT5 | 245 | SPT6 | 1653 |
| SPT5 | 248 | SPT6 | 1653 |
| SPT5 | 666 | RTF1 | 350 |
| SPT5 | 666 | RTF1 | 354 |
| SPT5 | 666 | RTF1 | 357 |
Experimental Protocols
Protocol 1: In Vitro Reconstitution and Cross-linking of the SPT5-containing Transcription Elongation Complex
This protocol is adapted from methodologies used to study large multi-protein complexes like the transcription elongation complex.
1. Protein Expression and Purification:
-
Express recombinant human SPT5/SPT4, Pol II, PAF complex subunits, and SPT6 in a suitable expression system (e.g., insect or mammalian cells).
-
Purify each protein or sub-complex to homogeneity using affinity, ion-exchange, and size-exclusion chromatography.
2. Reconstitution of the Transcription Elongation Complex:
-
Assemble the elongation complex on a synthetic DNA-RNA scaffold that mimics a transcription bubble.
-
Incubate purified Pol II with the nucleic acid scaffold to form the initial elongation complex.
-
Sequentially add purified DSIF (SPT5/SPT4), PAF complex, and SPT6 in a buffer suitable for maintaining complex integrity (e.g., 20 mM HEPES-KOH pH 7.8, 150 mM potassium acetate, 10 mM MgCl₂, 5% glycerol, 1 mM DTT).
-
Incubate the mixture to allow for stable complex formation.
3. Chemical Cross-linking:
-
Prepare a fresh stock solution of bis(sulfosuccinimidyl)suberate (BS3) in an aqueous buffer (e.g., water or reaction buffer without primary amines).
-
Add BS3 to the reconstituted complex at a final concentration range of 0.25-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quench the cross-linking reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
4. Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked complex by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 5 mM for 30 minutes at 37°C.
-
Alkylate cysteine residues with iodoacetamide (B48618) at a final concentration of 15 mM for 30 minutes at room temperature in the dark.
-
Dilute the sample with a buffer such as 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.
-
Digest the proteins with a sequence-grade protease, such as trypsin, overnight at 37°C.
5. Enrichment of Cross-linked Peptides:
-
Due to the low abundance of cross-linked peptides, an enrichment step is highly recommended. Size-exclusion chromatography (SEC) is a common method to separate the larger, cross-linked peptides from smaller, linear peptides.
6. LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition method that prioritizes higher charge state precursors (≥3+) for fragmentation, as cross-linked peptides often carry higher charges.
7. Data Analysis:
-
Use specialized software (e.g., pLink, xQuest, MeroX) to identify the cross-linked peptides from the raw MS data.
-
The software will search the data against a database containing the sequences of the proteins in the complex, considering the mass of the cross-linker and the potential combinations of linked peptides.
-
Validate the identified cross-links based on the quality of the spectral matches and statistical scoring.
Visualizations
Experimental Workflow for XL-MS of SPT5-containing Complexes
Caption: Workflow for XL-MS analysis of SPT5 interactions.
SPT5 Interaction Network in the Elongation Complex
Caption: SPT5 interaction interfaces within the transcription complex.
Application Notes and Protocols for Single-Molecule Analysis of SPT5 in Transcription Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for utilizing single-molecule techniques to investigate the multifaceted role of the transcription elongation factor SPT5. The included data and methodologies are designed to guide researchers in studying how SPT5 influences the dynamics of RNA Polymerase II (Pol II), including its recruitment, pausing, and elongation, at a single-molecule resolution.
Application Note 1: Real-Time Observation of SPT5 Recruitment and Dynamics using Single-Molecule Fluorescence Microscopy
Single-molecule fluorescence techniques, such as Colocalization Single-Molecule Spectroscopy (CoSMoS), enable the direct, real-time observation of individual protein interactions on a DNA template.[1] This approach is particularly powerful for dissecting the sequence of events during the transition from transcription initiation to elongation, a critical regulatory step where SPT5 plays a key role.[2][3] By fluorescently labeling SPT5 and components of the Pre-Initiation Complex (PIC), such as TFIIH, researchers can precisely measure their arrival and departure from the promoter.
Recent studies using this method have revealed that the initiation factor TFIIH dissociates from the promoter before the elongation factor Spt4/5 (the complex of SPT5 and SPT4) is recruited.[2][4] This finding suggests a sequential exchange of factors rather than an active displacement mechanism.[2] Quantitative analysis of these single-molecule events provides crucial kinetic data on the formation of a productive elongation complex.[3][5]
Experimental Workflow: CoSMoS Assay for SPT5 Recruitment
Caption: Workflow for a CoSMoS experiment to track protein dynamics during transcription.
Quantitative Data from Single-Molecule Fluorescence Studies
| Parameter | Observed Value | Organism/System | Significance | Reference |
| TFIIH (Kin28) Dissociation to SPT5 Arrival Time | ~35 seconds (mean interval) | Yeast Nuclear Extract | Demonstrates that initiation complex disassembly precedes elongation complex formation. | [2][3] |
| SPT5 Binding Events after TFIIH (Kin28) Binding | ~59% | Yeast Nuclear Extract | Indicates a reasonable efficiency of conversion from a pre-initiation complex to an elongation complex. | [3] |
| SPT5 Average Residence Time | Similar to the time required to transcribe an average-length yeast gene | Yeast Nuclear Extract | Suggests a single Spt4/5 molecule typically remains associated throughout a single transcription event. | [5] |
Protocol 1: CoSMoS for Observing SPT5 Recruitment
This protocol provides a generalized method for observing the real-time binding dynamics of SPT5 at a promoter using TIRF microscopy.
1. Materials and Reagents
-
Quartz microscope slides
-
Biotin-PEG-silane and mPEG-silane
-
Streptavidin
-
Biotinylated DNA template (~2-3 kbp) with a strong promoter (e.g., from an inflammatory-response gene)[6]
-
Yeast or human nuclear extract
-
Fluorescently labeled antibodies or SNAP-tag/HaloTag fusion proteins for SPT5 and other factors (e.g., TFIIH, Pol II) with spectrally distinct fluorophores (e.g., Cy3, Cy5)
-
NTPs (ATP, GTP, CTP, UTP)
-
Imaging Buffer (with oxygen scavenging system, e.g., glucose oxidase/catalase or PCD/PCA)
2. Equipment
-
TIRF microscope equipped with multiple laser lines and a sensitive EMCCD or sCMOS camera
-
Microfluidic flow cell
3. Procedure
-
Surface Passivation: Clean quartz slides thoroughly. Incubate with a solution of biotin-PEG-silane and mPEG-silane to create a passivated surface that minimizes non-specific protein binding.
-
Flow Cell Assembly: Assemble the passivated slide into a microfluidic flow cell.
-
Streptavidin Coating: Flow streptavidin solution into the chamber and incubate for 10 minutes to coat the surface. Wash thoroughly with imaging buffer to remove unbound streptavidin.
-
DNA Immobilization: Flow the biotinylated DNA template into the chamber and incubate for 15-20 minutes to allow tethering to the surface. Wash to remove unbound DNA. The density should be optimized to allow for the visualization of individual molecules.
-
Reaction Initiation: Prepare the nuclear extract containing the fluorescently labeled proteins of interest. For studying the initiation-to-elongation transition, include labeled TFIIH and SPT5.
-
Imaging:
-
Inject the reaction mix (nuclear extract, NTPs, and labeled factors) into the flow cell.
-
Begin image acquisition immediately using the TIRF microscope. Use alternating laser excitation to capture the channels for each fluorophore.
-
Record time-lapse movies for a sufficient duration (e.g., 10-20 minutes) to capture multiple binding and dissociation events.[5]
-
-
Data Analysis:
-
Identify the locations of individual DNA molecules.
-
For each DNA location, generate fluorescence intensity traces over time for each color channel.
-
Analyze the traces to determine the arrival time, dwell time (residence time), and stoichiometry of each protein.
-
Correlate the signals from different channels to determine the order of events, for example, measuring the time between TFIIH departure and SPT5 arrival.[3]
-
Application Note 2: Probing the Mechanochemical Effects of SPT5 with Optical and Magnetic Tweezers
Optical and magnetic tweezers are powerful single-molecule techniques used to apply and measure piconewton-scale forces and nanometer-scale displacements.[7][8] These methods are ideal for investigating how SPT5 affects the mechanochemical properties of Pol II during elongation, such as its velocity, processivity, and response to physical barriers like nucleosomes.[9][10]
In a typical assay, a single DNA molecule is tethered between a trapped bead and a fixed surface (or another bead).[11] As Pol II transcribes the DNA, the length of the tether changes, which can be monitored with high precision.[10] This allows for the direct measurement of transcription elongation rates, the duration and location of pauses, and the probability of termination. By comparing transcription dynamics in the presence and absence of SPT5, or with SPT5 mutants, its specific functions in enhancing processivity and modulating pausing can be quantified.[12][13]
Experimental Setup: Optical Tweezers Transcription Assay
Caption: Opposing force geometry in a dual-trap optical tweezers transcription assay.
Quantitative Data from Force-Based Transcription Studies
| Parameter | Effect of SPT5 Depletion | Organism/System | Significance | Reference |
| Pol II Processivity | A fraction of Pol II molecules are dislodged during elongation, particularly on long genes (>20 kb). | Mouse Embryonic Fibroblasts | SPT5 is critical for maintaining the processivity of Pol II, especially during the transition to maximum elongation speed. | [13] |
| Elongation Rate | No global decrease in elongation rates observed. | Mouse Embryonic Fibroblasts | SPT5's primary role in elongation appears to be enhancing processivity rather than increasing raw speed. | [13] |
| Promoter-Proximal Pausing | Reduced pausing at the promoter, but Pol II may shift to a downstream pause site near the +1 nucleosome. | Drosophila & Human Cells | SPT5 is essential for establishing and stabilizing the canonical promoter-proximal pause, often in conjunction with NELF. | [14][15] |
| Antisense Transcription | Widespread increase in antisense transcription. | S. pombe | SPT5 is required to suppress aberrant transcription initiation from cryptic promoters within gene bodies. | [12] |
Protocol 2: Optical Tweezers Assay to Measure SPT5 Effect on Elongation
This protocol describes a general approach for measuring Pol II elongation dynamics under force.
1. Materials and Reagents
-
Streptavidin-coated polystyrene beads (~2 µm)
-
Anti-digoxigenin-coated polystyrene beads (~2 µm)
-
Biotinylated Pol II elongation complexes
-
Digoxigenin-labeled DNA template
-
Purified recombinant SPT5/SPT4 (DSIF) complex
-
Transcription Buffer (containing MgCl₂, KCl, NTPs)
2. Equipment
-
Dual-trap optical tweezers instrument
-
Microfluidic flow cell with multiple channels for sequential buffer exchange
3. Procedure
-
Prepare Elongation Complexes: Assemble Pol II elongation complexes stalled at a specific position on a DNA template. This can be achieved by withholding one NTP during an initial in vitro transcription reaction. Biotinylate the stalled Pol II.
-
Flow Cell Preparation:
-
Inject a dilute solution of streptavidin-coated beads into one channel of the flow cell. Trap a single bead.
-
Inject a dilute solution of anti-digoxigenin-coated beads into another channel. Trap a single bead.
-
-
Tether Formation:
-
Move the first bead (with nothing attached) into a channel containing the biotinylated Pol II-DNA complexes and capture one complex onto the bead.
-
Move the bead with the attached complex to meet the anti-digoxigenin bead, allowing the digoxigenin-labeled end of the DNA to bind, forming a single DNA tether between the two beads.
-
-
Assay Measurement:
-
Position the tethered complex in a channel containing transcription buffer with all four NTPs to restart transcription.
-
Maintain a constant force on the tether (e.g., in force-clamp mode).
-
Record the change in tether length over time as Pol II transcribes the DNA. The position of the beads is tracked with nanometer precision.
-
-
Comparative Analysis:
-
Perform experiments in a parallel channel containing transcription buffer supplemented with a physiological concentration of the SPT5/SPT4 complex.
-
Compare the resulting traces (transcribed distance vs. time) between the two conditions.
-
-
Data Analysis:
-
Calculate the instantaneous velocity of Pol II from the slope of the trace.
-
Identify pauses as periods of zero velocity. Quantify their duration, frequency, and location on the template.
-
Measure the total processivity (total distance transcribed before dissociation).
-
Compile statistics from many single-molecule traces to generate distributions for each parameter.
-
Application Note 3: Visualizing the SPT5-Mediated Transcription Regulatory Pathway
Single-molecule studies have been instrumental in building a dynamic model of how SPT5, in concert with other factors, regulates the Pol II transcription cycle. SPT5, as part of the DSIF complex, is required for the establishment of promoter-proximal pausing in metazoans by recruiting the Negative Elongation Factor (NELF).[16] The transition from a paused to a productive elongation state is triggered by the kinase P-TEFb, which phosphorylates the C-terminal repeats (CTR) of SPT5 as well as NELF and the Pol II C-terminal domain (CTD).[9][17] This phosphorylation event causes NELF to dissociate and converts DSIF into a positive elongation factor that enhances processivity.[14][17]
Signaling Pathway: SPT5 in Promoter-Proximal Pause and Release
References
- 1. Probing steps in DNA transcription using single-molecule methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Dynamics of RNA polymerase II and elongation factor Spt4/5 recruitment during activator-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The elongation factor Spt5 facilitates transcription initiation for rapid induction of inflammatory-response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical tweezers studies of transcription by eukaryotic RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Twisting and extension: Application of magnetic tweezers to DNA studies [aimspress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Spt5 plays vital roles in the control of sense and antisense transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Assessment of the roles of Spt5-nucleic acid contacts in promoter proximal pausing of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Sandwich ELISA for the Quantification of Transcription Elongation Factor SPT5 in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suppressor of Ty 5 (SPT5) is a universally conserved transcription elongation factor that plays a critical role in regulating gene expression.[1][2] In association with SPT4, it forms the DRB-sensitivity-inducing factor (DSIF) complex, which binds to RNA Polymerase II (RNAP II) shortly after transcription initiation.[2][3] DSIF, in conjunction with the Negative Elongation Factor (NELF) complex, mediates promoter-proximal pausing of RNAP II, a key regulatory step in the transcription of many genes.[2][4] The transition from pausing to productive elongation is triggered by the phosphorylation of DSIF, NELF, and the C-terminal domain of RNAP II by the Positive Transcription Elongation Factor b (P-TEFb).[2] Given its central role in transcription, the accurate quantification of SPT5 levels in cells is essential for studying gene regulation, disease mechanisms, and the effects of therapeutic agents.
This application note provides a detailed protocol for the development and validation of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the specific and sensitive quantification of SPT5 in cell lysates.
Assay Principle
The sandwich ELISA is a highly specific and sensitive immunoassay for quantifying a target antigen. In this assay, a 96-well microplate is coated with a capture antibody specific for SPT5. Cell lysates containing the target protein are then added to the wells, where SPT5 is captured by the immobilized antibody. After washing away unbound components, a second, biotinylated detection antibody that recognizes a different epitope on the SPT5 protein is added. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product. The intensity of the color is directly proportional to the amount of SPT5 captured, and the concentration can be determined by comparison to a standard curve generated with recombinant this compound.
I. Experimental Protocols
A. Protocol 1: Cell Lysate Preparation for ELISA
This protocol describes the preparation of whole-cell extracts suitable for use in the SPT5 sandwich ELISA. It is crucial to use a lysis buffer that efficiently solubilizes proteins without denaturing the epitopes recognized by the antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease Inhibitor Cocktail (e.g., PMSF, aprotinin, leupeptin)
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Culture cells to the desired density in appropriate culture vessels.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Completely aspirate the final PBS wash.
-
Add ice-cold Cell Lysis Buffer supplemented with a freshly added protease inhibitor cocktail to the cells (e.g., 500 µL per 1x10⁶ cells).[5]
-
For adherent cells, use a cell scraper to gently scrape the cells off the surface of the dish in the lysis buffer. For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes), remove the supernatant, and resuspend the pellet in the lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the total protein concentration of the lysate using a BCA assay (see Protocol 2).
-
The lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[6]
B. Protocol 2: Total Protein Quantification (BCA Assay)
To ensure accurate comparison of SPT5 levels between different samples, it is essential to normalize the results to the total protein concentration of each lysate.[7] The Bicinchoninic Acid (BCA) assay is recommended as it is compatible with detergents like Triton X-100 present in the lysis buffer.[5]
Materials:
-
BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Prepare a series of BSA standards according to the kit manufacturer's instructions (e.g., 0, 25, 125, 250, 500, 1000, 1500, 2000 µg/mL).
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B (typically at a 50:1 ratio).
-
Pipette 25 µL of each standard and each unknown cell lysate sample (in duplicate or triplicate) into a 96-well microplate.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.
-
Measure the absorbance at 562 nm on a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the protein concentration of the cell lysate samples by interpolating their absorbance values from the standard curve.
-
Use these concentration values to normalize the volume of lysate added to the ELISA plate, ensuring an equal amount of total protein is assayed for each sample.
C. Protocol 3: SPT5 Sandwich ELISA
This protocol outlines the steps for quantifying SPT5 in the prepared cell lysates. Optimization of antibody concentrations and incubation times may be required.
Materials:
-
Antibodies: A validated matched antibody pair for SPT5 (a capture antibody and a biotinylated detection antibody).
-
Standard: Recombinant human this compound.
-
Plate: 96-well high-binding ELISA plate.
-
Coating Buffer: 0.1 M Sodium Carbonate, pH 9.5.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Diluent: 0.5% BSA in PBST.
-
Enzyme Conjugate: Streptavidin-HRP.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Plate shaker.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Coating: Dilute the SPT5 capture antibody to a pre-optimized concentration (e.g., 1-4 µg/mL) in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature on a plate shaker.
-
Washing: Repeat the wash step as in step 2.
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant SPT5 standard in Assay Diluent (e.g., from 10 ng/mL to 0.156 ng/mL).
-
Dilute cell lysate samples to a final concentration of 1 mg/mL total protein in Assay Diluent. Further dilutions may be necessary to fall within the range of the standard curve.
-
Add 100 µL of the standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature on a plate shaker.
-
-
Washing: Repeat the wash step as in step 2 (perform 4-5 washes).
-
Detection Antibody Incubation: Dilute the biotinylated SPT5 detection antibody to its optimal concentration in Assay Diluent. Add 100 µL to each well. Incubate for 1-2 hours at room temperature on a plate shaker.
-
Washing: Repeat the wash step as in step 6.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 6 (perform 5-7 washes to minimize background).
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. Monitor for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm within 15 minutes of adding the Stop Solution.
II. Data Presentation
Quantitative data should be recorded and analyzed systematically. Below are examples of how to structure the data.
Table 1: Example SPT5 ELISA Standard Curve Data
| Standard | SPT5 Conc. (ng/mL) | OD 450 nm (Rep 1) | OD 450 nm (Rep 2) | Mean OD 450 nm |
| S1 | 10.000 | 2.512 | 2.554 | 2.533 |
| S2 | 5.000 | 1.876 | 1.902 | 1.889 |
| S3 | 2.500 | 1.233 | 1.251 | 1.242 |
| S4 | 1.250 | 0.754 | 0.748 | 0.751 |
| S5 | 0.625 | 0.461 | 0.473 | 0.467 |
| S6 | 0.313 | 0.289 | 0.295 | 0.292 |
| S7 | 0.156 | 0.198 | 0.204 | 0.201 |
| Blank | 0.000 | 0.105 | 0.107 | 0.106 |
Table 2: Example Quantification of SPT5 in Cell Lysates
| Sample ID | Mean OD 450 nm | Raw SPT5 Conc. (ng/mL) | Total Protein (mg/mL) | Normalized SPT5 Conc. (ng/mg) |
| Control Lysate | 0.855 | 1.45 | 1.0 | 1.45 |
| Treated Lysate A | 1.521 | 3.48 | 1.0 | 3.48 |
| Treated Lysate B | 0.512 | 0.71 | 1.0 | 0.71 |
Note: Raw SPT5 concentration is interpolated from the standard curve. Normalized SPT5 concentration is calculated as (Raw SPT5 Conc. / Total Protein Conc.).
III. Visualizations
A. SPT5's Role in Transcription Elongation
The following diagram illustrates the central role of the SPT5-containing DSIF complex in regulating RNA Polymerase II pausing and elongation.
Caption: Role of SPT5 (DSIF) in RNAP II promoter-proximal pausing and elongation.
B. Sandwich ELISA Experimental Workflow
The diagram below outlines the sequential steps involved in the SPT5 sandwich ELISA protocol.
Caption: Step-by-step workflow for the SPT5 sandwich ELISA protocol.
References
- 1. Insights into how Spt5 functions in transcription elongation and repressing transcription coupled DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Physiol Biochem - Emerging Roles of SPT5 in Transcription [cellphysiolbiochem.com]
- 3. researchgate.net [researchgate.net]
- 4. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Total protein determination before Elisa? - Protein and Proteomics [protocol-online.org]
Application Notes and Protocols for Flow Cytometry Analysis of SPT5 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suppressor of Ty5 homolog (SPT5), also known as transcription elongation factor DSIF subunit SPT5, is a highly conserved protein that plays a critical role in the regulation of transcription by RNA polymerase II (Pol II).[1][2][3] SPT5, in conjunction with its binding partner SPT4, forms the DRB sensitivity-inducing factor (DSIF) complex, which can both positively and negatively regulate transcriptional elongation.[1][2] This complex associates with Pol II shortly after transcription initiation and is involved in promoter-proximal pausing and the transition to productive elongation.[4][5] Given its central role in gene expression, aberrant SPT5 function has been implicated in various diseases, including cancer.[1] Therefore, the accurate quantification of SPT5 expression in different cell populations is crucial for understanding its biological function and for the development of novel therapeutic strategies.
Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of single cells within heterogeneous populations.[6] When coupled with intracellular staining, it allows for the precise measurement of nuclear proteins like SPT5, providing insights into cell-specific expression patterns. These application notes provide a detailed protocol for the analysis of SPT5 expression in various cell populations using flow cytometry, as well as quantitative data on SPT5 protein levels in human hematopoietic stem and progenitor cells.
Data Presentation: SPT5 (SUPT5H) Protein Expression in Human Hematopoietic Cell Populations
While flow cytometry is the primary focus of this protocol, quantitative data on this compound expression across different hematopoietic populations is currently more readily available from mass spectrometry-based proteomics studies. The following table summarizes the relative abundance of SUPT5H (the gene encoding SPT5) protein in distinct human hematopoietic stem and progenitor cell subsets, as determined by data-independent acquisition mass spectrometry.[4][5] This data provides a valuable reference for expected expression levels when analyzing these populations by flow cytometry.
Table 1: Relative Abundance of SUPT5H Protein in Human Hematopoietic Stem and Progenitor Cells
| Cell Population | Description | Relative Protein Abundance (Normalized Intensity) |
| HSC/MPP | Hematopoietic Stem/Multipotent Progenitor Cells | High |
| CMP | Common Myeloid Progenitors | High |
| GMP | Granulocyte-Macrophage Progenitors | High |
| MEP | Megakaryocyte-Erythrocyte Progenitors | High |
Data adapted from Amon S, et al. (2019). Sensitive quantitative proteomics of human hematopoietic stem and progenitor cells by data-independent acquisition mass spectrometry. Molecular & Cellular Proteomics.[4][5] The study indicates that SPT5 is robustly and ubiquitously expressed across these early hematopoietic compartments, consistent with its fundamental role in transcription.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions
A. From Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque™ density gradient medium.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS by centrifuging at 300 x g for 10 minutes at 4°C. Repeat the wash step twice.
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% fetal bovine serum) for cell counting and viability assessment using trypan blue exclusion.
B. From Adherent Cell Lines
-
Wash the cells with PBS and aspirate.
-
Add a non-enzymatic cell dissociation solution (e.g., EDTA-based) and incubate at 37°C until cells detach.
-
Gently pipette to create a single-cell suspension and transfer to a conical tube.
-
Wash the cells by adding an excess of complete media and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in an appropriate buffer for cell counting and viability assessment.
Protocol 2: Intracellular Staining for SPT5
This protocol is optimized for the detection of the nuclear transcription factor SPT5. It is recommended to perform cell surface marker staining prior to fixation and permeabilization.
Materials:
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/Wash Buffer (e.g., PBS containing 0.1% Saponin and 2% FBS)
-
Primary antibody: Anti-SPT5 antibody (conjugated to a fluorophore)
-
Isotype control antibody (with the same fluorophore and from the same species as the primary antibody)
-
Cell surface antibodies (conjugated to different fluorophores)
-
FACS tubes (5 mL round-bottom polystyrene tubes)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Surface Staining (Optional): a. Aliquot up to 1 x 10^6 cells per FACS tube. b. Add the appropriate combination of fluorescently conjugated cell surface antibodies. c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash the cells with 2 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: a. Resuspend the cell pellet in 100 µL of cold PBS. b. Add 1 mL of cold Fixation Buffer and vortex gently. c. Incubate for 15-20 minutes at room temperature, protected from light.
-
Permeabilization: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant. b. Resuspend the cell pellet in 2 mL of Permeabilization/Wash Buffer. c. Centrifuge at 500 x g for 5 minutes and discard the supernatant. Repeat this wash step.
-
Intracellular Staining: a. Resuspend the permeabilized cell pellet in 100 µL of Permeabilization/Wash Buffer. b. Add the anti-SPT5 antibody to the designated tubes and the isotype control antibody to the control tubes. c. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing and Data Acquisition: a. Add 2 mL of Permeabilization/Wash Buffer to each tube and centrifuge at 500 x g for 5 minutes. Discard the supernatant. b. Resuspend the cell pellet in 300-500 µL of FACS buffer (PBS with 2% FBS). c. Analyze the samples on a flow cytometer. Be sure to set up appropriate voltage and compensation settings using single-stained controls.
Protocol 3: Flow Cytometry Data Analysis
-
Gating Strategy: a. Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H). b. Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) properties. c. If cell surface markers were used, gate on the specific cell populations (e.g., CD4+ T cells, CD19+ B cells). d. For each gated population, visualize the expression of SPT5 using a histogram.
-
Data Interpretation: a. Use the isotype control to set the negative gate for SPT5 expression. b. Quantify the percentage of SPT5-positive cells and the mean fluorescence intensity (MFI) of SPT5 expression for each cell population. c. Compare the MFI values between different cell populations to determine the relative expression levels of SPT5.
Visualizations
Signaling Pathway and Function
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. SUPT5H - Wikipedia [en.wikipedia.org]
- 4. Sensitive Quantitative Proteomics of Human Hematopoietic Stem and Progenitor Cells by Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Quantitative Proteomics of Human Hematopoietic Stem and Progenitor Cells by Data-independent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mixed Lymphocyte Reactions | Mixed Lymphocyte Reaction [xenodiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in SPT5 Western Blot Experiments
Welcome to the technical support center for SPT5 western blot experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal intensity when detecting the SPT5 protein.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of SPT5, and can it vary?
A1: The predicted molecular weight of human SPT5 is approximately 121 kDa, though it often migrates at a higher apparent molecular weight of around 150-160 kDa on an SDS-PAGE gel.[1][2][3] This variation can be due to post-translational modifications, such as phosphorylation, which can cause the protein to migrate more slowly.[2][4]
Q2: In which cellular compartment is SPT5 located?
A2: SPT5 is a nuclear protein.[1][2] Therefore, for optimal signal, it is highly recommended to use nuclear extracts or whole-cell lysates prepared with a lysis buffer optimized for nuclear protein extraction.[5]
Q3: What are some recommended positive control cell lines for SPT5 western blotting?
A3: Several cell lines are reported to express SPT5 at detectable levels and can be used as positive controls. These include HeLa, CCRF-CEM, and rat testis extracts.[1] A study has also reported SPT5 expression in K562 cells.
Q4: Can post-translational modifications of SPT5 affect antibody recognition?
A4: Yes, SPT5 is known to be phosphorylated, which is crucial for its function in regulating transcriptional elongation.[2][3] If the primary antibody's epitope is within a region of phosphorylation, the signal intensity could be affected. It is important to check the antibody's datasheet to see if it recognizes total SPT5 or a specific modified form.
Troubleshooting Guide for Low SPT5 Signal
A low or absent signal for SPT5 in a western blot can be frustrating. The following sections break down the potential causes and solutions at each stage of the western blotting workflow.
Problem Area 1: Sample Preparation and Protein Extraction
A common reason for a weak signal is an insufficient amount of the target protein in the loaded sample.
Question: I'm not getting a signal for SPT5. Could my sample preparation be the issue?
Answer: Yes, improper sample preparation is a frequent cause of low signal. Since SPT5 is a nuclear protein, its extraction requires careful consideration.
-
Suboptimal Lysis Buffer: Standard cytoplasmic lysis buffers may not efficiently extract nuclear proteins.
-
Protein Degradation: SPT5 can be degraded by proteases released during cell lysis.
Solutions and Recommendations:
| Parameter | Recommendation | Rationale |
| Lysis Buffer | Use a RIPA buffer or a specialized nuclear extraction kit. | These buffers contain stronger detergents that can effectively lyse the nuclear membrane and solubilize nuclear proteins. |
| Protease & Phosphatase Inhibitors | Always add a fresh protease and phosphatase inhibitor cocktail to your lysis buffer.[5][6][7] | This will prevent the degradation of SPT5 and preserve its phosphorylation state, which may be important for antibody recognition. |
| Sample Sonication | Briefly sonicate your samples on ice after lysis. | This can help to shear chromatin and release nuclear proteins, improving the yield of SPT5. |
Problem Area 2: Gel Electrophoresis and Protein Transfer
Inefficient separation and transfer of a large protein like SPT5 can significantly reduce the final signal.
Question: My SPT5 band is very faint. How can I improve the electrophoresis and transfer steps?
Answer: SPT5 is a large protein (migrating at ~150-160 kDa), and its efficient transfer requires optimization of the gel and transfer conditions.
-
Poor Separation: High percentage acrylamide (B121943) gels can impede the migration of large proteins.
-
Inefficient Transfer: Standard transfer protocols may not be sufficient for large proteins.
Solutions and Recommendations:
| Parameter | Recommendation | Rationale |
| Acrylamide Percentage | Use a lower percentage (e.g., 6-8%) Tris-glycine gel or a gradient gel (e.g., 4-12%).[8] | Lower percentage gels have larger pores, allowing for better separation of high molecular weight proteins.[8] |
| Transfer Method | A wet (tank) transfer is generally recommended over a semi-dry transfer for large proteins.[8] | Wet transfers are typically more efficient for high molecular weight proteins, although they require longer transfer times. |
| Transfer Buffer Composition | Reduce the methanol (B129727) concentration to 10% or less and consider adding up to 0.1% SDS to the transfer buffer.[8] | Methanol can cause large proteins to precipitate, while a small amount of SDS can help them elute from the gel.[8] |
| Transfer Time and Voltage | Optimize transfer time and voltage. For wet transfers, consider transferring overnight at a low voltage (e.g., 20-30V) at 4°C, or for 90 minutes at a higher current (350-400 mA).[8] | Longer transfer times at lower voltages are often more effective for large proteins. |
| Membrane Choice | Use a PVDF membrane with a 0.45 µm pore size.[8] | PVDF membranes generally have a higher binding capacity for proteins compared to nitrocellulose. A 0.45 µm pore size is suitable for large proteins.[8] |
Problem Area 3: Antibody Incubation and Signal Detection
The choice of antibodies and the incubation conditions are critical for achieving a strong and specific signal.
Question: I've optimized my sample prep and transfer, but the SPT5 signal is still weak. What should I check next?
Answer: Issues with your primary or secondary antibodies, or the detection reagents, could be the culprit.
-
Low Antibody Affinity/Concentration: The primary antibody may not have a high affinity for SPT5, or its concentration may be too low.
-
Inactive Antibody: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.
-
Blocking Buffer Interference: Some blocking agents can mask the epitope recognized by the antibody.
-
Insufficient Detection Signal: The detection reagents may not be sensitive enough, or the exposure time may be too short.
Solutions and Recommendations:
| Parameter | Recommendation | Rationale |
| Primary Antibody | Use a validated antibody for SPT5. For example, Cell Signaling Technology's SPT5 Antibody #9033 is validated for western blotting.[3] | A validated antibody ensures that it specifically recognizes the target protein. |
| Primary Antibody Dilution | Optimize the primary antibody concentration. A recommended starting dilution for the CST #9033 antibody is 1:1000.[3] | A higher concentration may be needed if the protein abundance is low. |
| Primary Antibody Incubation | Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. | This allows for maximum binding of the antibody to the target protein. |
| Blocking Buffer | A common blocking buffer is 5% non-fat dry milk or 5% BSA in TBST. If using a phospho-specific antibody, BSA is generally preferred. | The choice of blocking buffer can impact signal-to-noise ratio and should be optimized. |
| Secondary Antibody | Use a fresh, high-quality secondary antibody at the recommended dilution. | Ensure the secondary antibody is specific for the host species of the primary antibody. |
| Detection Reagent | Use a high-sensitivity chemiluminescent substrate. | This can significantly enhance the signal from a low-abundance protein. |
| Exposure Time | Optimize the exposure time. Start with a short exposure and incrementally increase it. | A weak signal may simply require a longer exposure to be detected. |
Experimental Protocols
Nuclear Protein Extraction
This protocol is designed for the enrichment of nuclear proteins, including SPT5.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added DTT and protease/phosphatase inhibitors).
-
Incubate on ice for 15 minutes to allow the cells to swell.
-
Add a mild detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly to lyse the cell membrane.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added DTT and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei and solubilize nuclear proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
Western Blot Protocol for SPT5
This protocol is optimized for the detection of the large protein SPT5.
-
Sample Preparation: Mix your nuclear extract with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 7.5% polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer (Wet Transfer):
-
Equilibrate the gel in transfer buffer (25 mM Tris, 192 mM glycine, 10% methanol, and 0.05% SDS) for 10-15 minutes.
-
Activate a PVDF membrane in methanol for 15 seconds, then rinse with deionized water and equilibrate in transfer buffer.
-
Assemble the transfer sandwich (sponge > filter paper > gel > membrane > filter paper > sponge), ensuring no air bubbles are trapped.
-
Perform the transfer at 30V overnight at 4°C or at 350 mA for 90 minutes.
-
-
Membrane Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-SPT5 antibody (e.g., CST #9033 at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting strategy, the following diagrams are provided.
Caption: A streamlined workflow for SPT5 western blotting.
Caption: Troubleshooting flowchart for low SPT5 western blot signal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. doc.abcam.com [doc.abcam.com]
- 3. SPT5 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Domains in the this compound That Modulate Its Transcriptional Regulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. bitesizebio.com [bitesizebio.com]
Optimizing fixation time for SPT5 ChIP-seq experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation time for Suppressor of Ty 5 (SPT5) Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation time for SPT5 ChIP-seq experiments?
The ideal fixation time for SPT5 ChIP-seq is a critical parameter that requires empirical optimization. While a general starting point for cultured cells is a 10-minute incubation with 1% formaldehyde (B43269) at room temperature, the optimal time can vary depending on the cell type and experimental conditions.[1][2] For tissues, a longer fixation time of up to 30 minutes may be necessary to ensure efficient crosslinking.[2] It is crucial to perform a time-course experiment to determine the best balance between efficient crosslinking of SPT5 to DNA and avoiding artifacts associated with over-fixation.
Q2: What are the consequences of under-fixation in an SPT5 ChIP-seq experiment?
Under-fixation can lead to the dissociation of SPT5 from its associated DNA during the immunoprecipitation process.[3] This results in a weak ChIP signal and a loss of potential binding sites. Since SPT5 is part of the DSIF complex and associates with RNA Polymerase II, insufficient crosslinking may fail to capture these transient or indirect interactions.[4][5]
Q3: What are the negative effects of over-fixation in an SPT5 ChIP-seq experiment?
Over-fixation with formaldehyde can have several detrimental effects on your ChIP-seq results.[3] These include:
-
Epitope masking: Excessive crosslinking can alter the protein structure of SPT5, hiding the epitope recognized by the antibody and reducing immunoprecipitation efficiency.[6]
-
Reduced chromatin shearing efficiency: Over-crosslinked chromatin is more resistant to sonication or enzymatic digestion, leading to larger DNA fragments and lower resolution in mapping binding sites.[1]
-
Increased non-specific background: Prolonged fixation can lead to the crosslinking of proteins that are not specifically bound to DNA, resulting in a higher background signal and an increased likelihood of false positives.[7][8]
Q4: Should I consider a dual-crosslinking strategy for SPT5?
A dual-crosslinking approach, using a protein-protein crosslinker like disuccinimidyl glutarate (DSG) prior to formaldehyde fixation, can be beneficial for capturing indirect or transient protein interactions.[9][10] Given that SPT5 functions within a large protein complex, including RNA Polymerase II, a dual-crosslinking strategy may improve the capture of the entire complex. This approach has been shown to increase the number of identified transcription factor binding sites and improve signal intensity in challenging samples.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the fixation step of SPT5 ChIP-seq experiments.
| Problem | Possible Cause | Recommended Solution |
| Low ChIP Signal / Low DNA Yield | Under-fixation: Insufficient crosslinking of SPT5 to DNA. | Increase the formaldehyde fixation time. Perform a time-course experiment (e.g., 5, 10, 15, 20 minutes) to identify the optimal duration.[1][11] |
| Inefficient crosslinking agent: The formaldehyde solution may be old or of poor quality. | Always use fresh, high-quality formaldehyde (e.g., methanol-free). | |
| Epitope masking due to over-fixation: The antibody cannot bind to the over-crosslinked SPT5 protein. | Reduce the formaldehyde fixation time. Ensure proper and immediate quenching of the fixation reaction with glycine (B1666218).[1] | |
| High Background Signal | Over-fixation: Non-specific crosslinking of proteins to chromatin. | Decrease the formaldehyde fixation time. A shorter fixation time can reduce the non-specific binding of soluble proteins.[7] |
| Cell lysis issues: Incomplete cell lysis can lead to the release of cytoplasmic proteins that non-specifically bind to the chromatin. | Ensure complete cell lysis by optimizing your lysis buffer and protocol. | |
| Contaminated reagents: Buffers or reagents may be contaminated. | Prepare fresh lysis and wash buffers.[6] | |
| Poor Chromatin Shearing | Over-fixation: Chromatin is too heavily crosslinked to be effectively sheared. | Reduce the fixation time. Do not fix for longer than 30 minutes, as this can make the chromatin resistant to shearing.[1] |
| Incorrect sonication parameters: Sonication time and power are not optimized for your cell type. | Optimize sonication conditions for your specific cell type and fixation conditions. | |
| Inconsistent Results Between Replicates | Variable fixation times: Inconsistent timing of the fixation and quenching steps. | Standardize the fixation and quenching times across all samples. Use a timer and work quickly to add and remove the formaldehyde and glycine solutions. |
| Temperature fluctuations: Fixation performed at different temperatures. | Perform the fixation step at a consistent temperature, typically room temperature.[12] |
Experimental Protocols & Data Presentation
Optimizing Fixation Time: A Protocol
This protocol outlines a method for determining the optimal formaldehyde fixation time for your specific experimental conditions.
-
Cell Culture and Harvest: Grow and harvest your cells as you would for a standard ChIP-seq experiment.
-
Aliquoting: Resuspend the cells in media and divide them into equal aliquots. A typical experiment might test 4-5 different fixation times.
-
Time-Course Fixation:
-
For each aliquot, add 1% final concentration of fresh formaldehyde.
-
Incubate each aliquot for a different amount of time (e.g., 5, 10, 15, 20, and 30 minutes) at room temperature with gentle rotation.[1]
-
-
Quenching: Stop the fixation reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.[1]
-
Downstream Processing: Process each aliquot in parallel through the lysis, chromatin shearing, and immunoprecipitation steps of your standard ChIP protocol.
-
Analysis:
-
Chromatin Shearing: Run an aliquot of the sheared chromatin on an agarose (B213101) gel to assess the fragment size distribution for each fixation time.
-
qPCR Analysis: Perform qPCR on the immunoprecipitated DNA using primers for a known SPT5 target gene (positive control) and a gene-desert region (negative control).
-
-
Evaluation: The optimal fixation time will be the one that yields the highest enrichment of the positive control region over the negative control, while still allowing for efficient chromatin shearing into the desired fragment size range (typically 200-600 bp).
Quantitative Data Summary
The following table summarizes the expected outcomes of varying fixation times on key ChIP-seq parameters.
| Fixation Time | SPT5-DNA Crosslinking Efficiency | Chromatin Shearing Efficiency | Immunoprecipitation Yield | Signal-to-Noise Ratio |
| Too Short (e.g., < 5 min) | Low | High | Low | Low |
| Optimal (e.g., 10-20 min) | High | Moderate | High | High |
| Too Long (e.g., > 30 min) | High (potential for non-specific) | Low | Variable (potential decrease due to epitope masking) | Low (due to high background) |
Visualizing Experimental Workflows and Relationships
Caption: Workflow for optimizing formaldehyde fixation time in SPT5 ChIP-seq experiments.
Caption: A logical diagram for troubleshooting common issues related to fixation in SPT5 ChIP-seq.
References
- 1. bosterbio.com [bosterbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Insights into how Spt5 functions in transcription elongation and repressing transcription coupled DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Roles for Spt5 in Pre-mRNA Processing and Transcription Elongation Revealed by Identification of Spt5-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. ChIP bias as a function of cross-linking time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
Common issues with SPT5 antibody specificity and validation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to SPT5 antibody specificity and validation.
Troubleshooting Guides
This section offers detailed solutions to specific problems that may be encountered during experiments using SPT5 antibodies.
Problem: Weak or No Signal in Western Blotting
Question: I am not detecting a band or seeing a very faint band for SPT5 in my Western blot. What could be the issue?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Low SPT5 Expression | The cell line or tissue being used may have low endogenous levels of SPT5. It is advisable to confirm SPT5 expression levels using a positive control, such as extracts from cell lines known to express SPT5 (e.g., HeLa, 293T). |
| Suboptimal Antibody Dilution | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended dilution and test a range of concentrations. |
| Inefficient Protein Transfer | Verify the efficiency of protein transfer from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (e.g., time, voltage) if necessary. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary SPT5 antibody (e.g., anti-rabbit for a rabbit polyclonal SPT5 antibody) and is used at the correct dilution. |
| Antibody Inactivity | Improper storage or handling can lead to a loss of antibody activity. Always store antibodies at the recommended temperature and avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocol: Standard Western Blotting for SPT5
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with the SPT5 primary antibody at the optimized dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Caption: A streamlined workflow for Western Blotting.
Problem: Non-Specific Bands in Western Blotting
Question: My Western blot for SPT5 shows multiple bands in addition to the expected band. How can I improve specificity?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| High Antibody Concentration | Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentration. |
| Insufficient Blocking | Inadequate blocking can result in high background and non-specific bands. Increase the blocking time to 1-2 hours at room temperature or try a different blocking agent (e.g., BSA instead of milk). |
| Inadequate Washing | Insufficient washing between antibody incubation steps can lead to high background. Increase the number and duration of washes. |
| Cross-Reactivity | The antibody may be cross-reacting with other proteins. Validate the antibody's specificity using techniques like siRNA-mediated knockdown of SPT5. A specific antibody should show a significant reduction in the target band's intensity in knockdown samples.[3] |
| Protein Degradation | The presence of smaller, non-specific bands could be due to the degradation of the target protein. Ensure that protease inhibitors are always included in the lysis buffer. |
Experimental Protocol: siRNA Knockdown for Antibody Validation
-
Cell Seeding: Seed cells at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Transfect cells with either a validated siRNA targeting SPT5 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for SPT5 knockdown.
-
Protein Extraction: Harvest the cells and prepare protein lysates.
-
Western Blot Analysis: Perform Western blotting as described previously to compare SPT5 protein levels between the SPT5 siRNA-treated and control samples. A specific antibody will show a marked decrease in the SPT5 band in the knockdown sample.
Caption: Workflow for siRNA-mediated knockdown validation.
Problem: High Background in Immunofluorescence (IF)
Question: I am observing high background staining in my immunofluorescence experiment for SPT5, making it difficult to interpret the results. What can I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Excessive Antibody Concentration | A high concentration of the primary or secondary antibody is a common cause of high background.[4] Perform a titration to find the optimal concentration. |
| Inadequate Blocking | Insufficient blocking can lead to non-specific antibody binding.[5] Increase the blocking time or use a different blocking agent, such as normal serum from the same species as the secondary antibody.[6] |
| Autofluorescence | Some cell types or tissues exhibit natural fluorescence.[2] This can be checked by examining an unstained sample under the microscope. If autofluorescence is an issue, consider using a different fixative or a commercial autofluorescence quenching kit.[6] |
| Insufficient Washing | Thorough washing is crucial to remove unbound antibodies.[5] Increase the number and duration of washes. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically. Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is likely the cause.[4] |
Experimental Protocol: Immunofluorescence Staining for SPT5
-
Cell Culture: Grow cells on coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the SPT5 primary antibody at the optimized dilution overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Problem: Low Signal or High Background in Chromatin Immunoprecipitation (ChIP)
Question: My ChIP-qPCR or ChIP-seq for SPT5 is yielding a low signal-to-noise ratio. How can I optimize this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Inefficient Cross-linking | Over- or under-fixation can impact ChIP efficiency. Optimize the formaldehyde (B43269) concentration and incubation time. Typically, 1% formaldehyde for 10 minutes is a good starting point.[7] |
| Suboptimal Chromatin Shearing | Chromatin fragments should ideally be between 200-1000 bp.[8] Optimize sonication or enzymatic digestion conditions to achieve the correct fragment size, which should be verified on an agarose (B213101) gel. |
| Insufficient Antibody Amount | The amount of antibody may not be sufficient to pull down the target protein-DNA complexes effectively. Titrate the antibody to determine the optimal amount for your experimental conditions.[7] |
| High Background from Non-Specific Binding | Non-specific binding of chromatin to the beads or antibody can be an issue. Pre-clear the chromatin with protein A/G beads before immunoprecipitation. Ensure wash buffers have appropriate salt concentrations to reduce non-specific interactions.[8] |
| Poor Antibody Quality | Not all antibodies are suitable for ChIP. Use a ChIP-validated SPT5 antibody. If possible, test the antibody's ability to immunoprecipitate SPT5 via Western blot.[7] |
Experimental Protocol: Key Steps in ChIP
-
Cross-linking: Cross-link cells with 1% formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to the desired size range.
-
Immunoprecipitation: Incubate the sheared chromatin with the SPT5 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated material and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA for downstream analysis (qPCR or sequencing).
Caption: A logical guide to troubleshooting ChIP experiments.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right SPT5 antibody for my application?
A1: When selecting an SPT5 antibody, consider the following:
-
Application: Ensure the antibody has been validated for your specific application (e.g., Western Blot, ChIP, IF).[3][9]
-
Species Reactivity: Confirm that the antibody is reactive with the species you are studying (e.g., human, mouse, rat).[3][10]
-
Clonality: Monoclonal antibodies generally offer higher specificity and lot-to-lot consistency, while polyclonal antibodies can sometimes provide a stronger signal by recognizing multiple epitopes.[1]
-
Validation Data: Look for comprehensive validation data from the manufacturer, including images and protocols. Advanced verification, such as knockdown validation, provides a higher level of confidence in the antibody's specificity.[3]
Q2: What is lot-to-lot variability and how can I mitigate its effects?
A2: Lot-to-lot variability refers to the differences in performance between different manufacturing batches of the same antibody.[11][12] This is a more significant concern for polyclonal antibodies as they are generated by immunizing different animals.[1] To mitigate its effects:
-
When starting a long-term study, purchase a sufficient quantity of a single antibody lot.
-
If you need to switch to a new lot, validate its performance against the old lot using a standardized positive control.
-
Always re-optimize experimental conditions, such as antibody dilution, when starting with a new lot.
Q3: What are the key signaling pathways involving SPT5 that I should be aware of?
A3: SPT5 is a crucial component of the DRB-sensitivity inducing factor (DSIF) complex, which plays a dual role in regulating RNA polymerase II (Pol II) transcription elongation.[10][13] DSIF, in conjunction with the Negative Elongation Factor (NELF), can pause Pol II shortly after transcription initiation. The release of this pausing is mediated by the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain of Pol II and SPT5.[10] This phosphorylation event converts DSIF from a repressor to a positive elongation factor.
Caption: Role of SPT5 in transcriptional regulation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Anti-SPT5 Antibodies | Invitrogen [thermofisher.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. scbt.com [scbt.com]
- 10. SPT5 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Roles for Spt5 in Pre-mRNA Processing and Transcription Elongation Revealed by Identification of Spt5-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce background noise in SPT5 immunofluorescence staining.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to reduce background noise in immunofluorescence (IF) staining for the nuclear protein SPT5.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background noise in immunofluorescence staining?
High background fluorescence can obscure specific signals, making data interpretation difficult. The most common causes include:
-
Non-specific antibody binding : Either the primary or secondary antibody may bind to unintended targets in the sample.[1][2][3][4]
-
Incorrect antibody concentration : Concentrations of primary or secondary antibodies that are too high can lead to excessive background staining.[1][3][5][6]
-
Inadequate blocking : Insufficient blocking or the use of an inappropriate blocking buffer fails to prevent non-specific protein interactions.[1][2][7]
-
Insufficient washing : Failure to adequately wash away unbound antibodies between steps results in residual fluorescence.[1][2][5][7]
-
Autofluorescence : Some cells and tissues have endogenous molecules that fluoresce naturally, or fluorescence can be induced by aldehyde-based fixatives.[3][8][9]
-
Improper fixation and permeabilization : For nuclear targets like SPT5, suboptimal permeabilization can trap antibodies, while harsh fixation can alter epitopes, leading to non-specific binding.[1][10]
Q2: Since SPT5 is a nuclear protein, how should I optimize fixation and permeabilization to minimize background?
Accessing nuclear antigens like SPT5 requires careful permeabilization of both the plasma and nuclear membranes.
-
Fixation : Aldehyde-based fixatives like 4% paraformaldehyde (PFA) are generally recommended for preserving the structure of nuclear proteins.[11][12] Avoid over-fixation, as it can mask epitopes and increase autofluorescence.[13]
-
Permeabilization : Following fixation with a cross-linking agent like PFA, a permeabilization step is necessary to allow antibody entry. A non-ionic detergent like Triton X-100 is effective for permeabilizing the nuclear membrane.[10][14] It is crucial to optimize the detergent concentration and incubation time; too little will prevent antibody access, while too much can damage cellular morphology and increase background.[10][13]
Q3: My background is high even in my "secondary antibody only" control. What is the issue?
Staining in a control that omits the primary antibody strongly indicates a problem with the secondary antibody.[3]
-
Non-specific Binding : The secondary antibody may be binding non-specifically to components within your sample. Ensure you are using a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.
-
Concentration is Too High : The working concentration of your secondary antibody may be excessive. Perform a titration to find the lowest concentration that still provides a strong signal.
-
Inappropriate Blocking : Block your sample with normal serum from the same species in which the secondary antibody was raised (e.g., use normal goat serum if you have an anti-rabbit secondary antibody raised in goat).[15]
Q4: I observe diffuse, non-specific staining across the entire cell. How can this be resolved?
This issue often points to the primary antibody or insufficient blocking and washing.
-
Primary Antibody Concentration : The primary antibody concentration is likely too high. This is a very common cause of background.[1][2][14] You must determine the optimal dilution by performing a titration experiment.
-
Insufficient Blocking : Your blocking step may be inadequate. Increase the blocking incubation time (e.g., from 30 minutes to 1 hour) or try a different blocking agent.[2][7] For example, if you are using Bovine Serum Albumin (BSA), consider switching to normal serum.[2][16]
-
Inadequate Washing : Increase the number and duration of washing steps after both primary and secondary antibody incubations to more effectively remove unbound antibodies.[1][2]
Q5: My unstained cells are fluorescent. What is this and how can it be reduced?
Fluorescence in an unstained sample is known as autofluorescence.[3] It can be caused by endogenous cellular components like NADH, collagen, or lipofuscin, and can also be induced by aldehyde fixatives.[8][9]
-
Identify the Source : First, confirm the presence of autofluorescence by examining a completely unstained sample under the microscope.
-
Use Quenching Reagents : If autofluorescence is significant, consider treating samples with a quenching agent such as Sudan Black B or a commercial solution like TrueVIEW™.[17]
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Optimize Fixation : Minimize fixation time with aldehyde-based fixatives.[17] Alternatively, test a precipitating fixative like ice-cold methanol, which may induce less autofluorescence, but always validate that it is compatible with your specific antibody and epitope.[17]
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Choose Far-Red Fluorophores : Autofluorescence is often less pronounced at longer wavelengths. If possible, use secondary antibodies conjugated with fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647).[17]
Troubleshooting and Experimental Workflows
A logical approach is essential for diagnosing the source of background noise. The following workflow can help pinpoint the issue.
References
- 1. sinobiological.com [sinobiological.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 12. 9 Tips to optimize your IF experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. IF Troubleshooting | Proteintech Group [ptglab.com]
- 14. qedbio.com [qedbio.com]
- 15. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Recombinant SPT5 Protein Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with recombinant SPT5 protein insolubility.
Troubleshooting Guides
Problem: My recombinant this compound is expressed, but it is mostly insoluble and forms inclusion bodies.
This is a common issue when overexpressing large, multi-domain proteins like SPT5 in bacterial systems such as E. coli. The high rate of protein synthesis can overwhelm the cellular folding machinery, leading to the aggregation of misfolded proteins into insoluble inclusion bodies.
Initial Assessment: How to Determine if Your SPT5 is Insoluble
A quick way to check for insolubility is to perform a small-scale expression and lysis. After cell lysis, centrifuge the lysate at high speed. The supernatant contains the soluble proteins, while the pellet contains insoluble proteins, cell debris, and inclusion bodies. Analyze both fractions by SDS-PAGE to visualize the distribution of your this compound.
Solutions:
Here are several strategies to improve the solubility of your recombinant this compound, categorized for a systematic approach.
Optimization of Expression Conditions
Lowering the rate of protein synthesis can give the polypeptide chain more time to fold correctly.
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Lower Induction Temperature: Reducing the temperature after inducing protein expression is a highly effective method to increase the solubility of many proteins.[1][2]
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Lower Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to very high, but often insoluble, protein expression. Reducing the inducer concentration can slow down expression and improve folding.[2][3]
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Use a Different E. coli Strain: Some E. coli strains are specifically engineered to enhance the soluble expression of difficult proteins. Strains like Rosetta(DE3) contain tRNAs for rare codons that might be present in the human SPT5 gene. Strains like ArcticExpress(DE3) are adapted for low-temperature expression and contain chaperonins that aid in protein folding.[3][4]
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Change of Culture Media: The composition of the growth media can influence protein expression and solubility. For instance, Terrific Broth (TB) is richer than Luria-Bertani (LB) broth and can support higher cell densities, potentially leading to higher yields of soluble protein.[5] Auto-induction media can also be used to achieve high-density cultures and induce expression automatically as the primary carbon source is depleted.[2]
Utilization of Solubility-Enhancing Fusion Tags
Fusing a highly soluble protein tag to the N-terminus of SPT5 can significantly improve its solubility.[6][7][8]
-
Common Solubility Tags:
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GST (Glutathione S-transferase): A 26 kDa tag that can enhance the solubility of its fusion partner.[6]
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MBP (Maltose-binding protein): A larger 42 kDa tag known for its ability to improve the solubility of many difficult-to-express proteins.[6][7]
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SUMO (Small Ubiquitin-like Modifier): A smaller 12 kDa tag that not only enhances solubility but can also be cleaved by specific proteases to yield the native protein with no extra amino acids.[6][9][10]
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NusA: A 55 kDa E. coli transcription factor that has been shown to be a very effective solubility enhancer.[3][11]
-
Buffer Composition Optimization
The chemical environment during cell lysis and purification plays a crucial role in maintaining protein solubility.
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pH: The pH of the lysis and purification buffers should be optimized. Generally, a pH that is at least one unit away from the protein's isoelectric point (pI) is recommended to increase net charge and electrostatic repulsion between molecules.
-
Ionic Strength: The salt concentration (e.g., NaCl, KCl) can influence protein solubility. Moderate salt concentrations (150-500 mM) can help to shield surface charges and prevent aggregation.[5]
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Additives: Various additives can be included in the buffer to stabilize the protein and prevent aggregation.[12]
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Glycerol (B35011) (5-10%): Acts as a protein stabilizer.[12]
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Non-ionic detergents (e.g., Triton X-100, Tween 20 at 0.1-0.5%): Can help to solubilize proteins with hydrophobic patches.[12]
-
L-Arginine and L-Glutamate (50-500 mM): These amino acids can suppress protein aggregation.
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Solubilization and Refolding from Inclusion Bodies
If optimizing expression conditions is not sufficient, the insoluble SPT5 can be purified from inclusion bodies and then refolded into its active conformation. This process involves denaturing the protein completely and then gradually removing the denaturant to allow for proper refolding.[13][14][15][16]
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Denaturants: Strong denaturing agents like 8M Urea or 6M Guanidine Hydrochloride (GdnHCl) are used to solubilize the inclusion bodies.[14]
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Refolding Methods:
-
Dilution: The denatured protein solution is rapidly diluted into a large volume of refolding buffer.[13][15]
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Dialysis: The denatured protein is placed in a dialysis bag and the denaturant is gradually removed by dialysis against a refolding buffer.[15]
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On-column Refolding: The denatured protein is bound to a chromatography resin and the denaturant is gradually exchanged with a refolding buffer.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should try if my SPT5 is insoluble?
A1: The simplest and often most effective first step is to lower the expression temperature. Try expressing your SPT5 at 18-25°C overnight instead of 37°C for a few hours. This slows down protein synthesis, allowing more time for proper folding.[1][2]
Q2: Which solubility tag is the best for SPT5?
A2: There is no single "best" tag for all proteins. The choice of tag is often empirical. However, for large and complex proteins like SPT5, MBP and NusA have been shown to be very effective solubility enhancers for a wide range of proteins.[3][11] The SUMO tag is also an excellent choice due to its smaller size and the ability to be cleaved without leaving extra amino acids.[6][9][10] It is recommended to clone SPT5 into vectors with different solubility tags and perform a small-scale expression screen to determine the most effective one.
Q3: How can I improve the yield of refolded SPT5 from inclusion bodies?
A3: Optimizing the refolding buffer is key. The addition of additives that suppress aggregation, such as L-Arginine, and maintaining a low protein concentration during refolding can significantly improve the yield. A redox shuffling system (e.g., a combination of reduced and oxidized glutathione) can also be beneficial if your protein has disulfide bonds.[17]
Q4: Can the E. coli strain I use really make a difference in SPT5 solubility?
A4: Yes, the choice of E. coli strain can have a significant impact. Strains like BL21(DE3) are general-purpose expression strains. However, if your protein has codons that are rare in E. coli, using a strain like Rosetta(DE3) which supplies tRNAs for these rare codons can improve translation and folding. For proteins prone to aggregation, strains like ArcticExpress(DE3) that co-express chaperonins can be very helpful.[3][4]
Q5: My this compound is soluble at low concentrations but precipitates when I try to concentrate it. What can I do?
A5: This is a common issue related to protein stability. Optimizing the buffer composition is crucial here. Try screening different pH values and salt concentrations. Adding stabilizers like glycerol (5-10%) or small amounts of non-ionic detergents can also help.[12] Performing a buffer screen to find the optimal conditions for your purified SPT5 is highly recommended.[18][19][20]
Data Presentation
Table 1: Representative Effect of Expression Temperature on Protein Solubility
| Temperature (°C) | Induction Time (hours) | Typical Soluble Protein Yield (%) |
| 37 | 3-4 | 10-30% |
| 30 | 4-6 | 30-50% |
| 25 | 8-12 | 50-70% |
| 18 | 16-24 (overnight) | 70-90% |
Note: These are representative values for a model aggregation-prone protein. Actual solubility percentages will vary for SPT5.
Table 2: Comparison of Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Typical Increase in Soluble Yield | Cleavage |
| GST | 26 | Moderate to High | Protease (e.g., Thrombin, PreScission) |
| MBP | 42 | High | Protease (e.g., TEV) |
| SUMO | 12 | High | SUMO Protease (can be scarless) |
| NusA | 55 | Very High | Protease (e.g., TEV) |
Note: The effectiveness of each tag is protein-dependent. A screening approach is recommended.[3][6][7][8][9][10][11]
Experimental Protocols
Protocol 1: Small-Scale Expression and Solubility Analysis of Recombinant SPT5
This protocol allows for the rapid screening of different conditions to identify those that yield the most soluble SPT5.
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Transformation: Transform your SPT5 expression plasmid into the desired E. coli strain (e.g., BL21(DE3), Rosetta(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
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Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
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Expression Culture: Inoculate 10 mL of fresh LB medium with 100 µL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
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Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Incubate the culture at the desired temperature (e.g., 18°C, 25°C, or 37°C) for the appropriate time (e.g., overnight for 18°C, 4-6 hours for 25°C, 3 hours for 37°C) with shaking.
-
Cell Harvest: Harvest 1 mL of the culture by centrifugation at 10,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Fractionation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.
-
Sample Preparation:
-
Total Lysate: Take 20 µL of the lysate before centrifugation and mix with 20 µL of 2x SDS-PAGE loading buffer.
-
Soluble Fraction: Take 20 µL of the supernatant and mix with 20 µL of 2x SDS-PAGE loading buffer.
-
Insoluble Fraction: Resuspend the pellet in 200 µL of lysis buffer. Take 20 µL of this suspension and mix with 20 µL of 2x SDS-PAGE loading buffer.
-
-
Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or Western blot to determine the relative amounts of soluble and insoluble SPT5.
Protocol 2: Purification of SPT5 from Inclusion Bodies and Refolding
This protocol outlines a general procedure for recovering SPT5 from inclusion bodies. Optimization of each step may be required.
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Cell Lysis and Inclusion Body Isolation: a. Resuspend the cell pellet from a large-scale culture in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100). b. Lyse the cells by sonication or French press. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. d. Discard the supernatant. Resuspend the pellet (inclusion bodies) in wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 2 M Urea, 1% Triton X-100) and incubate for 30 minutes at 4°C with gentle agitation. e. Centrifuge at 15,000 x g for 30 minutes at 4°C and discard the supernatant. Repeat the wash step 2-3 times.
-
Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 8 M Urea or 6 M GdnHCl, 10 mM DTT). b. Incubate at room temperature for 1-2 hours with gentle agitation until the pellet is completely dissolved. c. Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Refolding by Dilution: a. Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 500 mM L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione). b. Slowly add the solubilized protein solution drop-wise into the refolding buffer with gentle stirring at 4°C. The final protein concentration should be low (e.g., 0.05-0.1 mg/mL). c. Incubate the refolding mixture at 4°C for 12-24 hours.
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Purification of Refolded Protein: a. Concentrate the refolded protein solution using an appropriate method (e.g., tangential flow filtration or ammonium (B1175870) sulfate (B86663) precipitation). b. Purify the refolded SPT5 using standard chromatography techniques (e.g., affinity chromatography if a tag is present, followed by size-exclusion chromatography).
Visualizations
SPT5 Interaction with RNA Polymerase II
SPT5 is a key transcription elongation factor that directly interacts with RNA Polymerase II (Pol II). The N-terminal NGN domain and the central KOW domains of SPT5 are crucial for this interaction. SPT5, along with its binding partner SPT4, forms the DSIF complex which plays a role in both pausing and elongation of transcription.
Caption: Interaction of the SPT5/DSIF complex with RNA Polymerase II.
Experimental Workflow for Improving SPT5 Solubility
The following workflow outlines a systematic approach to troubleshoot and optimize the soluble expression of recombinant SPT5.
Caption: A systematic workflow for troubleshooting recombinant SPT5 insolubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli | MDPI [mdpi.com]
- 3. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. Fusion partners for improving solubility & expression of recombinant proteins – SUMO, GST, MBP, etc. – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SUMO fusion technology for difficult-to-express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mybiosource.com [mybiosource.com]
- 13. youtube.com [youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Folding and Purification of Insoluble (Inclusion Body) Proteins from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 5-considerations-for-buffer-optimization-during-biologics-pre-formulation [resources.nanotempertech.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of buffer solutions for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with off-target effects in SPT5 knockdown experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of off-target effects in SPT5 knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of SPT5?
SPT5 is a universally conserved transcription elongation factor that is essential for gene expression. In eukaryotes, it forms a complex with SPT4, known as DSIF (DRB sensitivity-inducing factor).[1][2] SPT5 plays pleiotropic roles in transcription, including stabilizing RNA Polymerase II (Pol II), regulating the transition from transcription initiation to elongation (promoter-proximal pausing), and coupling elongation with mRNA processing and chromatin modification.[1][3][4] Acute depletion of SPT5 can trigger the degradation of RPB1, the core subunit of Pol II, leading to a global shutdown of transcription and subsequent loss of cellular viability.[5][6]
Q2: What are off-target effects in the context of siRNA-mediated SPT5 knockdown?
Off-target effects occur when an siRNA designed to silence SPT5 also downregulates other unintended genes.[7] The most common cause is a microRNA (miRNA)-like mechanism, where the 'seed region' (nucleotides 2-8 of the siRNA guide strand) binds with partial complementarity to the 3' Untranslated Regions (3' UTRs) of other mRNAs, leading to their translational repression or degradation.[8][9] These unintended effects can confound experimental results, leading to false positives and incorrect interpretations of SPT5's function.[10]
Q3: Why is it critical to control for off-target effects in SPT5 knockdown studies?
Given that SPT5 is a master regulator of transcription, its depletion has profound and widespread effects on the cell.[11] It is crucial to distinguish phenotypes caused specifically by the loss of SPT5 (on-target effects) from those caused by the unintended silencing of other genes (off-target effects). Without rigorous controls, a phenotype such as cell death or altered expression of a downstream gene could be incorrectly attributed to SPT5's role, when it may actually be the result of an off-target effect.
Troubleshooting Guide: Mitigating and Validating Off-Target Effects
This guide provides solutions to common issues encountered during SPT5 knockdown experiments.
Problem 1: My phenotype is inconsistent across different siRNAs targeting SPT5.
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Cause: This is a strong indicator that the observed phenotype may be due to off-target effects, as different siRNA sequences will have different off-target profiles.[7]
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Solution: Use at least two, and preferably three to four, distinct siRNAs targeting different regions of the SPT5 mRNA. A true on-target phenotype should be reproducible with a majority of the siRNAs used.[12] Pooling multiple siRNAs into a single reagent can also dilute the concentration of any single offending siRNA, reducing sequence-specific off-target effects.[13][14]
Problem 2: I'm observing high levels of cytotoxicity or a strong interferon response.
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Cause: High concentrations of siRNA or certain sequence motifs can trigger the innate immune system, leading to non-specific cytotoxicity or an interferon response. This is a type of off-target effect unrelated to miRNA-like activity.
-
Solution:
Problem 3: I need to confirm that my observed phenotype is specifically due to SPT5 knockdown.
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Cause: Even with good knockdown efficiency, it is essential to formally prove the phenotype is linked to the target gene.
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Solution: Perform a Rescue Experiment. This is the gold standard for validating specificity. The goal is to re-introduce SPT5 expression and show that it reverses the phenotype.
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Method: Co-transfect your SPT5 siRNA with an expression vector encoding the SPT5 protein. This rescue construct should be engineered to be resistant to your siRNA (e.g., by introducing silent mutations in the siRNA binding site) without altering the amino acid sequence of the protein.
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Expected Outcome: If the phenotype is truly due to SPT5 loss, its re-expression should restore the cell to a wild-type or near-wild-type state.
-
Data Presentation: Strategies to Minimize Off-Target Effects
The following table summarizes key strategies to improve the specificity of RNAi experiments.
| Strategy | Principle | Key Advantage(s) | Recommended Concentration/Use |
| siRNA Pooling | Dilutes the concentration of any single siRNA, minimizing the impact of individual off-target profiles.[8] | Reduces off-target effects while maintaining robust on-target knockdown.[13] | Use pools of ≥4 siRNAs. For complex pools (siPOOLs), follow manufacturer recommendations (e.g., 1-10 nM total).[14][16] |
| Dose Reduction | Off-target effects are concentration-dependent; lower concentrations reduce miRNA-like binding.[16] | Simple and cost-effective. | Titrate down to the lowest concentration that gives effective on-target knockdown (typically 1-25 nM).[14] |
| Chemical Modification | Modifications (e.g., 2'-O-methylation) in the seed region destabilize binding to off-target mRNAs.[8] | Significantly reduces off-target activity without impairing on-target silencing.[13][14] | Use commercially available modified siRNAs as per supplier protocols. |
| Optimized Design | Bioinformatic algorithms are used to select siRNA sequences that lack seed region matches to the 3' UTRs of known off-target genes.[13][14] | Proactively avoids sequences with a high probability of causing off-target effects. | Utilize design tools from reputable suppliers that incorporate specificity filters. |
Experimental Protocols
Protocol 1: Validation of SPT5 Knockdown by qRT-PCR
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Cell Seeding: Seed cells in a 12-well plate to be 70-80% confluent at the time of transfection.
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Transfection: Transfect cells with your SPT5-targeting siRNA (e.g., at 10 nM), a non-targeting control siRNA, and a mock control (transfection reagent only).
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Incubation: Incubate cells for 48-72 hours post-transfection.
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RNA Extraction: Harvest cells and extract total RNA using a column-based kit or Trizol extraction. Ensure RNA is high quality (A260/280 ratio of ~2.0).
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
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qPCR: Set up qPCR reactions using a SYBR Green master mix. Include primers for SPT5 and a stable housekeeping gene (e.g., GAPDH, ACTB).
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Analysis: Calculate the relative expression of SPT5 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control. Successful knockdown is typically defined as ≥70% reduction in mRNA levels.
Protocol 2: Validation by Western Blot
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Transfection & Incubation: Follow steps 1-3 from the qRT-PCR protocol, using a 6-well plate format.
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Protein Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against SPT5 overnight at 4°C. Incubate with a loading control antibody (e.g., β-actin, GAPDH) as well.
-
Secondary Antibody & Detection: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
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Analysis: Quantify band intensities using software like ImageJ. Normalize the SPT5 signal to the loading control to confirm protein-level knockdown.
Visualizations
Caption: Workflow for robust SPT5 knockdown experiments.
References
- 1. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Transcription Elongation Factor DSIF (Spt4-Spt5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The pleiotropic roles of SPT5 in transcription | Semantic Scholar [semanticscholar.org]
- 5. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Spt5 plays vital roles in the control of sense and antisense transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 14. sitoolsbiotech.com [sitoolsbiotech.com]
- 15. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Data from SPT5 Genetic Interaction Screens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from SPT5 genetic interaction screens.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of SPT5 and why is it a target of interest in genetic screens?
SPT5 is a highly conserved transcription elongation factor that, in conjunction with its binding partner SPT4, forms the DRB-sensitivity-inducing factor (DSIF) complex.[1][2] SPT5 plays a crucial role in regulating RNA polymerase II (Pol II) during transcription by both pausing the polymerase near the promoter and promoting productive elongation into the gene body.[2][3][4][5] This dual function makes it a critical regulator of gene expression. As dysregulation of transcription is a hallmark of many diseases, including cancer, understanding the genetic network of SPT5 can reveal novel therapeutic targets and mechanisms of drug resistance.
Q2: What are the expected outcomes of a positive or negative genetic interaction with SPT5?
Interpreting genetic interactions with an essential gene like SPT5 requires careful consideration of its function.
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Negative Genetic Interaction (e.g., Synthetic Lethality): A negative interaction occurs when the combination of a query mutation and the perturbation of SPT5 results in a more severe fitness defect than expected from the individual effects. For instance, if a cell can tolerate the partial loss of function of Gene X or reduced SPT5 activity, but the combination of both is lethal, this is a synthetic lethal interaction. This could imply that Gene X and SPT5 function in parallel pathways that buffer each other.
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Positive Genetic Interaction (e.g., Alleviation or Suppression): A positive interaction is observed when the combined perturbation has a less severe effect than expected. For example, if a mutation in Gene Y is deleterious, but a simultaneous reduction in SPT5 function alleviates this defect, it could suggest that the toxicity of the Gene Y mutation is dependent on SPT5-mediated transcription elongation.
Q3: How do I handle the essentiality of SPT5 in a knockout-based screen?
Since SPT5 is essential for cell viability, a complete knockout is lethal, which can complicate screen interpretation.[6] Here are some common strategies to address this:
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CRISPR interference (CRISPRi): Use a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor (e.g., KRAB) to achieve a stable knockdown of SPT5 rather than a complete knockout. This allows for the study of genetic interactions with reduced SPT5 levels.
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Hypomorphic Alleles: In model organisms like yeast, temperature-sensitive or other conditional alleles of spt5 can be used to tune its function.
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Dose-dependent screens: Employing varying levels of SPT5 knockdown can help to identify interactions that are sensitive to the dosage of SPT5.
Q4: What are the key differences between interpreting data from a yeast SPT5 screen versus a human cell line screen?
While the fundamental principles of genetic interactions are conserved, there are key differences in their interpretation between yeast and human cells:
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Genetic Redundancy: The human genome has a higher degree of genetic redundancy. An interaction that is synthetic lethal in yeast might be buffered by a paralog in human cells.
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Cellular Context: The function of SPT5 and its interactors can be highly context-dependent in human cells, varying between different cell types and disease states. Yeast screens provide a powerful tool for uncovering fundamental relationships, but validation in relevant human cell models is crucial.
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Experimental Systems: Yeast genetic interaction screens, such as Synthetic Genetic Array (SGA) analysis, are highly standardized and have been performed at a genome-wide scale.[7][8][9] CRISPR-based screens in human cells are more recent and the methodologies are still evolving.
Troubleshooting Guides
Issue 1: High variance and poor reproducibility in screen replicates.
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Possible Cause: Inconsistent lentiviral transduction or sgRNA representation.
-
Troubleshooting Steps:
-
Optimize Transduction: Ensure a low multiplicity of infection (MOI) of 0.3-0.5 to minimize the likelihood of multiple sgRNAs integrating into a single cell.
-
Sufficient Cell Numbers: Maintain a high representation of the sgRNA library throughout the screen (at least 200-500 cells per sgRNA) at all stages, from transduction to harvesting.
-
Quality Control of sgRNA Library: Verify the distribution of sgRNAs in your plasmid library and in the cell population at the start of the experiment (T0) by deep sequencing.
-
Issue 2: High number of false positives in the hit list.
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Possible Cause: Off-target effects of sgRNAs or genomic context-dependent effects.
-
Troubleshooting Steps:
-
Multi-sgRNA Strategy: Use multiple sgRNAs targeting the same gene. A true hit should be supported by at least two independent sgRNAs.
-
Off-Target Prediction: Use computational tools to predict and exclude sgRNAs with a high likelihood of off-target effects.[10]
-
Control for Copy Number Variation: In cancer cell lines, high copy number amplifications can lead to false positives in CRISPR screens.[11] Analyze your screen data in the context of copy number data for your cell line and exclude hits that fall within highly amplified regions.
-
Issue 3: Difficulty in validating top hits from the primary screen.
-
Possible Cause: The phenotype is specific to the pooled screen format or the initial hit is an artifact.
-
Troubleshooting Steps:
-
Orthogonal Validation: Validate hits using a different method, such as RNAi, to confirm that the phenotype is not specific to the CRISPR-Cas9 system.[12]
-
Individual sgRNA Validation: Re-test the top-performing sgRNAs individually to confirm their effect outside of the pooled context.
-
Rescue Experiments: For a knockout of a putative interactor, re-expression of the wild-type gene should rescue the synthetic phenotype.
-
Data Presentation
Table 1: Example Data from a Hypothetical SPT5 Genetic Interaction Screen in a Human Cell Line (CRISPRi)
This table illustrates how quantitative data from an SPT5 CRISPRi screen might be presented. The values are for illustrative purposes.
| Target Gene | sgRNA ID | Log2 Fold Change (Control) | Log2 Fold Change (SPT5 knockdown) | Genetic Interaction Score | p-value | FDR |
| GENE_A | sgA_1 | -0.1 | -2.5 | -2.4 | 1.2e-6 | 5.5e-5 |
| GENE_A | sgA_2 | -0.2 | -2.8 | -2.6 | 8.9e-7 | 4.1e-5 |
| GENE_B | sgB_1 | -1.5 | -1.6 | -0.1 | 0.85 | 0.92 |
| GENE_B | sgB_2 | -1.4 | -1.5 | -0.1 | 0.89 | 0.94 |
| GENE_C | sgC_1 | -0.5 | 1.5 | 2.0 | 2.5e-5 | 9.1e-4 |
| GENE_C | sgC_2 | -0.4 | 1.8 | 2.2 | 1.1e-5 | 4.8e-4 |
Table 2: Curated Genetic Interactions of Yeast SPT5 from the Saccharomyces Genome Database (SGD)
This table summarizes known genetic interactions of the SPT5 gene in Saccharomyces cerevisiae, providing a basis for understanding its functional network.
| Interaction Type | Count |
| Synthetic Growth Defect | 25 |
| Synthetic Lethality | 15 |
| Synthetic Rescue | 18 |
| Phenotypic Enhancement | 3 |
| Phenotypic Suppression | 5 |
| Positive Genetic | 2 |
| Negative Genetic | 2 |
| Dosage Lethality | 4 |
| Dosage Rescue | 6 |
Data sourced from the Saccharomyces Genome Database (SGD) as of December 2025.[13]
Experimental Protocols
Protocol 1: Pooled CRISPRi Genetic Interaction Screen with SPT5
This protocol outlines the key steps for conducting a pooled CRISPRi screen to identify genetic interactions with SPT5.
-
Cell Line Preparation:
-
Establish a stable cell line expressing dCas9-KRAB.
-
Separately, establish a stable cell line expressing a validated sgRNA targeting SPT5.
-
-
Lentiviral Library Production:
-
Amplify and package a genome-wide or sub-pooled sgRNA library into lentiviral particles.
-
Determine the viral titer.
-
-
Lentiviral Transduction:
-
Transduce both the dCas9-KRAB (control) and the dCas9-KRAB/sgSPT5 cell lines with the sgRNA library at an MOI of 0.3-0.5.
-
Ensure a library representation of at least 200-500 cells per sgRNA.
-
-
Selection and Culture:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Collect a cell pellet for the T0 time point.
-
Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells at the final time point.
-
Extract genomic DNA.
-
Amplify the sgRNA cassettes using PCR.
-
Perform high-throughput sequencing to determine the abundance of each sgRNA.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to get read counts.
-
Calculate the log2 fold change (LFC) of each sgRNA between the final time point and the T0 sample for both the control and SPT5 knockdown conditions.
-
Calculate a genetic interaction score for each gene (e.g., the difference in LFC between the two conditions).
-
Use statistical models (e.g., MAGeCK) to identify significant positive and negative genetic interactions.
-
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for RNA Polymerase II
This protocol is for validating the effect of a genetic interaction on Pol II occupancy.
-
Cell Fixation:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to generate fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the total or phosphorylated forms of the Rpb1 subunit of Pol II.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of Pol II enrichment.
-
Compare Pol II occupancy at target genes between control and experimental conditions.
-
Protocol 3: Global Run-On Sequencing (GRO-seq)
This protocol measures nascent transcription to assess the impact of SPT5 interactions on transcriptional activity.
-
Nuclei Isolation:
-
Harvest cells and swell them in a hypotonic buffer.
-
Lyse the cell membrane to release nuclei, keeping the nuclear membrane intact.
-
-
Nuclear Run-On:
-
Perform a nuclear run-on reaction in the presence of Br-UTP to label nascent RNA.
-
Incubate at 30°C for a short period (e.g., 5 minutes).
-
-
RNA Extraction:
-
Lyse the nuclei and extract total RNA.
-
-
Nascent RNA Immunoprecipitation:
-
Fragment the RNA.
-
Use anti-BrdU antibodies conjugated to magnetic beads to specifically pull down the Br-UTP labeled nascent RNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched nascent RNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Quantify the density of reads over gene bodies and enhancer regions to determine transcriptional activity.
-
Compare nascent transcription profiles between different experimental conditions.
-
Mandatory Visualizations
Caption: SPT5 in the DSIF/NELF/P-TEFb signaling pathway for transcription regulation.
Caption: Workflow for data interpretation from raw reads to validated hits.
Caption: A workflow for the validation of hits from an SPT5 genetic screen.
References
- 1. Global Run-on Sequencing (GRO-Seq) | Springer Nature Experiments [experiments.springernature.com]
- 2. P-TEFb - Wikipedia [en.wikipedia.org]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 7. Synthetic genetic array - Wikipedia [en.wikipedia.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Synthetic Genetic Array Analysis in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 10. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 11. pycrispr.readthedocs.io [pycrispr.readthedocs.io]
- 12. revvity.com [revvity.com]
- 13. SPT5 | SGD [yeastgenome.org]
Improving the efficiency of SPT5 co-immunoprecipitation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their SPT5 co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not able to detect my bait protein (SPT5) in the IP fraction. What could be the issue?
A1: This is a common issue that can arise from several factors:
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Inefficient Cell Lysis: SPT5 is a nuclear protein. Ensure your lysis buffer is suitable for nuclear protein extraction. RIPA buffer is generally effective, but may disrupt some protein-protein interactions.[1] A non-denaturing lysis buffer, such as one containing NP-40 or Triton X-100, is often a better starting point for Co-IP. Consider optimizing detergent concentrations.
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Poor Antibody Quality: The antibody may not be suitable for immunoprecipitation. Use a high-quality, IP-validated antibody.[2] It's crucial to use an antibody that recognizes the native conformation of SPT5.
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Low Protein Expression: The expression level of endogenous SPT5 might be too low in your cell type. Confirm SPT5 expression in your input lysate by Western blot.[1] If expression is low, you may need to increase the amount of starting material.
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Incorrect Bead Choice: Ensure the Protein A or Protein G beads you are using have a high affinity for the isotype of your anti-SPT5 antibody.
Q2: I can pull down SPT5, but I am not detecting its known interacting partners (e.g., RNA Polymerase II). Why?
A2: This suggests that the interaction is being disrupted during the Co-IP procedure.
-
Harsh Lysis or Wash Conditions: The composition of your lysis and wash buffers is critical. High concentrations of stringent detergents (like SDS) or salts can disrupt weaker or transient protein-protein interactions.[1][3] Try using a milder lysis buffer and optimizing the salt concentration in your wash buffers.
-
Protein Complex Dissociation: The interaction between SPT5 and its partners might be transient or require specific cellular conditions to be maintained. Consider using a cross-linking agent like formaldehyde (B43269) to stabilize the protein complexes before cell lysis.[3]
-
Post-Translational Modifications (PTMs): The interaction of SPT5 with RNA Polymerase II is regulated by phosphorylation and methylation.[4] Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve these modifications.
Q3: I am observing high background with many non-specific bands in my IP lane. How can I reduce this?
A3: High background is often due to non-specific binding of proteins to the beads or the antibody.
-
Pre-clearing the Lysate: Incubate your cell lysate with beads alone before adding the primary antibody. This step will help remove proteins that non-specifically bind to the beads.[1][3]
-
Blocking the Beads: Before adding the antibody, block the beads with a protein solution like Bovine Serum Albumin (BSA) to reduce non-specific binding sites.[5]
-
Optimizing Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.[6]
-
Increasing Wash Stringency: Increase the number of washes or the salt/detergent concentration in your wash buffer to remove non-specifically bound proteins.[7] However, be cautious not to disrupt the specific interaction of interest.
Q4: My negative control (e.g., IgG isotype control) also shows bands at the same molecular weight as my protein of interest. What does this mean?
A4: This indicates non-specific binding of your target protein or its interactors to the control antibody or the beads.
-
Use a High-Quality Isotype Control: Ensure your isotype control is from the same species and of the same isotype as your primary antibody.
-
Pre-clearing is Crucial: This is particularly important when dealing with endogenous proteins.[8]
-
Review Lysis and Wash Buffers: As with general high background, optimizing the stringency of your buffers can help minimize this issue.
Quantitative Data Summary
For successful SPT5 Co-IP, careful optimization of several parameters is necessary. The following tables provide a summary of reported quantitative data for key experimental steps.
Table 1: Antibody and Lysate Concentrations
| Parameter | Recommended Range | Notes |
| Primary Antibody | 1 - 5 µg per 1 mg of lysate | Titration is recommended to find the optimal concentration.[6] |
| Total Protein Lysate | 500 - 1000 µg | Higher amounts may be needed for low-abundance proteins. |
| Lysate Concentration | ~1 µg/µl | A common starting concentration.[9] |
Table 2: Incubation Times
| Step | Recommended Duration | Temperature | Notes |
| Antibody-Lysate Incubation | 1 - 4 hours or overnight | 4°C | Overnight incubation can increase yield but may also increase background.[6] |
| Bead-Complex Incubation | 1 - 2 hours | 4°C | Ensure gentle agitation to keep beads in suspension.[6] |
Experimental Protocols
This section provides a detailed methodology for a typical SPT5 Co-IP experiment.
Protocol: Co-Immunoprecipitation of Endogenous SPT5
-
Cell Lysis:
-
Wash cultured cells (e.g., HEK293T, HeLa) with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the clarified lysate.
-
Incubate with gentle rotation for 30-60 minutes at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-SPT5 antibody (or IgG control) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer (can be the same as the lysis buffer or with adjusted salt/detergent concentrations).
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a glycine-HCl buffer (pH 2.5-3.0) for native elution, followed by neutralization with Tris-HCl.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SPT5 and expected interacting partners like RNA Polymerase II.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: SPT5 interaction with the transcription elongation machinery.
Caption: A generalized workflow for SPT5 co-immunoprecipitation.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 3. proteinguru.com [proteinguru.com]
- 4. Methylation of SPT5 regulates its interaction with RNA polymerase II and transcriptional elongation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 6. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 7. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
Why is my SPT5 knockout lethal and how to create a conditional knockout?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with SPT5 knockout experiments. The information is tailored for scientists and drug development professionals, offering detailed protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is a constitutive knockout of the SPT5 gene lethal?
A constitutive knockout of SPT5 is lethal due to its fundamental and multifaceted role in transcriptional regulation. SPT5 is a universally conserved transcription elongation factor that is essential for cell viability.[1][2] Its lethality upon complete removal can be attributed to several critical functions:
-
Global Transcription Sustenance: SPT5 is required to maintain global transcription. Its depletion leads to a genome-wide defect in RNA Polymerase II (Pol II) progression along gene bodies, resulting in a widespread decrease in the synthesis of both nascent and mature RNAs.[1]
-
RNA Polymerase II Stability: SPT5 plays a crucial role in stabilizing Pol II. Acute depletion of SPT5 triggers the ubiquitination and subsequent proteasomal degradation of RPB1, the largest subunit of Pol II.[3] This destabilization of the core transcriptional machinery is a major contributor to cell death.[3]
-
Promoter-Proximal Pausing and Elongation: SPT5, as part of the DSIF complex, is a key regulator of promoter-proximal pausing, a critical regulatory step in transcription.[1] It also plays a vital role in the transition from pausing to productive elongation, ensuring the processivity of Pol II.[1][4]
-
Enhancer Function: SPT5 is essential for the synthesis of non-coding RNAs, including enhancer RNAs (eRNAs), which are critical for the activation of target genes.[1] Disruption of enhancer function can lead to widespread dysregulation of gene expression.
-
Transcription Termination: The absence of SPT5 leads to defects in transcription termination, resulting in transcriptional readthrough beyond the normal transcription end site.[1]
Given these essential functions, a complete and organism-wide absence of SPT5 from the earliest stages of development is incompatible with life, leading to embryonic lethality.[5]
Troubleshooting Guide: Creating a Conditional SPT5 Knockout
Due to the lethality of a constitutive knockout, a conditional knockout approach is necessary to study the function of SPT5 in a specific tissue, cell type, or at a particular developmental stage. Below are guides for the two most common methods.
Method 1: Cre-LoxP Mediated Conditional Knockout
The Cre-LoxP system is a powerful tool for creating conditional knockouts by enabling gene deletion in a spatially and temporally controlled manner.[5]
-
Design and Construction of the Targeting Vector:
-
Identify critical exons of the SPT5 gene. Disruption of these exons should lead to a loss of function.
-
Design a targeting vector containing two LoxP sites flanking these critical exons (a "floxed" allele).
-
The vector should also include a selectable marker (e.g., neomycin resistance) flanked by FRT sites for later removal.
-
Homology arms, identical to the genomic sequences upstream and downstream of the target region, are included in the vector to facilitate homologous recombination.
-
-
Generation of Floxed Mice:
-
Electroporate the targeting vector into embryonic stem (ES) cells.
-
Select for ES cells that have successfully integrated the construct using the selectable marker.
-
Verify the correct integration of the LoxP sites and the absence of random insertions using PCR and Southern blotting.
-
Inject the correctly targeted ES cells into blastocysts and implant them into pseudopregnant female mice.
-
The resulting chimeric offspring are then bred to establish a line of mice heterozygous for the floxed SPT5 allele.
-
These mice are then intercrossed to generate mice homozygous for the floxed SPT5 allele (SPT5fl/fl).
-
-
Generation of Conditional Knockout Mice:
-
Cross the homozygous SPT5fl/fl mice with a mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter.
-
Tissue-Specific Knockout: The promoter will drive Cre expression only in the desired cell type (e.g., neurons, hepatocytes).
-
Inducible Knockout: The Cre recombinase is fused to a modified estrogen receptor (Cre-ERT2), which remains inactive in the cytoplasm. Upon administration of tamoxifen, the Cre-ERT2 fusion protein translocates to the nucleus and excises the floxed region.
-
-
The offspring from this cross will have the SPT5 gene deleted only in the cells where Cre is active.
-
| Issue | Potential Cause | Troubleshooting Steps |
| Embryonic Lethality in Conditional Knockout | The chosen Cre driver line may have "leaky" expression in the germline or during early development, leading to a constitutive knockout.[6][7] | - Test the Cre driver line by crossing it with a reporter mouse line (e.g., Rosa26-Lacz) to verify the specificity of Cre expression.- Use a different Cre driver line with a more specific promoter.- Consider using an inducible Cre-ERT2 system for tighter temporal control. |
| Incomplete Knockout | Inefficient Cre-mediated recombination. | - Verify Cre expression levels in the target tissue.- Use a Cre line with stronger expression.- For inducible systems, optimize the dose and timing of the inducer (e.g., tamoxifen). |
| Unexpected Phenotypes | - Cre recombinase itself can be toxic at high expression levels.[8]- Off-target recombination at cryptic LoxP-like sites. | - Use control mice that express Cre but do not have the floxed allele to account for any Cre-specific effects.- Reduce Cre expression levels if toxicity is suspected. |
Method 2: CRISPR-Cas9 Mediated Conditional Knockout
The CRISPR-Cas9 system offers a more direct and faster method for generating conditional knockout models by facilitating the insertion of LoxP sites into the genome.[9]
-
Design of CRISPR Components:
-
Design two single-guide RNAs (sgRNAs) that target the introns flanking the critical exons of the SPT5 gene.
-
Design two single-stranded oligodeoxynucleotide (ssODN) donor templates. Each ssODN will contain a LoxP site flanked by homology arms corresponding to the sequences surrounding the sgRNA target sites.
-
-
Delivery of CRISPR Components:
-
The Cas9 protein, the two sgRNAs, and the two ssODN donor templates are delivered into zygotes or ES cells. This can be done via microinjection or electroporation.
-
-
Screening and Generation of Founder Animals:
-
The injected zygotes are implanted into pseudopregnant females.
-
The resulting founder animals are screened by PCR and sequencing to identify those that have correctly integrated both LoxP sites in the desired orientation around the target exons.
-
-
Generation of Conditional Knockout Line:
-
Founder animals with the correct floxed allele are bred to establish a stable line.
-
This line is then crossed with a Cre-driver line as described in the Cre-LoxP method to achieve conditional knockout.
-
| Issue | Potential Cause | Troubleshooting Steps |
| Low Efficiency of LoxP Integration | - Suboptimal sgRNA design.[10]- Inefficient homology-directed repair (HDR). | - Test the cutting efficiency of sgRNAs in vitro before injection.- Optimize the concentration of ssODN donor templates.- Use small molecules that enhance HDR. |
| Incorrect Integration or "Indels" | Non-homologous end joining (NHEJ) is a competing repair pathway that can lead to insertions or deletions (indels) at the target site instead of LoxP integration.[11] | - Screen a larger number of founder animals.- Use Cas9 variants that favor HDR over NHEJ. |
| Off-Target Effects | The Cas9 nuclease can cut at unintended sites in the genome that are similar to the target sequence.[10] | - Use high-fidelity Cas9 variants.- Perform whole-genome sequencing to check for off-target mutations in founder animals. |
| Mosaicism | The CRISPR-Cas9 components may not edit all cells at the early embryonic stage, leading to an animal with a mixture of edited and unedited cells. | - Breed founder animals to the F1 generation to ensure germline transmission of the floxed allele. |
Quantitative Data on SPT5 Depletion
Acute depletion of SPT5 has profound effects on the transcriptome. The following table summarizes representative quantitative data from studies using RNA-sequencing (RNA-seq) and other high-throughput methods following SPT5 depletion.
| Organism/Cell Line | Experimental Approach | Key Findings | Reference |
| S. pombe | Auxin-inducible degron (AID) system and RNA-seq | Over 60% of sense-strand RNAs showed a two-fold or greater reduction upon Spt5 depletion. | --INVALID-LINK-- |
| Mouse Embryonic Fibroblasts (MEFs) | Cre-inducible knockout and mRNA-seq | 368 genes were significantly upregulated, and 223 genes were significantly downregulated (P < 0.05, fold change > 1.5). | --INVALID-LINK-- |
| Human DLD-1 cells | Auxin-inducible degron (AID) system and PRO-seq | Strong accumulation of Pol II signal at the 5' ends of genes upon SPT5 loss. | --INVALID-LINK-- |
| Human HCT116 cells | dTAG system and RNA-seq | After 12 hours of SPT5 depletion, 68.7% of expressed genes were downregulated, and 0.37% were upregulated. | --INVALID-LINK-- |
Visualizations
SPT5 Signaling in Transcriptional Regulation
Caption: Role of SPT5 in promoter-proximal pausing and transition to productive elongation.
Cre-LoxP Conditional Knockout Workflow
Caption: Breeding scheme for generating a conditional SPT5 knockout mouse using the Cre-LoxP system.
CRISPR-Cas9 Conditional Knockout Workflow
Caption: Workflow for creating a conditional SPT5 allele using CRISPR-Cas9 technology.
References
- 1. The pleiotropic roles of SPT5 in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pleiotropic roles of SPT5 in transcription | Semantic Scholar [semanticscholar.org]
- 3. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Transcription Elongation Factor Spt5 Influences Transcription by RNA Polymerase I Positively and Negatively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cre-Lox recombination - Wikipedia [en.wikipedia.org]
- 6. Detecting and Avoiding Problems When Using the Cre/lox System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. User-Friendly Genetic Conditional Knockout Strategies by CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 11. CRISPR gene editing - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting In Vitro Transcription Assays Involving DSIF
Welcome to the technical support center for researchers, scientists, and drug development professionals working with in vitro transcription assays involving the DRB Sensitivity-Inducing Factor (DSIF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability and common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during your in vitro transcription assays with DSIF.
Q1: My in vitro transcription reaction has failed completely, yielding no transcript. What are the likely causes?
A1: Complete reaction failure can stem from several sources. The most common culprits are poor quality reagents or procedural errors.
-
DNA Template Issues: Contaminants such as salts or ethanol (B145695) from DNA purification can inhibit RNA polymerase.[1] Ensure your DNA template is of high purity. Verify the sequence and the integrity of your linearized template by running an aliquot on an agarose (B213101) gel.[2]
-
RNase Contamination: RNases can degrade your RNA transcripts as they are synthesized.[1][3] It is crucial to maintain an RNase-free environment, use RNase inhibitors in your reaction, and work on ice to reduce RNase activity.[4][5]
-
Inactive Enzymes: The RNA polymerase may be inactive. Always include a positive control template in your experiments to confirm that the enzyme and reaction conditions are optimal.[2] Also, avoid multiple freeze-thaw cycles of the polymerase.[4]
Q2: I'm observing shorter-than-expected transcripts. What could be causing this premature termination?
A2: The presence of truncated transcripts often points to issues with transcription elongation.
-
DSIF/NELF-Mediated Pausing: In the absence of sufficient P-TEFb activity, DSIF and NELF can cooperatively bind to RNA Polymerase II (Pol II) and induce promoter-proximal pausing, leading to an abundance of short transcripts.[6][7][8] This is a key regulatory step in vivo and can be recapitulated in vitro.
-
Low Nucleotide Concentration: Insufficient nucleotide concentrations can limit the transcription reaction, causing premature termination.[1][9] The minimum concentration for each NTP should typically be at least 12µM.[2]
-
GC-Rich Template: DNA templates with high GC content can form stable secondary structures that cause the polymerase to stall and terminate prematurely.[1][2] Lowering the reaction temperature from 37°C to 30°C may help to produce full-length transcripts from such templates.[2]
-
Incorrectly Linearized Template: Unexpected restriction sites within your template can lead to a shorter template than anticipated.[1] Always verify your plasmid sequence and confirm complete linearization on an agarose gel.[2]
Q3: My transcription is stalled, and I suspect it's due to DSIF-mediated pausing. How can I promote elongation?
A3: To overcome DSIF-mediated pausing and promote productive elongation, you need to ensure the activity of the positive transcription elongation factor b (P-TEFb).
-
Ensure P-TEFb Activity: P-TEFb, a cyclin-dependent kinase, phosphorylates the Spt5 subunit of DSIF and NELF.[4][10][11][12] This phosphorylation event causes NELF to dissociate from the complex and converts DSIF from a negative to a positive elongation factor, thereby releasing the paused polymerase.[6][13][14][15]
-
Check for P-TEFb Inhibitors: The compound 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) is a known inhibitor of P-TEFb.[13][16] Ensure that none of your reagents are contaminated with inhibitors of P-TEFb kinase activity.
-
Optimize Reaction Components: The transition to productive elongation is a regulated process. Ensure that all necessary components for this transition are present and active in your assay.
Q4: I am seeing transcripts that are longer than expected. What is the cause of this?
A4: Longer-than-expected transcripts are typically a result of issues with the DNA template.
-
Incomplete Linearization: If the plasmid template is not completely linearized, the RNA polymerase may continue transcribing around the circular plasmid, resulting in transcripts of varying and longer lengths.[1] Confirm complete digestion of your template on an agarose gel.[2]
-
3' Overhangs: Templates with 3' overhangs can cause the RNA polymerase to transcribe the complementary strand, leading to longer transcripts.[1] Use restriction enzymes that generate blunt or 5' overhangs.[2]
Q5: How does the phosphorylation state of DSIF affect my in vitro transcription assay?
A5: The phosphorylation of the Spt5 subunit of DSIF is a critical regulatory switch.
-
Unphosphorylated DSIF: In its unphosphorylated state, DSIF, in conjunction with NELF, acts as a negative elongation factor, causing Pol II to pause.[7][8]
-
Phosphorylated DSIF: Upon phosphorylation by P-TEFb, DSIF is converted into a positive elongation factor that promotes transcript elongation.[4][17][18][19] The phosphorylation of Spt5's C-terminal repeat (CTR) region is key to this functional switch.[1][9] Therefore, variability in P-TEFb activity in your assay will directly lead to variability in DSIF function and transcription output.
Data Presentation: Factors Influencing In Vitro Transcription
The tables below summarize the impact of various components and conditions on in vitro transcription assays, particularly those involving DSIF.
Table 1: Impact of Core Reagents on Transcription Outcome
| Reagent/Factor | Low Concentration/Poor Quality | Optimal Concentration/High Quality | Potential Issue | Troubleshooting Action |
| DNA Template | No or low transcript yield, truncated products.[1][3] | High yield of full-length transcripts. | Contamination (salts, ethanol), incomplete linearization, degradation.[1][2][3] | Purify DNA, verify linearization on gel, handle carefully to avoid degradation.[2] |
| RNA Polymerase | No or low transcript yield.[2] | High yield of transcripts. | Enzyme inactivity due to improper storage or handling.[4] | Use a positive control, aliquot enzyme to avoid freeze-thaw cycles.[2][4] |
| NTPs | Premature termination, low yield.[1][9] | High yield of full-length transcripts. | Limiting nucleotide concentrations.[9] | Ensure NTP concentration is at least 12µM for each.[2] |
| RNase Inhibitor | Degraded RNA, no visible product.[1][2] | Intact, full-length transcripts. | RNase contamination from reagents, environment, or handling.[3][4] | Maintain RNase-free workspace, use certified reagents, add RNase inhibitor.[4] |
Table 2: Role of DSIF and Associated Factors in Transcription Elongation
| Factor | State / Presence | Effect on Transcription | Key Mechanism |
| DSIF | Unphosphorylated (with NELF) | Negative (promotes pausing).[7][8] | Stabilizes paused Pol II complex near the promoter.[6][11] |
| DSIF | Phosphorylated (by P-TEFb) | Positive (promotes elongation).[14][17][18] | Converts to a positive elongation factor, releasing the pause.[4][19] |
| NELF | Present (with unphosphorylated DSIF) | Negative (cooperates with DSIF to pause Pol II).[7][10] | Binds to the Pol II-DSIF complex, inducing pausing.[13][15] |
| P-TEFb | Active | Positive (promotes elongation).[10][13] | Kinase activity phosphorylates DSIF and NELF, releasing the pause.[11][20][21] |
| P-TEFb Inhibitors (e.g., DRB) | Present | Negative (enhances pausing).[16] | Inhibits P-TEFb kinase activity, preventing the switch of DSIF to a positive factor.[13] |
Experimental Protocols
Protocol 1: General In Vitro Transcription Assay
This protocol is a standard method for in vitro transcription and can be adapted for studying the effects of DSIF.
-
Reaction Setup: In a sterile, RNase-free microfuge tube, combine the following on ice (for a 20 µl reaction):
-
2 µl 10x Transcription Buffer
-
1 µl Linearized DNA template (0.5-1.0 µg)
-
2 µl ATP, CTP, GTP, UTP mix (2.5 mM each)
-
1 µl RNase Inhibitor
-
1 µl T7, T3, or SP6 RNA Polymerase
-
Nuclease-free water to 20 µl
-
-
Incubation: Mix gently and incubate at 37°C for 2 hours. For GC-rich templates, consider incubating at 30°C.[2]
-
DNase Treatment: Add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the RNA using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Analysis: Analyze the transcript size and integrity using denaturing agarose or polyacrylamide gel electrophoresis.
(Adapted from general protocols described in multiple sources including[22][23][24][25])
Protocol 2: Reconstitution of DSIF/NELF-Mediated Pausing In Vitro
This protocol is designed to study promoter-proximal pausing and its regulation by DSIF.
-
Assemble the Transcription Elongation Complex (TEC):
-
Incubate purified RNA Polymerase II with a DNA template containing a promoter (e.g., HSP70) to form the pre-initiation complex.[7][26]
-
Add a limited amount of NTPs (including a radiolabeled NTP for tracking) to allow transcription to initiate and proceed to the pause site (typically +20 to +60 nucleotides).[10]
-
-
Induce Pausing:
-
Assay for Pause Release:
-
To one set of reactions, add purified, active P-TEFb.
-
To a control set, add a buffer control.
-
Add a chase mix of all four NTPs at a high concentration.
-
-
Analysis:
-
Stop the reactions at various time points.
-
Analyze the RNA products on a denaturing polyacrylamide gel.
-
Reactions with active P-TEFb should show a decrease in short, paused transcripts and an increase in full-length runoff transcripts over time compared to the control.[13]
-
(Methodology synthesized from principles described in[7][10][13][26])
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to DSIF function in transcription.
Caption: DSIF-mediated regulation of transcription elongation.
Caption: Troubleshooting logic for in vitro transcription assays.
References
- 1. DSIF contributes to transcriptional activation by DNA-binding activators by preventing pausing during transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of paused transcription complex Pol II-DSIF-NELF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. Reactome | Phosphorylation of DSIF by the P-TEFb(Cyclin T1:Cdk9) complex [reactome.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Regulation of promoter proximal pausing of RNA polymerase II in metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spt5 plays vital roles in the control of sense and antisense transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Distinct negative elongation factor conformations regulate RNA polymerase II promoter-proximal pausing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tripartite phosphorylation of SPT5 by CDK9 times pause release and tunes elongation rate of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spt5 Phosphorylation and the Rtf1 Plus3 Domain Promote Rtf1 Function through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. P-TEFb, a Cyclin-Dependent Kinase Controlling Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Transcription | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 23. themoonlab.org [themoonlab.org]
- 24. Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RNAscope Troubleshooting Guide and FAQ | Troubleshooting [acdbio.com]
- 26. Studying RNA Polymerase II Promoter-Proximal Pausing by In Vitro Immobilized Template and Transcription Assays | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Controlling for SPT5's Effects on Global Transcription in RNA-seq
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are conducting RNA-seq experiments involving the modulation of SPT5, a global transcription factor. Given that SPT5 manipulation can lead to widespread changes in transcription, this guide offers strategies to ensure accurate data normalization and interpretation.
Troubleshooting Guides
This section addresses specific issues that may arise during your RNA-seq experiments targeting SPT5.
Problem 1: Massive downregulation of most genes observed after SPT5 knockdown/inhibition, making standard normalization methods unreliable.
-
Cause: SPT5 is a global transcription elongation factor.[1][2][3] Its inhibition or depletion is expected to cause a widespread decrease in transcription, violating the assumption of most normalization algorithms that the expression of most genes remains constant between samples.
-
Solution: Employ an external spike-in control for normalization. The External RNA Controls Consortium (ERCC) spike-in mixes are a common choice. These are synthetic RNA molecules of known concentration that are added to your experimental RNA samples in a constant amount relative to the starting cell number or total RNA amount. By normalizing to the read counts of these spike-ins, you can account for global changes in transcription.
Problem 2: High variability in RNA-seq results between biological replicates of SPT5 knockdown/inhibitor-treated samples.
-
Cause: In addition to biological variability, inconsistent addition of spike-in controls or variations in library preparation efficiency can introduce technical noise.
-
Solution:
-
Precise Spike-in Addition: Ensure accurate and consistent addition of spike-in RNAs to each sample. The amount of spike-in should be proportional to the initial amount of cellular material (e.g., cell number) rather than the extracted RNA, as total RNA levels are expected to change with SPT5 inhibition.
-
Quality Control: Perform rigorous quality control at each step of the library preparation process. This includes assessing RNA integrity (e.g., using a Bioanalyzer) before and after spike-in addition.
-
Data Analysis: Utilize normalization methods specifically designed for spike-ins, such as the RUVSeq package in R, which can help remove unwanted variation.
-
Problem 3: Difficulty in distinguishing direct from indirect effects of SPT5 inhibition.
-
Cause: As a global transcription factor, the effects of SPT5 perturbation can cascade, making it challenging to identify its immediate targets.
-
Solution:
-
Time-course experiment: Perform a time-course RNA-seq experiment after SPT5 inhibition. Early time points are more likely to reveal direct transcriptional effects before secondary effects accumulate.
-
Nascent Transcript Profiling: Employ techniques that measure newly synthesized RNA, such as Precision Run-on sequencing (PRO-seq). This method provides a snapshot of active transcription and is more sensitive to immediate changes in transcription elongation.
-
Frequently Asked Questions (FAQs)
Q1: What is SPT5 and why does its inhibition affect global transcription?
A1: SPT5 is a universally conserved transcription elongation factor that associates with RNA Polymerase II (Pol II).[1][3] It is a core component of the DSIF (DRB-sensitivity-inducing factor) complex, which plays a crucial role in regulating the processivity of Pol II during transcription elongation.[2] Inhibition or depletion of SPT5 can lead to decreased Pol II processivity, premature termination of transcription, and even degradation of the largest subunit of Pol II, RPB1, resulting in a global downregulation of transcription.
Q2: Why can't I use standard RNA-seq normalization methods like TPM or DESeq2's median of ratios when studying SPT5?
Q3: How do I choose the right amount of ERCC spike-in to add to my samples?
A3: The amount of spike-in to add depends on the amount of starting material. The goal is to have the spike-in reads constitute a small but readily detectable fraction of the total sequencing reads (typically 1-5%). It is crucial to add the same amount of spike-in per cell or per unit of starting material across all samples (control and treated) to accurately reflect the global changes in transcription.
Q4: What are the key considerations for the data analysis workflow when using spike-in controls?
A4: The data analysis workflow should include the following steps:
-
Alignment: Align reads to a combined reference genome that includes both the organism's genome and the sequences of the ERCC spike-ins.
-
Read Counting: Generate separate count matrices for endogenous genes and spike-in RNAs.
-
Normalization: Calculate size factors based on the spike-in read counts. These size factors are then applied to the endogenous gene counts to normalize for differences in library size and global transcriptional output.
-
Differential Expression Analysis: Perform differential expression analysis using the normalized counts.
Q5: Are there alternative experimental approaches to study the effects of SPT5 on transcription?
A5: Yes, besides standard RNA-seq with spike-in controls, you can use:
-
PRO-seq (Precision Run-on sequencing): This technique maps the location of actively transcribing RNA polymerases at nucleotide resolution. It provides a direct measure of transcription rates and can reveal effects on transcription elongation and pausing.
-
ChIP-seq (Chromatin Immunoprecipitation sequencing): Performing ChIP-seq for SPT5 and Pol II can reveal how the distribution of these factors across the genome changes upon treatment, providing insights into the mechanism of action.
Data Presentation
The following table summarizes quantitative data from a study on SPT5 depletion in Schizosaccharomyces pombe, illustrating the global impact on transcription.
| Category | Observation | Percentage of Genes Affected |
| Sense Transcripts | Two-fold or greater reduction in RNA levels upon Spt5 depletion. | > 60% |
| Antisense Transcripts | Two-fold or greater increase in antisense RNA levels upon Spt5 depletion. | > 60% |
Experimental Protocols
Protocol: RNA-seq with ERCC Spike-in Normalization for SPT5 Knockdown/Inhibition Studies
This protocol outlines the key steps for performing an RNA-seq experiment to study the effects of SPT5 perturbation, incorporating ERCC spike-in controls for robust normalization.
1. Cell Culture and Treatment:
- Culture cells to the desired density.
- Treat cells with the SPT5 inhibitor or perform siRNA/shRNA-mediated knockdown. Include appropriate vehicle-only or non-targeting siRNA/shRNA controls.
- Harvest cells and count them accurately. This is a critical step for ensuring equal spike-in addition.
2. RNA Extraction with Spike-in Addition:
- Lyse a known number of cells from each condition in a lysis buffer containing RNase inhibitors.
- Add a pre-determined amount of ERCC RNA Spike-In Mix to the cell lysate. The amount should be constant per million cells across all samples.
- Proceed with your standard total RNA extraction protocol (e.g., using a column-based kit or Trizol).
- Assess RNA quality and quantity using a spectrophotometer and a Bioanalyzer.
3. Library Preparation:
- Start with a fixed amount of total RNA for all samples.
- Perform ribosomal RNA (rRNA) depletion or poly(A) selection.
- Fragment the RNA.
- Synthesize first and second-strand cDNA.
- Perform end-repair, A-tailing, and adapter ligation.
- Amplify the library using PCR. The number of cycles should be minimized to reduce amplification bias.
- Purify the library and assess its quality and concentration.
4. Sequencing:
- Pool the libraries and sequence them on an appropriate next-generation sequencing platform.
5. Data Analysis:
- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Alignment: Align the reads to a reference genome that includes the ERCC spike-in sequences. STAR or HISAT2 are commonly used aligners.
- Read Counting: Use tools like featureCounts or htseq-count to generate a count matrix for all genes and the ERCC spike-ins.
- Normalization and Differential Expression:
- In R, use packages like DESeq2 or edgeR.
- Create a separate matrix for the ERCC counts.
- Calculate size factors based on the ERCC counts. For example, in DESeq2, you can use the estimateSizeFactors function on the subset of ERCC counts.
- Apply these size factors to the full dataset for normalization.
- Perform differential expression analysis.
Visualizations
Caption: SPT5's role in transcription elongation.
Caption: RNA-seq workflow with spike-in controls.
References
Best loading controls for SPT5 western blotting in nuclear extracts.
Technical Support Center: Western Blotting for Nuclear SPT5
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for performing Western blots on nuclear extracts, with a specific focus on the transcription elongation factor SPT5.
Frequently Asked Questions (FAQs)
Q1: What are the best loading controls for SPT5 in nuclear extracts?
A1: Choosing a suitable loading control is critical for accurate Western blot normalization.[1] For nuclear extracts, the control protein must be exclusively and consistently expressed in the nucleus. Since SPT5 is a large protein (approx. 150-160 kDa), it is crucial to select a loading control with a significantly different molecular weight to ensure clear band separation.[1][2]
Ideal loading controls for nuclear SPT5 include:
-
Lamin B1: A 66 kDa nuclear lamina protein, it is a commonly used nuclear control.[3][4] However, its expression can be altered during mitosis, and it may not be suitable for samples where the nuclear envelope is compromised.[5][6]
-
TATA-binding protein (TBP): This 38 kDa general transcription factor is a good option, but its use is not recommended if DNA and other nuclear components have been removed during extraction.[3]
-
PCNA (Proliferating Cell Nuclear Antigen): At 29-36 kDa, PCNA is a reliable control for proliferating cells.[3] However, its levels can vary with the cell cycle and it is rapidly degraded in response to DNA damage.[5]
-
Histone H3: This 15-17 kDa protein is a core component of chromatin and is highly abundant in the nucleus.[7] Its small size provides excellent separation from the high-molecular-weight SPT5. However, histone levels can double prior to cell division, so cell synchronization may be necessary for comparative studies.
Q2: Why can't I use common loading controls like GAPDH or β-actin for nuclear extracts?
A2: GAPDH and β-actin are primarily cytosolic proteins. While some sources note that GAPDH can be involved in nuclear events and β-actin is a component of some chromatin remodeling complexes, they are not considered reliable loading controls for nuclear fractions.[5][6] Their presence in a nuclear extract typically indicates cytoplasmic contamination, which would compromise the accuracy of the normalization. The goal is to normalize the nuclear protein of interest to a protein that shares the same subcellular compartment and is stably expressed there.[8]
Q3: How do I validate a chosen nuclear loading control for my specific experiment?
A3: Before adopting a loading control, you must validate its stability under your specific experimental conditions.
-
Check Expression Consistency: Run a Western blot on your samples (e.g., treated vs. untreated, different time points) and probe for the intended loading control. The band intensity should remain constant across all lanes.[1]
-
Perform a Titration: Create a serial dilution of your nuclear extract to determine the linear range of detection for your loading control antibody. This ensures that the signal is not saturated, which is a common issue with highly abundant housekeeping proteins.[9][10]
-
Confirm Subcellular Localization: Run your cytoplasmic and nuclear fractions side-by-side on a gel. Probe for your chosen nuclear control (e.g., Lamin B1) and a cytoplasmic control (e.g., GAPDH). The nuclear control should be present only in the nuclear fraction, and the cytoplasmic control only in the cytoplasmic fraction, confirming a clean separation.
Comparison of Recommended Nuclear Loading Controls
The table below summarizes the key characteristics of recommended loading controls for nuclear extracts to help you select the most appropriate one for your experiments.
| Loading Control | Molecular Weight (kDa) | Advantages | Disadvantages & Considerations |
| Lamin B1 | ~66 | Highly expressed in most cell types; good separation from high MW proteins.[6] | Not suitable for samples lacking a nuclear envelope; expression can be altered during mitosis.[5] |
| TBP | ~38 | General transcription factor, good for many nuclear studies.[4] | Not recommended if DNA is removed during extraction; may not be suitable for all promoter studies. |
| PCNA | ~29-36 | Excellent for studies involving proliferating cells. | Not ideal for non-proliferating cells; rapidly degraded upon DNA damage. |
| Histone H3 | ~15-17 | Very high abundance; excellent size separation from SPT5.[11] | Levels double during S-phase, requiring cell synchronization for some studies; many other proteins run at this size.[1] |
Experimental Protocols
Protocol 1: Nuclear Protein Extraction
This protocol describes a common method for separating nuclear and cytoplasmic fractions from cultured cells.
Reagents:
-
Buffer A (Hypotonic Lysis Buffer): 20 mM Tris-HCl (pH 7.5-8.0), 100 mM NaCl, 3 mM MgCl₂, 300 mM Sucrose. Store at -20°C.
-
Buffer B (Nuclear Lysis Buffer): 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 2 mM EDTA (pH 8.0). Store at 4°C.
-
Protease Inhibitor Cocktail (100X)
-
DTT (1M)
Method:
-
Harvest cells (e.g., for a 100 mm plate, ~2-5 x 10⁶ cells) by scraping into ice-cold PBS.[12]
-
Centrifuge at 1000 rpm for 5 minutes at 4°C. Discard the supernatant.[12]
-
Resuspend the cell pellet in 200 µL of ice-cold Buffer A supplemented with fresh Protease Inhibitor Cocktail and DTT.
-
Incubate on ice for 10-15 minutes to allow cells to swell.
-
Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.[13]
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C to pellet the nuclei.[13]
-
Carefully collect the supernatant (this is the cytoplasmic fraction) and store it separately.
-
Wash the nuclear pellet with 500 µL of Buffer A to minimize cytoplasmic contamination. Centrifuge again as in step 6 and discard the supernatant.
-
Resuspend the nuclear pellet in 100 µL of ice-cold Buffer B (supplemented with Protease Inhibitors and DTT). Add NaCl to a final concentration of 300-400 mM to lyse the nuclear membrane.[13]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 24,000 x g for 20 minutes at 4°C.[13]
-
The resulting supernatant is the nuclear extract. Determine protein concentration using a BCA or Bradford assay.[14]
Protocol 2: Western Blotting for SPT5
-
Sample Preparation: Mix your nuclear extract with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of nuclear protein per lane on an 8% SDS-polyacrylamide gel. Due to the large size of SPT5 (~160 kDa), a lower percentage gel provides better resolution.
-
Protein Transfer: Transfer the proteins to a PVDF membrane. For large proteins like SPT5, a wet transfer at 30V overnight at 4°C or a semi-dry transfer for a longer duration is recommended to ensure efficient transfer.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against SPT5 (e.g., at a 1:1000 dilution) and the chosen loading control (e.g., anti-Histone H3 at 1:2000) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands. Capture the signal using a digital imager or X-ray film. Ensure the signal for the loading control is not overexposed to allow for accurate quantification.[9]
Troubleshooting Guide
Caption: Troubleshooting flowchart for common Western blot loading control issues.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from cell culture to the final analysis of SPT5 expression in nuclear extracts.
Caption: Workflow for nuclear extraction and Western blot analysis of SPT5.
References
- 1. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Nuclear Loading Control Antibodies | Antibodies.com [antibodies.com]
- 5. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 6. Loading Controls for Western Blots [labome.com]
- 7. Loading Control Antibody Panel (Actin, beta Tublin, Histone H3, GAPDH) (ARG30270) - arigo Biolaboratories [arigobio.com]
- 8. Nuclear and cytoplasmic protein extraction and western blot analysis [bio-protocol.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 12. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
Technical Support Center: Optimizing SPT5 Enzymatic Assays
Welcome to the technical support center for optimizing buffer conditions for SPT5 enzymatic assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro transcription elongation assays involving Suppressor of Ty 5 (SPT5).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of SPT5 in an enzymatic assay?
A1: SPT5 is a highly conserved transcription elongation factor that, in conjunction with its binding partner SPT4, forms the DSIF (DRB Sensitivity-Inducing Factor) complex.[1][2] In an in vitro transcription assay, SPT5's primary role is to modulate the processivity and rate of RNA Polymerase II (Pol II).[3][4] It can act as both a positive and negative regulator of elongation. Initially, DSIF, in cooperation with the NELF complex, can induce promoter-proximal pausing of Pol II.[1] Following phosphorylation by P-TEFb, DSIF is converted into a positive elongation factor that enhances the processivity of Pol II.[5][6]
Q2: What is a typical readout for an SPT5 enzymatic assay?
A2: The most common readout for SPT5 activity is the analysis of RNA products from an in vitro transcription reaction. This is typically done by incorporating radiolabeled nucleotides (e.g., [α-³²P] UTP) into the nascent RNA transcript. The amount and length of the transcripts are then analyzed by gel electrophoresis and autoradiography. An increase in full-length transcripts in the presence of SPT5 (and P-TEFb for activation) compared to a control reaction indicates positive SPT5 activity.
Q3: Why is P-TEFb often included in SPT5 activity assays?
A3: P-TEFb (Positive Transcription Elongation Factor b), which is a complex of CDK9 and Cyclin T1, is a crucial kinase that phosphorylates SPT5.[7][8] This phosphorylation event is critical for converting DSIF from a pausing factor into a processive elongation factor.[5][6] Therefore, including P-TEFb in the assay is often necessary to observe the stimulatory effect of SPT5 on transcription elongation.
Q4: Can I use a non-radioactive method to detect SPT5 activity?
A4: Yes, while radiolabeling is a traditional and sensitive method, non-radioactive alternatives can be employed. These include using fluorescently labeled nucleotides or employing quantitative PCR (qPCR) to quantify the amount of specific RNA transcript produced. For qPCR-based methods, a reverse transcription step is required to convert the RNA product into cDNA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low transcript yield | Suboptimal buffer pH. The pH of the reaction buffer can significantly impact enzyme activity.[9] | The optimal pH for in vitro transcription with RNA Polymerase II is typically between 7.5 and 8.2.[9] Prepare fresh buffer and verify the pH. It is advisable to test a pH range to find the optimum for your specific system. |
| Incorrect Magnesium (Mg²⁺) concentration. Mg²⁺ is a critical cofactor for RNA polymerase. Both insufficient and excessive concentrations can inhibit transcription.[10][11][12] | The optimal Mg²⁺ concentration is often equimolar to the total NTP concentration. Start with a concentration of 5-10 mM MgCl₂ or Magnesium Acetate (B1210297) and optimize by titrating the concentration.[13] Note that magnesium acetate may be better tolerated at higher concentrations than magnesium chloride.[11] | |
| Degraded reagents. NTPs, DTT, and the enzymes themselves can degrade over time, even when stored correctly. | Use fresh, high-quality reagents. Prepare NTP solutions fresh and adjust the pH to 7.0. DTT is unstable in solution; prepare it fresh for each experiment. | |
| Inactive SPT5 or RNA Polymerase II. Proteins may have lost activity due to improper storage or handling. | Test the activity of each component individually if possible. For example, test the RNA Polymerase II activity in a basal transcription assay without SPT5. | |
| Predominantly short, abortive transcripts | SPT5 is inducing pausing without efficient release. This occurs if DSIF is active but P-TEFb is absent or inactive. | Ensure that active P-TEFb is included in the reaction to phosphorylate SPT5 and promote elongation. |
| High salt concentration. High ionic strength can destabilize the transcription elongation complex.[11] | Optimize the salt concentration. Potassium acetate is commonly used in the range of 50-150 mM.[14] Perform a salt titration to find the optimal concentration. | |
| High background or non-specific products | Contaminating nucleases in protein preparations. | Ensure high purity of all protein components (RNA Pol II, SPT5, P-TEFb). Include an RNase inhibitor in the reaction mix. |
| DNA template issues. The quality and design of the DNA template are crucial. | Use a high-purity, linearized DNA template. The promoter and terminator sequences should be well-defined.[14] | |
| Inconsistent results between experiments | Variability in buffer preparation. Minor differences in pH or component concentrations can lead to significant variations. | Prepare a large batch of a stable stock solution for the main buffer components. Always use freshly prepared dilutions of less stable components like DTT. |
| Pipetting errors. Small volumes of concentrated reagents can be a source of error. | Use calibrated pipettes and prepare master mixes for your reactions to ensure consistency across samples. |
Quantitative Data on Buffer Components
The following tables summarize the typical concentration ranges and observed effects of key buffer components for in vitro transcription assays aimed at measuring SPT5 activity.
Table 1: Core Buffer Components
| Component | Typical Concentration Range | Function & Notes |
| HEPES-KOH | 20-50 mM | Buffering agent. Maintains a stable pH, typically between 7.6 and 7.9.[13][14] |
| Potassium Acetate (KOAc) | 50-150 mM | Salt. Provides the appropriate ionic strength for enzyme activity and complex formation.[14] High concentrations can be inhibitory. |
| **Magnesium Chloride (MgCl₂) or Magnesium Acetate (Mg(OAc)₂) ** | 5-10 mM | Cofactor. Essential for RNA Polymerase II activity. The optimal concentration is critical and often needs to be titrated.[10][11][13] Acetate is sometimes preferred over chloride.[11] |
| Dithiothreitol (DTT) | 1-5 mM | Reducing agent. Maintains sulfhydryl groups in a reduced state, which can be important for enzyme activity.[10][14] Should be added fresh. |
Table 2: Additives and Substrates
| Component | Typical Concentration Range | Function & Notes |
| NTPs (ATP, CTP, GTP, UTP) | 400-800 µM each | Substrates. The building blocks for RNA synthesis.[14] Use high-purity stocks. |
| [α-³²P] UTP or CTP | 10-20 µCi | Radiolabel. For detection of newly synthesized RNA. |
| Spermidine | 0.5-2 mM | Polycation. Can stimulate transcription, possibly by stabilizing nucleic acids.[10] |
| Non-ionic Detergent (e.g., Triton X-100, NP-40) | 0.01-0.1% (v/v) | Stabilizer. Can prevent protein aggregation and non-specific interactions.[15][16] Use non-denaturing detergents.[17][18] |
| RNase Inhibitor | 20-40 units/reaction | Enzyme inhibitor. Protects the RNA product from degradation by contaminating ribonucleases. |
Experimental Protocols
Detailed Methodology: In Vitro Transcription Elongation Assay
This protocol provides a general framework for assessing the effect of SPT5 on transcription elongation by RNA Polymerase II. Optimization of specific concentrations and incubation times may be required.
1. Preparation of the DNA Template:
-
Use a linearized plasmid DNA template containing a strong promoter (e.g., Adenovirus Major Late Promoter) followed by a G-less cassette of known length. The absence of G in the initial transcribed region allows for the generation of a stalled elongation complex.
2. Assembly of the Pre-initiation Complex (PIC):
-
In a microcentrifuge tube on ice, combine the following in transcription buffer (20 mM HEPES-KOH pH 7.6, 100 mM KOAc, 5 mM MgCl₂, 5 mM DTT):
-
Linearized DNA template (e.g., 50-100 ng)
-
General Transcription Factors (TFIIA, TFIIB, TFIID, TFIIE, TFIIF, TFIIH)
-
RNA Polymerase II
-
-
Incubate for 30 minutes at 30°C to allow for PIC formation.
3. Formation of Stalled Elongation Complexes:
-
Add a nucleotide mix containing ATP, CTP, and UTP (including [α-³²P] UTP), but lacking GTP.
-
Incubate for 15 minutes at 30°C. This allows transcription to proceed to the end of the G-less cassette and then stall.
4. Elongation Reaction with SPT5:
-
To the stalled complexes, add the following:
-
Control Reaction: Buffer only.
-
Test Reaction: Purified SPT5/SPT4 (DSIF) complex.
-
Activation Reaction: Purified SPT5/SPT4 and P-TEFb.
-
-
Immediately add a complete NTP mix (including GTP) to restart elongation.
-
Incubate for 15-30 minutes at 30°C.
5. RNA Purification and Analysis:
-
Stop the reactions by adding a stop buffer containing EDTA and Proteinase K.
-
Extract the RNA using a phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the RNA pellet in a formamide-based loading buffer.
-
Analyze the RNA products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled transcripts by autoradiography.
Visualizations
Signaling Pathway: Regulation of SPT5 Activity by P-TEFb
Caption: Regulation of SPT5 by P-TEFb to control transcriptional elongation.
Experimental Workflow: In Vitro Transcription Assay
Caption: Workflow for an in vitro transcription assay to measure SPT5 activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Spt5 plays vital roles in the control of sense and antisense transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Architecture of the RNA polymerase II elongation complex: new insights into Spt4/5 and Elf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Spt5 Phosphorylation and the Rtf1 Plus3 Domain Promote Rtf1 Function through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast Bur1 Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis for transcript elongation control by NusG family universal regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro reconstitution of yeast RNA polymerase II transcription initiation with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. level.com.tw [level.com.tw]
How to differentiate between SPT5 and SPT4 function in knockdown studies.
This guide provides researchers with troubleshooting advice and detailed protocols to differentiate the cellular functions of SPT4 and SPT5, two key components of the DRB-Sensitivity Inducing Factor (DSIF) complex, in the context of knockdown studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the SPT4/SPT5 (DSIF) complex?
The Suppressor of Ty 5 (SPT5) and its partner SPT4 form a stable heterodimer called the DSIF complex.[1] This complex is a highly conserved transcription elongation factor, found in archaea and eukaryotes.[1][2] DSIF binds to RNA Polymerase II (Pol II) and plays critical roles in virtually all stages of transcription, including:
-
Promoter-Proximal Pausing: In higher eukaryotes, DSIF, along with the NELF complex, helps to establish and stabilize paused Pol II near the transcription start site, a key regulatory checkpoint.[1][3]
-
Productive Elongation: Following phosphorylation of NELF and the C-terminal region (CTR) of SPT5 by P-TEFb, DSIF transitions from a repressive to a positive elongation factor, enhancing the processivity of Pol II.[2][3]
-
Navigating Chromatin: DSIF helps Pol II transcribe through nucleosomal barriers.[4][5]
-
Co-transcriptional Processing: The complex is involved in coupling transcription with pre-mRNA processing events like 5' capping and splicing.[2][6]
Q2: I performed individual knockdowns of SPT4 and SPT5, but the cellular phenotypes are identical. What does this mean?
This is a common and expected observation. The identical phenotypes often arise for two main reasons:
-
Function as an Obligate Complex: For many of their core functions, SPT4 and SPT5 operate as a single, interdependent unit (the DSIF complex). The large SPT5 protein makes multiple contacts with Pol II, while the smaller SPT4 protein stabilizes the complex and facilitates its function.[5] Therefore, disrupting one subunit is often functionally equivalent to disrupting the entire complex.
-
Co-dependent Stability: The stability of each protein can depend on its partner. In several systems, the knockdown of one DSIF subunit leads to a significant reduction in the protein level of the other, even if the mRNA level is unaffected.[7] For example, SPT4 is known to be important for the stability of SPT5.[8] It is crucial to verify the protein levels of both SPT4 and SPT5 via Western blot in any individual knockdown experiment.
Q3: Is it possible for SPT5 or SPT4 to have functions independent of each other?
Yes, a growing body of evidence suggests that SPT4 and SPT5 can have distinct and independent roles in specific cellular contexts.[9]
-
Differential Requirement: In fission yeast, SPT5 is absolutely essential for life, while SPT4 is only required for growth at high temperatures, indicating that SPT5 must perform essential functions that do not require SPT4.[10]
-
RNA Polymerase II Stability: Studies in mammalian cells have shown that the depletion of SPT5 leads to the proteasome-mediated degradation of RPB1, the largest subunit of Pol II. In contrast, the loss of SPT4 has no apparent effect on Pol II stability, pointing to a unique function for SPT5.[1]
-
Context-Specific Gene Regulation: In a study on immunoglobulin class switch recombination (CSR) in B cells, SPT5 and SPT4 were found to have different, and sometimes opposing, effects.[9][11] Depleting SPT5 reduced H3K4 trimethylation and DNA cleavage at the Sα gene region, whereas SPT4 knockdown did not.[9][11] Conversely, SPT4 knockdown uniquely led to an increase in cryptic transcription from the Sμ intronic region.[11]
-
Distinct Transcriptional Targets: The same CSR study used microarrays to show that while some genes were affected by both knockdowns, SPT4 and SPT5 each regulated a unique subset of transcripts.[9]
Q4: What advanced experimental strategies can I use to dissect their individual roles?
To move beyond the limitations of simple knockdowns, a multi-faceted approach is required. The workflow below outlines a strategy to systematically investigate their independent functions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Indistinguishable Phenotypes in SPT4-KD and SPT5-KD | 1. The function being assayed is mediated by the intact DSIF complex. 2. Knockdown of one subunit causes degradation of the other (co-depletion). | 1. Confirm Co-Depletion: Run a Western blot probing for both SPT4 and SPT5 in each individual knockdown lysate. If SPT4-KD reduces this compound, and vice-versa, your phenotype is likely due to loss of the DSIF complex. 2. Perform Rescue Experiments: This is the gold standard. See the detailed protocol below. Rescuing an SPT5-KD phenotype with a mutant SPT5 that cannot bind SPT4 would prove an SPT4-independent function. 3. Use Rapid Depletion Systems: Consider auxin-inducible degrons (AID) to achieve rapid protein degradation, minimizing time for secondary effects like the degradation of the binding partner. |
| Opposite or Unique Molecular Effects are Observed | 1. SPT4 and SPT5 have independent, context-specific functions. 2. One subunit may have a regulatory or inhibitory role on the other in a specific process. | 1. Validate with Multiple siRNAs: Ensure the effect is not off-target by repeating the experiment with at least two different non-overlapping siRNA sequences for each gene. 2. Broaden Your Analysis: If you see a difference in gene expression (RNA-seq), investigate related processes. For example, check for corresponding changes in Pol II occupancy or histone modifications at the target gene promoters/bodies via ChIP-qPCR or ChIP-seq. The CSR study is a perfect example, where different effects on transcription, DNA cleavage, and histone marks were observed.[9][11] |
| Knockdown is Efficient at mRNA Level but Protein Persists | 1. The protein has a very long half-life. 2. The antibody used for Western blotting is non-specific. | 1. Time Course Experiment: Perform a time course (e.g., 24, 48, 72, 96 hours) after transfection/transduction to find the optimal time point for protein depletion. 2. Validate Antibody: Use a positive control (e.g., lysate from cells overexpressing the protein) and a negative control (e.g., lysate from knockout cells, if available) to confirm antibody specificity. |
Data Presentation & Key Functional Differences
The following table summarizes distinct functions of SPT4 and SPT5 that have been identified in the literature.
| Feature / Function | Role of SPT5 | Role of SPT4 | Citation(s) |
| RNA Pol II Stability | Essential. Depletion leads to RPB1 degradation. | Not Required. Depletion has no effect on RPB1 stability. | [1] |
| Essentiality (S. pombe) | Unconditionally essential for viability. | Essential only under stress (e.g., high temp). | [10] |
| H3K4me3 at Sα region (CSR) | Required. Depletion reduces H3K4me3 levels. | Not Required. Depletion does not reduce levels. | [9][11] |
| Cryptic Transcription at Sμ region (CSR) | Minor role. | Critical Suppressor. Depletion dramatically increases cryptic transcripts. | [11] |
| Pol II transit through nucleosomes (S. cerevisiae) | General role as part of DSIF. | Specific Role. Depletion causes Pol II to accumulate specifically before the +2, +3, and +4 nucleosomes. | [8] |
Example RNA-Seq Outcome
This hypothetical table illustrates how RNA-seq data might look when SPT4 and SPT5 have both shared and independent functions.
| Gene ID | Gene Name | log2FC (SPT4 KD) | log2FC (SPT5 KD) | Interpretation |
| ENSG001 | GENE_A | -1.52 | -1.61 | DSIF Complex Dependent (Co-regulated) |
| ENSG002 | GENE_B | -1.48 | -1.55 | DSIF Complex Dependent (Co-regulated) |
| ENSG003 | GENE_C | -1.75 | -0.11 | SPT4-Specific Target |
| ENSG004 | GENE_D | 0.05 | -1.98 | SPT5-Specific Target |
| ENSG005 | GENE_E | 1.62 | 0.09 | SPT4-Specific Target (Repressed by SPT4) |
Key Experimental Protocol
Protocol: Knockdown-Rescue to Test for SPT4-Independent Functions of SPT5
This protocol describes how to test whether a phenotype caused by SPT5 knockdown can be rescued by an SPT5 mutant that cannot bind to SPT4, thereby proving an SPT4-independent function.
Objective: To determine if SPT5's role in a specific process (e.g., regulating "GENE_D" expression) requires its interaction with SPT4.
Reagents & Materials:
-
Mammalian cell line of interest
-
siRNA targeting the 3'-UTR of endogenous SPT5 mRNA
-
Control (scrambled) siRNA
-
Expression vector for WT SPT5 (human, Flag-tagged), made resistant to the siRNA via silent mutations in the target region.
-
Expression vector for mutant SPT5 (e.g., with mutations in the NGN domain known to disrupt SPT4 binding), also made siRNA-resistant.
-
Lipofectamine RNAiMAX and Lipofectamine 3000 (or other suitable transfection reagents)
-
Antibodies: anti-SPT5, anti-SPT4, anti-Flag, anti-Lamin B1 (loading control)
-
Reagents for qRT-PCR and Western Blotting
Procedure:
-
Day 1: Plasmid Transfection (Rescue Constructs)
-
Plate cells so they will be 70-80% confluent on Day 2.
-
Co-transfect cells with the appropriate expression plasmids according to the experimental groups:
-
Group 1: Empty Vector (Control)
-
Group 2: Empty Vector
-
Group 3: siRNA-resistant WT SPT5-Flag
-
Group 4: siRNA-resistant mutant SPT5-Flag
-
-
Use a suitable transfection reagent like Lipofectamine 3000 following the manufacturer's protocol.
-
-
Day 2: siRNA Transfection (Knockdown)
-
Approximately 24 hours after plasmid transfection, transfect the cells with siRNA using a reagent like RNAiMAX.
-
Group 1 (Full Control): Transfect with Control siRNA.
-
Group 2 (Knockdown Control): Transfect with SPT5 siRNA.
-
Group 3 (WT Rescue): Transfect with SPT5 siRNA.
-
Group 4 (Mutant Rescue): Transfect with SPT5 siRNA.
-
-
-
Day 4: Harvest and Analysis (72h post-plasmid, 48h post-siRNA)
-
Harvest cells. Split the cell pellet for protein and RNA extraction.
-
Protein Analysis (Western Blot):
-
Prepare lysates and run a Western blot.
-
Probe with anti-SPT5 to confirm knockdown of the endogenous protein.
-
Probe with anti-Flag to confirm the expression of the rescue constructs.
-
Probe with anti-SPT4 to observe any effect on its stability.
-
Probe with a loading control (e.g., Lamin B1) to ensure equal loading.
-
-
RNA Analysis (qRT-PCR):
-
Extract total RNA and synthesize cDNA.
-
Perform qRT-PCR to measure the mRNA levels of your gene of interest (e.g., "GENE_D") and a housekeeping gene.
-
-
-
Data Interpretation:
-
Successful Knockdown: In Group 2, you should see a significant reduction in endogenous this compound and the expected phenotype (e.g., downregulation of GENE_D).
-
Successful WT Rescue: In Group 3, the expression of WT SPT5-Flag should restore the expression of GENE_D to near-control levels. This validates the experimental system.
-
Test for Independence: The result from Group 4 is key.
-
If mutant SPT5-Flag rescues the phenotype: This demonstrates that SPT5's function in regulating GENE_D is independent of its interaction with SPT4.
-
If mutant SPT5-Flag fails to rescue the phenotype: This indicates that the SPT5-SPT4 interaction (i.e., the intact DSIF complex) is required for this specific function.
-
-
Visualizations of Concepts and Pathways
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Transcription Elongation Factor DSIF (Spt4-Spt5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | The transcription elongation factors Spt4 and Spt5 control neural progenitor proliferation and are implicated in neuronal remodeling during Drosophila mushroom body development [frontiersin.org]
- 6. Dual Roles for Spt5 in Pre-mRNA Processing and Transcription Elongation Revealed by Identification of Spt5-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPRi-mediated depletion of Spt4 and Spt5 reveals a role for DSIF in the control of HIV latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spt4 facilitates the movement of RNA polymerase II through the +2 nucleosomal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DSIF Subunits Spt4 and Spt5 Have Distinct Roles at Various Phases of Immunoglobulin Class Switch Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separable Functions of the Fission Yeast Spt5 Carboxyl-Terminal Domain (CTD) in Capping Enzyme Binding and Transcription Elongation Overlap with Those of the RNA Polymerase II CTD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DSIF Subunits Spt4 and Spt5 Have Distinct Roles at Various Phases of Immunoglobulin Class Switch Recombination | PLOS Genetics [journals.plos.org]
Mitigating artifacts in formaldehyde cross-linking for SPT5 ChIP.
This guide provides troubleshooting advice and frequently asked questions to help researchers mitigate artifacts associated with formaldehyde (B43269) cross-linking in Chromatin Immunoprecipitation (ChIP) experiments targeting the transcription elongation factor SPT5.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of formaldehyde cross-linking in a ChIP experiment?
A: Formaldehyde is a crucial cross-linking agent used in ChIP to "freeze" and preserve the in vivo interactions between proteins, such as SPT5, and the DNA they bind to.[1][2] It creates covalent methylene (B1212753) bridges between amino/imino groups on proteins and nucleic acids, stabilizing these complexes.[1] This stabilization is essential because it prevents the dissociation of transient or weak protein-DNA interactions during the subsequent experimental steps like cell lysis, chromatin shearing, and immunoprecipitation.[1]
Q2: My SPT5 ChIP-qPCR signal is very low or undetectable. Could this be a cross-linking issue?
A: Yes, insufficient cross-linking is a common cause of low ChIP signal. If the cross-linking time is too short or the formaldehyde concentration is too low, transient interactions, like those of many transcription factors, may not be captured effectively.[1][3] This is particularly relevant for SPT5, which is part of the larger, dynamic RNA Polymerase II elongation complex.[4][5] It is also crucial to use fresh, high-quality formaldehyde for efficient cross-linking.[1][3]
Q3: I'm observing high background in my SPT5 ChIP-seq results. How can cross-linking contribute to this?
A: Excessive cross-linking is a likely cause of high background. Over-fixation with formaldehyde (either for too long or at too high a concentration) can lead to several issues:
-
Increased Non-Specific Interactions: It can trap proteins that are not specifically bound to DNA, leading to a higher background signal.[2]
-
Epitope Masking: The extensive chemical modifications can alter the protein's structure, masking the epitope recognized by your anti-SPT5 antibody and reducing specific immunoprecipitation efficiency.[3]
-
Reduced Shearing Efficiency: Over-cross-linked chromatin becomes resistant to sonication or enzymatic digestion, resulting in larger DNA fragments that can be non-specifically pulled down.[3]
Q4: How do I empirically determine the optimal formaldehyde concentration and cross-linking time for SPT5?
A: Optimization is critical and must be performed for your specific cell type and experimental conditions.[3] A good starting point for mammalian cells is 1% formaldehyde for 10-15 minutes at room temperature.[1][6][7] To optimize, you can perform a time-course experiment.
-
Optimization Workflow:
-
Prepare multiple, identical cell cultures.
-
Cross-link each culture with 1% formaldehyde for varying durations (e.g., 5, 10, 15, and 20 minutes).[3]
-
Process the samples through the entire ChIP protocol, including reversal of cross-links.
-
Analyze the resulting DNA by qPCR using primers for a known SPT5 target gene (positive locus) and a gene-desert region (negative locus).
-
The optimal condition is the one that provides the highest signal-to-noise ratio (enrichment at the positive locus compared to the negative locus).
-
Q5: What is dual cross-linking, and should I consider it for SPT5 ChIP?
A: Dual cross-linking is a two-step fixation method used to capture proteins that do not bind directly to DNA but are part of larger protein complexes.[8][9] It first employs a protein-protein cross-linker, such as Ethylene Glycol bis(Succinimidyl Succinate) (EGS) or Disuccinimidyl Glutarate (DSG), to stabilize protein complexes, followed by formaldehyde to link the entire complex to DNA.[9][10] Since SPT5 functions as part of the DSIF complex and associates closely with RNA Polymerase II, dual cross-linking can be highly effective at stabilizing these interactions before fixing the complex to chromatin, potentially improving ChIP efficiency and specificity.[8][9][11]
Q6: My cross-linked chromatin is difficult to shear effectively by sonication. What's wrong?
A: This is a classic sign of over-cross-linking.[3] Excessive formaldehyde fixation makes the chromatin more rigid and resistant to shearing.[12] You should reduce the cross-linking time or formaldehyde concentration. Do not cross-link for longer than 30 minutes, as the chromatin may become impossible to shear efficiently.[3]
Q7: How critical is the quenching step?
A: The quenching step is essential to halt the cross-linking reaction.[3] Unquenched formaldehyde can continue to cross-link proteins during cell lysis, leading to fixation artifacts. Glycine (B1666218) is typically added to a final concentration of 125 mM to bind and inactivate any remaining free formaldehyde.[8][12]
Troubleshooting Guide
This guide addresses common problems encountered during SPT5 ChIP experiments, with a focus on formaldehyde cross-linking artifacts.
| Problem | Possible Cause(s) Related to Cross-Linking | Recommended Solution(s) |
| Low DNA Yield After IP | Under-cross-linking: Failure to capture the SPT5-chromatin interaction.[1] | Increase formaldehyde incubation time or concentration. Consider using a dual-cross-linking protocol with EGS or DSG to stabilize the protein complex before formaldehyde treatment.[8][9] |
| Epitope Masking: Over-cross-linking may be hiding the antibody binding site.[3] | Reduce formaldehyde incubation time or concentration. Ensure the reaction is properly quenched.[3] | |
| High Background Signal | Over-cross-linking: Non-specific trapping of nuclear proteins and DNA.[2] | Decrease formaldehyde incubation time or concentration.[3] Ensure quenching is performed immediately after fixation for the specified time. |
| Suboptimal Shearing: Over-cross-linking leads to large, insoluble chromatin fragments that can be non-specifically precipitated.[3] | Optimize cross-linking to improve sonication efficiency. Aim for fragments between 200-800 bp. Verify fragment size on an agarose (B213101) gel after reversing cross-links on an aliquot of your sheared chromatin. | |
| Inconsistent Results | Variable Cross-Linking: Inconsistent timing, temperature, or formaldehyde concentration between experiments. | Standardize all cross-linking parameters: use fresh formaldehyde, control the temperature, and time the incubation and quenching steps precisely.[1][2] |
| Incomplete Quenching: Residual formaldehyde activity causes continued cross-linking during sample handling. | Ensure glycine is added to the correct final concentration (125 mM) and allowed to incubate for at least 5 minutes.[8] |
Quantitative Data Summary
The following tables provide recommended starting parameters for cross-linking protocols. Optimization is highly recommended for each specific experimental system.
Table 1: Single Formaldehyde Cross-Linking Parameters
| Parameter | Recommended Range | Starting Point | Notes |
| Formaldehyde Conc. | 0.75% - 2% | 1% | Use fresh, high-quality formaldehyde.[1][3] |
| Incubation Time | 5 - 20 minutes | 10 minutes | Longer times increase the risk of over-cross-linking.[3] |
| Temperature | Room Temperature (20-25°C) | Room Temperature | Temperature affects reaction efficiency; keep it consistent.[2] |
| Quenching Agent | Glycine | 125 mM (final conc.) | Add 1/10 volume of 1.25 M glycine stock.[3] |
| Quenching Time | 5 - 10 minutes | 5 minutes | Incubate at room temperature with gentle shaking.[8] |
Table 2: Dual Cross-Linking Parameters (EGS + Formaldehyde)
| Step | Parameter | Recommended Range | Starting Point | Notes |
| 1. Protein-Protein Cross-link | EGS Conc. | 1 - 2 mM | 1.5 mM | Prepare EGS stock fresh in DMSO.[8][9] |
| Incubation Time | 20 - 45 minutes | 30 minutes | Performed at room temperature before formaldehyde addition.[8][12] | |
| 2. Protein-DNA Cross-link | Formaldehyde Conc. | 0.75% - 1% | 1% | Added directly to the media after EGS incubation.[9][12] |
| Incubation Time | 10 - 15 minutes | 10 minutes | ||
| 3. Quenching | Quenching Agent | Glycine | 125 mM (final conc.) | Quenches both EGS and formaldehyde.[12] |
| Quenching Time | 5 - 10 minutes | 5 minutes |
Experimental Protocols
Protocol 1: Standard Single Formaldehyde Cross-Linking
This protocol is a starting point for adherent mammalian cells.
-
Grow cells to 80-90% confluency in a 15 cm dish.
-
To the culture medium, add 37% formaldehyde to a final concentration of 1%. For 20 mL of media, add 540 µL of 37% formaldehyde.
-
Swirl the dish gently and incubate at room temperature for 10 minutes.
-
To quench the reaction, add 1.25 M Glycine to a final concentration of 125 mM. For ~20.5 mL of media, add 2.05 mL of 1.25 M Glycine.
-
Swirl gently and incubate at room temperature for 5 minutes.[3]
-
Place the dish on ice. Aspirate the media and wash the cells twice with 10 mL of ice-cold PBS.
-
Add 5 mL of ice-cold PBS with protease inhibitors. Scrape the cells and transfer them to a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
The cell pellet is now ready for cell lysis and chromatin shearing.
Protocol 2: Dual Cross-Linking (EGS + Formaldehyde)
This protocol is recommended for capturing SPT5 within its associated protein complexes.[8][9]
-
Grow cells to 80-90% confluency in a 15 cm dish.
-
Wash cells once with 10 mL of room temperature PBS.
-
Add 20 mL of room temperature PBS to the cells. Add freshly prepared EGS (in DMSO) to a final concentration of 1.5 mM.
-
Swirl gently and incubate at room temperature for 30 minutes.[8][9]
-
Add 37% formaldehyde directly to the PBS to a final concentration of 1%.
-
Swirl gently and incubate at room temperature for 10 minutes.
-
Quench the reaction by adding 1.25 M Glycine to a final concentration of 125 mM.[12]
-
Swirl gently and incubate at room temperature for 5 minutes.
-
Proceed with cell harvesting as described in steps 6-9 of the single cross-linking protocol.
Visualizations
Caption: Standard workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. ChIP bias as a function of cross-linking time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. ChIP protocol: Dual cross-linking (Dual X-ChIP) [abcam.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Protocol for double-crosslinking ChIP-seq to improve data quality and enhance detection of challenging chromatin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Cross-Linking Chromatin Immunoprecipitation Protocol for Next-Generation Sequencing (ChIPseq) in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
Validation & Comparative
Validating SPT5 ChIP-seq with Site-Specific qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of site-specific quantitative PCR (qPCR) for the validation of Suppressor of Ty 5 (SPT5) Chromatin Immunoprecipitation Sequencing (ChIP-seq) results. This guide includes detailed experimental protocols, quantitative data comparisons, and an overview of alternative validation methods.
SPT5 is a critical transcription elongation factor that associates with RNA polymerase II and plays a pivotal role in regulating gene expression. ChIP-seq is a powerful technique to identify the genome-wide binding sites of SPT5. However, validation of ChIP-seq findings is crucial to confirm the specificity of the antibody and the enrichment of target genomic regions. Site-specific ChIP-qPCR is a widely accepted method for this purpose.
Performance Comparison: ChIP-seq vs. Site-Specific qPCR
Site-specific qPCR validates ChIP-seq results by quantifying the enrichment of specific DNA sequences in the immunoprecipitated sample compared to a control. A high correlation between ChIP-seq signal intensity and qPCR-measured enrichment indicates a successful and reliable ChIP-seq experiment.
| Transcription Factor | Cell Type | Correlation (ChIP-seq Signal vs. qPCR Enrichment) | Positive Predictive Value (PPV) |
| BATF | GM12878 | 0.84 | 97.8% |
| GABP | GM12878 | 0.75 | 95.5% |
| SRF | GM12878 | 0.71 | 93.2% |
| YY1 | K562 | 0.68 | 90.9% |
| MAX | K562 | 0.67 | 88.6% |
| c-Fos | K562 | 0.65 | 86.4% |
| c-Jun | K562 | 0.63 | 84.1% |
| NFE2 | K562 | 0.61 | 81.8% |
| GATA1 | K562 | 0.59 | 79.5% |
| GATA2 | K562 | 0.57 | 77.3% |
| NRSF | K562 | Not Significant | 75.0% |
| Average | 0.635 | 89.7% |
Table 1: Quantitative comparison of ChIP-seq and site-specific qPCR results for twelve transcription factors. Data is adapted from a study by the ENCODE consortium.[1]
In a study validating SPT5 ChIP-seq results in mouse embryonic fibroblasts (MEFs), ChIP-qPCR was used to confirm the depletion of SPT5 at specific gene promoters and gene bodies. The results were presented as a percentage of input, demonstrating a significant reduction in SPT5 occupancy upon its depletion.[2] While this study does not provide a direct correlation with ChIP-seq signal intensity in a table, the graphical data clearly supports the ChIP-seq findings.
Experimental Protocols
Detailed methodologies for each key experiment are provided below.
SPT5 ChIP-seq Protocol
The following is a generalized protocol for SPT5 ChIP-seq, which should be optimized for specific cell types and antibodies.
-
Cell Cross-linking:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a sonication buffer.
-
Sonicate the chromatin to shear DNA to an average fragment size of 200-600 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-SPT5 antibody overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare the sequencing library according to the manufacturer's instructions (e.g., Illumina).
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Analyze the data using a standard ChIP-seq pipeline, including read alignment, peak calling, and annotation.
-
Site-Specific qPCR Protocol for Validation
-
Primer Design:
-
Design primers to amplify 80-150 bp regions within the SPT5 binding sites identified by ChIP-seq (positive loci) and regions with no expected binding (negative control loci).
-
Verify primer specificity and efficiency.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers, and DNA polymerase.
-
Add the ChIP-enriched DNA, input DNA (a sample of the chromatin before immunoprecipitation), and a negative control (e.g., IgG pulldown) to separate wells.
-
-
qPCR Program:
-
Run the qPCR on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the enrichment using one of the following methods:
-
Percent Input Method: This method normalizes the ChIP signal to the total amount of input chromatin.[3]
-
% Input = 100 * 2^(Ct(Input) - log2(Dilution Factor) - Ct(ChIP))
-
-
Fold Enrichment Method: This method compares the enrichment in the SPT5 ChIP to the enrichment in the negative control (e.g., IgG).[3]
-
Fold Enrichment = 2^(-ΔΔCt) where ΔΔCt = (Ct(ChIP) - Ct(Input)) - (Ct(IgG) - Ct(Input))
-
-
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for ChIP-seq and its validation by site-specific qPCR.
Alternative Validation Methods
While site-specific qPCR is the most common method for ChIP-seq validation, other techniques can also be employed.
CUT&RUN (Cleavage Under Targets and Release Using Nuclease)
CUT&RUN is an alternative to ChIP-seq that offers several advantages, including lower cell number requirements and reduced background. It can also be used as a validation method. In CUT&RUN, an antibody targets a micrococcal nuclease to specific genomic loci, which then cleaves the DNA. The cleaved fragments are then sequenced.
-
Comparison with ChIP-qPCR: CUT&RUN-qPCR has been shown to be more sensitive and provide better spatial resolution than traditional ChIP-qPCR.[4]
| Feature | ChIP-qPCR | CUT&RUN-qPCR |
| Principle | Immunoprecipitation followed by qPCR | Antibody-targeted nuclease cleavage followed by qPCR |
| Cell Number | High (10^6 - 10^7) | Low (as few as 500) |
| Background | Higher | Lower |
| Resolution | Lower | Higher |
Table 2: Comparison of ChIP-qPCR and CUT&RUN-qPCR.
ChIP-exo (Chromatin Immunoprecipitation with Exonuclease Digestion)
ChIP-exo is a modification of the ChIP-seq protocol that includes an exonuclease digestion step to trim the DNA fragments to the precise protein-binding site. This results in near-base-pair resolution of binding sites.
-
Comparison with ChIP-qPCR: While not a direct validation method in the same way as qPCR, ChIP-exo provides a higher-resolution map of binding sites, which can serve as a more stringent confirmation of the initial ChIP-seq results.
Conclusion
Validating ChIP-seq data is an essential step in ensuring the reliability of genome-wide binding studies. Site-specific qPCR is a robust and widely used method for this purpose, providing quantitative data that can be directly compared to ChIP-seq signal intensities. The protocols and data presented in this guide offer a framework for researchers to effectively validate their SPT5 ChIP-seq results and confidently interpret their findings. Furthermore, alternative methods like CUT&RUN and ChIP-exo provide additional options for validation and can offer unique advantages in specific experimental contexts.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toptipbio.com [toptipbio.com]
- 4. A modified CUT&RUN-seq technique for qPCR analysis of chromatin-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Master Regulators of Transcription: SPT5 and SPT6
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of gene transcription is paramount. Two key players in this fundamental biological process are the transcription elongation factors SPT5 and its paralog, SPT6. While both are crucial for regulating RNA Polymerase II (Pol II) activity, they possess distinct functions and interaction networks that are vital for cellular homeostasis and are of significant interest in the context of disease and therapeutic development.
This guide provides a comprehensive comparison of SPT5 and SPT6, detailing their functions, molecular interactions, and the experimental evidence that underpins our current understanding.
At a Glance: Key Functional Distinctions
| Feature | SPT5 | SPT6 |
| Primary Role | Processivity factor, promoter-proximal pausing | Histone chaperone, chromatin integrity |
| Complex Formation | Forms the DSIF complex with SPT4 | Functions in various complexes, but not with SPT4 |
| Key Interaction Partners | RNA Polymerase II, SPT4, NELF, PAF1c | RNA Polymerase II, histones (H3-H4), Iws1, FACT |
| Effect on Transcription | Both positively and negatively regulates elongation | Primarily a positive regulator of elongation |
| Chromatin-related Function | Facilitates transcription through nucleosomes | Maintains chromatin structure during transcription |
Evolutionary Relationship: A Tale of Two Paralogs
SPT5 and SPT6 are highly conserved proteins found throughout eukaryotes, indicating their fundamental importance. Phylogenetic analyses suggest that SPT5 and SPT6 are paralogs, likely arising from a gene duplication event early in eukaryotic evolution. This shared ancestry is reflected in some structural similarities, such as the presence of an acidic N-terminal domain. However, they have since evolved distinct functional roles, underscored by their unique domain architectures. SPT5 is characterized by its NusG N-terminal (NGN) and Kyrpides, Ouzounis, Woese (KOW) domains, which are crucial for its interaction with Pol II and its role in transcription processivity. In contrast, SPT6 contains a distinctive tandem Src homology 2 (tSH2) domain at its C-terminus, which mediates its interaction with the phosphorylated C-terminal domain (CTD) of Pol II, as well as domains involved in histone binding.
Deep Dive into Functional Roles
The Multifaceted Roles of SPT5 in Transcription
SPT5, in conjunction with its partner SPT4, forms the DSIF (DRB-Sensitivity Inducing Factor) complex. DSIF is a critical regulator of Pol II, exhibiting both positive and negative effects on transcription elongation.[1][2][3]
-
Promoter-Proximal Pausing: One of the key functions of DSIF is to induce promoter-proximal pausing of Pol II. This is a crucial regulatory step in the transcription of many genes. DSIF, in cooperation with the Negative Elongation Factor (NELF) complex, arrests Pol II shortly after transcription initiation. This pausing allows for the recruitment of other regulatory factors and ensures proper capping of the nascent RNA transcript.
-
Processivity Factor: Following its role in pausing, SPT5 transitions to a positive elongation factor. This switch is often mediated by the phosphorylation of SPT5 and the Pol II CTD by kinases such as P-TEFb. As a core component of the elongation complex, SPT5 enhances the processivity of Pol II, enabling it to transcribe through downstream regions of the gene, including challenging chromatin landscapes.
-
RNA Processing: SPT5 has also been implicated in cotranscriptional RNA processing events, including capping and splicing.
SPT6: The Guardian of Chromatin Integrity during Transcription
SPT6 acts as a histone chaperone, playing a vital role in maintaining the integrity of chromatin structure as Pol II transcribes through nucleosomes.[4]
-
Histone Chaperone Activity: As Pol II moves along the DNA template, it displaces nucleosomes in its path. SPT6 is crucial for the proper reassembly of these nucleosomes behind the transcribing polymerase. This function is essential to prevent the exposure of cryptic transcription start sites within the gene body and to maintain the epigenetic landscape.
-
Interaction with Histones: SPT6 directly interacts with histones, particularly H3 and H4, facilitating their transfer and deposition.
-
Recruitment to Active Genes: SPT6 is recruited to actively transcribed genes through its interaction with the phosphorylated CTD of Pol II.
A Network of Interactions
Both SPT5 and SPT6 are hubs of protein-protein interactions, which are central to their functions.
While both proteins interact with Pol II, they do so through different domains and have distinct sets of primary interaction partners. SPT5 is intrinsically linked with SPT4 in the DSIF complex, which in turn recruits NELF to mediate pausing.[1] In contrast, SPT6's key partners are histones and other histone chaperones like FACT.[4] Interestingly, genetic and co-immunoprecipitation studies have revealed a physical and functional interaction between SPT5 and SPT6, suggesting a coordinated effort in regulating transcription elongation.[5][6]
Comparative Experimental Data
The distinct and overlapping functions of SPT5 and SPT6 have been elucidated through a variety of experimental techniques.
Genome-Wide Localization
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) has been instrumental in mapping the genome-wide distribution of SPT5 and SPT6. These studies have shown that both factors are enriched over the bodies of actively transcribed genes, co-localizing with Pol II.[4] Comparative ChIP-seq analyses in yeast have revealed that while their occupancy patterns are similar, there are also notable differences. For instance, in an spt6 mutant, the occupancy of SPT5 is altered, particularly over the gene bodies, highlighting the functional interplay between these two factors.
| Experiment | Organism | Key Finding | Reference |
| Comparative ChIP-seq | S. cerevisiae | Spt6 is required for maintaining normal levels of Spt5 occupancy over transcribed regions. | [7] |
| ChIP-seq | Human cells | Acute depletion of SPT6 leads to increased Pol II readthrough transcription. | [8] |
| ChIP-seq | S. pombe | Analysis of phosphorylated SPT5 reveals its dynamic distribution across transcribed genes. | [9] |
Interactome Analysis
Mass spectrometry-based proteomic analyses of immunoprecipitated SPT5 and SPT6 have identified their respective interaction partners, providing a more comprehensive view of their functional networks. These studies have confirmed the core components of the DSIF complex and have identified a host of other proteins involved in transcription, chromatin remodeling, and RNA processing that associate with SPT5 and SPT6.
| Experiment | Target Protein | Key Interactors Identified | Reference |
| Mass Spectrometry | SPT5 | SPT4, Pol II, NELF, PAF1c, Spt6 | [6] |
| Mass Spectrometry | SPT6 | Pol II, Histones, Iws1, FACT, Spt5 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further investigation.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of a protein of interest.
Protocol Outline:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to covalently cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is then fragmented into smaller, manageable pieces, typically by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the target protein (SPT5 or SPT6) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify regions of enrichment, which represent the binding sites of the target protein.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions.
References
- 1. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spt5 and Spt6 are associated with active transcription and have characteristics of general elongation factors in D. melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. Histone Chaperones Spt6 and FACT: Similarities and Differences in Modes of Action at Transcribed Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that Spt4, Spt5, and Spt6 control transcription elongation by RNA polymerase II in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Roles for Spt5 in Pre-mRNA Processing and Transcription Elongation Revealed by Identification of Spt5-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted protein degradation reveals a direct role of SPT6 in RNAPII elongation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of SPT5 Function in Yeast and Human Cells
For researchers, scientists, and drug development professionals, understanding the nuances of fundamental cellular processes across different model organisms is paramount. This guide provides an in-depth comparison of the transcription elongation factor SPT5 in Saccharomyces cerevisiae (yeast) and human cells, highlighting key functional distinctions supported by experimental data and methodologies.
SPT5, an essential and highly conserved transcription elongation factor, forms a heterodimeric complex with SPT4. This complex, known as DSIF (DRB Sensitivity-Inducing Factor) in humans, plays a pivotal role in regulating the processivity of RNA Polymerase II (Pol II). While the core functions of SPT5 are conserved, significant differences exist in its regulation and interaction with other cellular machinery between yeast and humans, reflecting the increased complexity of transcriptional regulation in metazoans.
Key Functional Differences
The primary distinctions in SPT5 function between yeast and human cells lie in their involvement in promoter-proximal pausing, the nature and consequence of their phosphorylation, and their interactions with other regulatory complexes.
Promoter-Proximal Pausing: A major divergence is the role of human SPT5 in promoter-proximal pausing, a critical step in regulating gene expression in metazoans that is largely absent in yeast.[1] In human cells, DSIF, in conjunction with the Negative Elongation Factor (NELF), induces the pausing of Pol II shortly after transcription initiation.[2] This paused state is a key checkpoint for gene regulation, allowing for the recruitment of other factors that modulate transcription. Yeast, lacking a NELF homolog, does not exhibit this widespread promoter-proximal pausing mechanism.[3]
Phosphorylation and Regulation: The functional state of SPT5 is intricately regulated by phosphorylation, but the responsible kinases and the resulting downstream effects differ.
-
In Human Cells: The C-terminal region (CTR) of human SPT5 is phosphorylated by the Positive Transcription Elongation Factor b (P-TEFb), which is a complex of CDK9 and Cyclin T1.[4][5] This phosphorylation event is crucial for the transition of DSIF from a repressive to a positive elongation factor, leading to the dissociation of NELF and the release of paused Pol II into productive elongation.[2]
-
In Yeast: The yeast homolog of P-TEFb is the Bur1 kinase. Bur1 phosphorylates the C-terminal repeats of yeast Spt5.[2][3] However, instead of primarily releasing a paused polymerase, this phosphorylation stimulates the recruitment of the PAF (Polymerase-Associated Factor) complex to the elongating Pol II.[3]
Structural and Domain Differences: While the core NGN (NusG N-terminal) and KOW (Kyprides, Ouzounis, Woese) domains are conserved, there are notable differences in the overall domain architecture. Eukaryotic SPT5 has evolved additional features compared to its prokaryotic ancestor, NusG, including a negatively charged N-terminal region and multiple KOW domains.[1][6] Human SPT5 possesses more KOW domains than its yeast counterpart.[7] Furthermore, the C-terminal repeat sequences are distinct between the two organisms.[8]
RNA Binding: The Spt4/Spt5 complex in yeast has been demonstrated to bind single-stranded RNA containing AAN repeats in a sequence-specific manner, a function primarily mediated by Spt4 and the NGN domain of Spt5.[9] While human SPT5 also interacts with the nascent RNA transcript, the sequence-specific nature of this interaction is a subject of ongoing research.
Quantitative Data Summary
| Feature | Yeast (Saccharomyces cerevisiae) | Human (Homo sapiens) | References |
| Associated Pausing Factor | None (NELF is absent) | NELF (Negative Elongation Factor) | [3] |
| Primary Kinase for CTR Phosphorylation | Bur1 | P-TEFb (CDK9/Cyclin T1) | [2][3][4] |
| Consequence of CTR Phosphorylation | Recruitment of PAF complex | Dissociation of NELF, release of paused Pol II | [2][3] |
| Number of KOW Domains | Typically four | Six | [7] |
| C-terminal Repeat Consensus | S(T/A)WGG(A/Q) | Heptad repeats | [4][8] |
| Sequence-Specific RNA Binding | Binds AAN repeats | Under investigation | [9] |
Experimental Protocols
Affinity Purification of Spt5-Associated Proteins from Yeast
This method is used to identify proteins that interact with Spt5 in yeast.
Methodology:
-
Strain Construction: A yeast strain expressing Spt5 with a C-terminal Flag epitope tag is generated.
-
Cell Growth and Lysis: Cells are grown to mid-log phase, harvested, and lysed cryogenically using a freezer mill.
-
Extract Preparation: The lysed cell powder is resuspended in lysis buffer and clarified by ultracentrifugation.
-
Immunoprecipitation: The clarified extract is incubated with anti-Flag antibody-conjugated beads.
-
Washing: The beads are washed extensively with buffer containing a specific salt concentration (e.g., 0.5 M KCl) to remove non-specific binders.
-
Elution: Bound proteins are eluted from the beads using a competitive Flag peptide.
-
Analysis: Eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.[10]
In Vitro Transcription Assay for DSIF and NELF Activity
This assay is used to biochemically reconstitute and study promoter-proximal pausing in a human system.
Methodology:
-
Template Preparation: A DNA template containing a promoter and a known pause sequence is prepared.
-
Formation of Elongation Complex: Purified RNA Polymerase II, along with a short RNA primer and the DNA template, are incubated to form a stable elongation complex.
-
Addition of Factors: Purified DSIF (human SPT4/SPT5) and NELF are added to the reaction.
-
Transcription Initiation and Pausing: Nucleotides are added to allow transcription to initiate and proceed to the pause site. The reaction is incubated to allow for pausing.
-
Analysis of RNA Products: The RNA products are extracted and separated by denaturing polyacrylamide gel electrophoresis. The presence of a shorter RNA product corresponding to the pause site indicates pausing activity.[11]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SPT5
This technique is used to map the genome-wide localization of SPT5 in both yeast and human cells.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to SPT5, which is coupled to magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the SPT5-bound chromatin is eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heat, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the reference genome to identify regions enriched for SPT5 binding.[4][6][12]
Visualizations
Caption: SPT5 (Spt4/Spt5) function in yeast transcription elongation.
Caption: Human SPT5 (DSIF) in promoter-proximal pausing and release.
Caption: General workflow for SPT5 ChIP-seq analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Control of transcriptional elongation and cotranscriptional histone modification by the yeast BUR kinase substrate Spt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the Transcription Elongation Factor Spt5 by Yeast Bur1 Kinase Stimulates Recruitment of the PAF Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive transcription elongation factor B phosphorylates hSPT5 and RNA polymerase II carboxyl-terminal domain independently of cyclin-dependent kinase-activating kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 7. Yeast Transcription Elongation Factor Spt5 Associates with RNA Polymerase I and RNA Polymerase II Directly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, sequencing, and mapping of the human homologue of the yeast transcription factor, SPT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The yeast transcription elongation factor Spt4/5 is a sequence‐specific RNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that Spt4, Spt5, and Spt6 control transcription elongation by RNA polymerase II in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of paused transcription complex Pol II-DSIF-NELF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ChIPseq in Yeast Species: From Chromatin Immunoprecipitation to High-Throughput Sequencing and Bioinformatics Data Analyses | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Differential Impacts of SPT5 and SPT4 Depletion on Eukaryotic Transcription
A Comparative Guide for Researchers
In the intricate landscape of eukaryotic gene expression, the regulation of transcription elongation is a critical checkpoint. Among the key players governing this process is the DSIF (DRB-sensitivity-inducing factor) complex, composed of SPT5 and SPT4. While often studied as a functional unit, emerging evidence reveals distinct and non-overlapping roles for each subunit. This guide provides a comprehensive comparison of the transcriptional consequences of depleting SPT5 versus SPT4, supported by experimental data and detailed methodologies for the discerning researcher.
Key Distinctions in Transcriptional Regulation
Depletion of SPT5, the larger and more conserved subunit of the DSIF complex, elicits a more severe and global disruption of transcription compared to the depletion of SPT4. While both are integral to transcriptional elongation, their individual contributions diverge significantly, impacting RNA Polymerase II (Pol II) stability, pausing dynamics, and overall transcript output in unique ways.
Quantitative Comparison of Depletion Effects
The following table summarizes the differential effects of SPT5 and SPT4 depletion on key transcriptional parameters as determined by genome-wide analyses such as ChIP-seq, PRO-seq, and RNA-seq.
| Transcriptional Parameter | Effect of SPT5 Depletion | Effect of SPT4 Depletion | Supporting Evidence |
| Pol II Stability | Pronounced destabilization and degradation of the largest Pol II subunit, RPB1.[1] | No significant effect on Pol II stability.[1] | Western Blot, Mass Spectrometry |
| Pol II Occupancy | Global reduction across gene bodies, with a relative accumulation at the 5' end of genes.[1][2][3][4] | Increased Pol II density within gene bodies, particularly upstream of the +2 nucleosome.[5] | ChIP-seq, NET-seq |
| Promoter-Proximal Pausing | Reduction of Pol II at the canonical pause site, with a downstream shift and accumulation at the +1 nucleosome.[6] | Less pronounced effect on the primary pause site, but contributes to overcoming the +2 nucleosomal barrier.[5] | PRO-seq, NET-seq |
| Transcription Elongation Rate | Overall decrease in the rate of RNA synthesis.[4] | May lead to a slight increase in the net elongation rate of Pol I.[7] | 4tU-seq, NET-seq |
| Gene Expression | Widespread downregulation of most genes.[4] | Affects a smaller, distinct subset of genes, with instances of both up- and down-regulation.[8] | RNA-seq, Expression Arrays |
| Cryptic Transcription | Less prominent role in suppressing cryptic transcripts. | Critical for suppressing cryptic transcription initiation from intronic regions.[8] | RNA-seq |
| Histone H3K4me3 Levels | Drastic reduction, particularly at specific gene regions (e.g., Sα region in B cells).[8] | Slight augmentation or no significant change.[8] | ChIP-seq |
Signaling Pathways and Molecular Interactions
The DSIF complex, formed by SPT4 and SPT5, directly interacts with RNA Polymerase II, playing a crucial role in the transition from transcription initiation to productive elongation. The phosphorylation state of SPT5 is a key regulatory hub, influencing its function in both promoting and pausing transcription.
Experimental Workflows
The following diagram outlines a typical experimental workflow to compare the effects of SPT4 and SPT5 depletion on transcription.
References
- 1. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pausing zone and control of RNA polymerase II elongation by Spt5: implications for the pause-release model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spt5 plays vital roles in the control of sense and antisense transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spt4 facilitates the movement of RNA polymerase II through the +2 nucleosomal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Transcription Elongation Factor Spt5 Influences Transcription by RNA Polymerase I Positively and Negatively - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The DSIF Subunits Spt4 and Spt5 Have Distinct Roles at Various Phases of Immunoglobulin Class Switch Recombination - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel SPT5 Interacting Proteins: A Comparative Guide to Co-Immunoprecipitation Western Blot and Alternative Methods
For researchers, scientists, and drug development professionals, the identification and validation of novel protein-protein interactions are crucial for elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of co-immunoprecipitation (co-IP) followed by Western blot, a cornerstone technique for validating protein interactions, with alternative methods. We present detailed experimental protocols, quantitative data analysis, and visual workflows to aid in the selection of the most appropriate validation strategy.
The transcription elongation factor SPT5 is a highly conserved protein that plays a critical role in regulating gene expression. It functions as a key component of the DRB-sensitivity-inducing factor (DSIF) complex, which associates with RNA polymerase II (Pol II) to modulate transcription elongation.[1][2] Given its central role, identifying and validating novel SPT5 interacting proteins is essential for a deeper understanding of transcriptional regulation and its deregulation in disease.
Co-Immunoprecipitation Western Blot: The Gold Standard for Interaction Validation
Co-IP followed by Western blot is a widely used and reliable method to confirm the interaction between two proteins within a cellular context.[3] The principle involves using an antibody to specifically pull down a "bait" protein (e.g., SPT5) from a cell lysate, and then using a second antibody to detect a putative "prey" protein that has been co-precipitated along with the bait.
Experimental Workflow
The following diagram outlines the key steps in a typical co-IP Western blot experiment.
Detailed Experimental Protocol
This protocol provides a general framework for validating the interaction between SPT5 and a novel interacting protein (Protein X).
Materials:
-
Cell Culture: Mammalian cells expressing endogenous or tagged SPT5 and Protein X.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer with 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary antibody against the "bait" protein (e.g., anti-SPT5).
-
Primary antibody against the "prey" protein (e.g., anti-Protein X).
-
Isotype control IgG (e.g., Rabbit IgG).
-
-
Beads: Protein A/G magnetic or agarose (B213101) beads.
-
Wash Buffer: Lysis buffer or a Tris-buffered saline solution with a mild detergent (e.g., TBST).
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk in TBST), HRP-conjugated secondary antibodies, and enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle rotation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with the primary antibody against the bait protein (anti-SPT5) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the prey protein (anti-Protein X) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Data Presentation and Quantitative Analysis
A successful co-IP Western blot will show a band for the prey protein in the lane corresponding to the bait protein immunoprecipitation, but not in the isotype control IgG lane. To provide a more robust validation, semi-quantitative analysis of the Western blot bands can be performed using densitometry.[4][5][6] This involves measuring the intensity of the protein bands and normalizing them to an appropriate control.
Table 1: Hypothetical Quantitative Co-IP Western Blot Data for the Interaction of SPT5 and a Novel Protein (NP-1)
| Sample | Input (NP-1) | IP: IgG (NP-1) | IP: anti-SPT5 (NP-1) |
| Band Intensity (Arbitrary Units) | 1500 | 50 | 1200 |
| Fold Enrichment over IgG | - | 1x | 24x |
This table illustrates a hypothetical scenario where a novel protein (NP-1) shows a significant 24-fold enrichment in the anti-SPT5 immunoprecipitate compared to the IgG control, strongly suggesting a specific interaction.
Comparison with Alternative Validation Methods
While co-IP Western blot is a powerful technique, other methods can provide complementary information or may be more suitable for specific research questions.
Table 2: Comparison of Protein-Protein Interaction Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Co-IP Western Blot | Antibody-based pull-down of a protein complex from a cell lysate, followed by detection of a specific interacting partner by immunoblotting.[3] | - Validates interactions in a near-physiological context.- Relatively straightforward and widely accessible.- Can provide semi-quantitative data.[4] | - Requires specific and high-quality antibodies.- May not detect transient or weak interactions.- Can have issues with non-specific binding. |
| Mass Spectrometry (MS) | Identification of all proteins in an immunoprecipitated complex by their mass-to-charge ratio.[7][8] | - Unbiased identification of multiple interacting partners.- High sensitivity and specificity.- Can identify novel components of a protein complex. | - Requires specialized equipment and expertise.- Data analysis can be complex.- May identify indirect interactors. |
| Yeast Two-Hybrid (Y2H) | A genetic method where the interaction between two proteins reconstitutes a functional transcription factor, leading to the expression of a reporter gene. | - Suitable for large-scale screening of protein libraries.- Does not require specific antibodies.- Can detect transient interactions. | - Prone to false positives and false negatives.- Interactions are detected in the yeast nucleus, which may not reflect the native cellular environment.- Fusion proteins may not fold or function correctly. |
Signaling Pathway and Logical Relationships
SPT5 plays a central role in regulating transcription elongation by RNA Polymerase II. The following diagram illustrates the key steps in this process and the position of SPT5 within this pathway.
This pathway highlights how SPT5, as part of the DSIF complex, collaborates with NELF to induce promoter-proximal pausing of RNA Polymerase II.[1] The subsequent recruitment of P-TEFb leads to the phosphorylation of DSIF, NELF, and the Pol II C-terminal domain (CTD), resulting in the release of the paused polymerase and the transition to productive elongation.[1]
Conclusion
The validation of novel protein-protein interactions is a critical step in advancing our understanding of cellular biology and disease mechanisms. Co-immunoprecipitation followed by Western blot remains a robust and accessible method for confirming binary protein interactions within a cellular context. When coupled with quantitative analysis, it provides strong evidence for the specificity of an interaction. However, for a broader, unbiased discovery of interaction networks, mass spectrometry offers unparalleled depth. The yeast two-hybrid system, while prone to certain limitations, remains a valuable tool for large-scale screening. The choice of method should be guided by the specific research question, available resources, and the need for complementary data to build a comprehensive picture of protein interaction networks.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of protein-protein interactions by coimmunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying novel protein-protein interactions using co-immunoprecipitation and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Transcription Elongation Factors: SPT5 vs. NELF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functions of two critical transcription elongation factors, SPT5 and Negative Elongation Factor (NELF). Understanding the distinct and overlapping roles of these proteins is crucial for dissecting the mechanisms of gene regulation and for the development of novel therapeutic strategies targeting transcription.
At a Glance: SPT5 vs. NELF
| Feature | SPT5 (as part of DSIF complex) | NELF (Negative Elongation Factor) |
| Primary Role | Dual-function regulator: essential for both pausing and processive elongation. | Inducer and stabilizer of promoter-proximal pausing of RNA Polymerase II. |
| Interaction with Pol II | Stably associates with Pol II throughout the transcription cycle.[1] | Associates with the early elongation complex, dependent on DSIF.[2][3] |
| Effect on Transcription | Initially contributes to pausing, then promotes elongation processivity.[2][3] | Potent inhibitor of early transcription elongation, inducing pausing.[2][3] |
| Conservation | Universally conserved from bacteria to humans.[2] | Found in most metazoans, but absent in yeast, plants, and nematodes.[2] |
| Regulation by P-TEFb | Phosphorylated by P-TEFb, which converts it into a positive elongation factor.[4][5] | Phosphorylated by P-TEFb, leading to its dissociation from the elongation complex.[4][5] |
| Consequence of Depletion | Leads to reduced Pol II pausing and defects in elongation processivity.[6][7] | Results in the loss of promoter-proximal pausing.[8][9] |
Delving Deeper: Functional Comparison
SPT5, a universally conserved protein, forms the DSIF (DRB Sensitivity-Inducing Factor) complex with SPT4.[2] DSIF is a core component of the RNA Polymerase II (Pol II) elongation machinery, playing a multifaceted role in transcription. In higher eukaryotes, one of its primary functions during early elongation is to collaborate with the Negative Elongation Factor (NELF) complex to induce promoter-proximal pausing of Pol II.[2] This pausing is a key regulatory checkpoint in gene expression.
NELF is a multi-subunit complex that acts as a potent inhibitor of transcription elongation.[2][3] The stable association of NELF with the Pol II elongation complex is dependent on the presence of DSIF.[3] Together, DSIF and NELF establish a stable paused state of Pol II, typically 20-60 nucleotides downstream of the transcription start site.
The transition from a paused to a productive elongation state is triggered by the positive transcription elongation factor b (P-TEFb). P-TEFb is a kinase that phosphorylates the C-terminal domain of Pol II, as well as SPT5 and NELF.[4][5] Phosphorylation of NELF leads to its dissociation from the elongation complex, thereby relieving the block to elongation.[4][5] Concurrently, phosphorylation of SPT5 converts DSIF into a positive elongation factor that remains associated with Pol II and enhances its processivity throughout the remainder of gene transcription.[4][5]
Recent structural studies, including cryo-electron microscopy of the paused Pol II-DSIF-NELF complex, have provided a detailed molecular understanding of these interactions. These studies reveal how NELF binds to the polymerase and, in concert with DSIF, stabilizes a conformation of the elongation complex that is incompatible with further nucleotide addition.[4][5][10]
Visualizing the Interplay: Signaling Pathway
Experimental Corner: Protocols for Studying SPT5 and NELF Function
The functional characterization of SPT5 and NELF relies on a combination of in vivo and in vitro techniques. Below are outlines of key experimental protocols.
In Vitro Transcription Assay
This assay is fundamental for reconstituting transcription and directly assessing the impact of purified elongation factors on Pol II activity.
Objective: To determine the effect of SPT5 (DSIF) and NELF on Pol II elongation and pausing in a controlled environment.
Methodology:
-
Template Preparation: A DNA template containing a promoter (e.g., adenovirus major late promoter) followed by a G-less cassette is used. The G-less cassette allows for the generation of a defined length transcript in the absence of GTP.
-
Formation of the Pre-initiation Complex (PIC): The DNA template is incubated with nuclear extract or purified general transcription factors and RNA Polymerase II to assemble the PIC at the promoter.
-
Initiation and Halting of Elongation: Transcription is initiated by the addition of ATP, CTP, and UTP (and radiolabeled UTP for detection). The absence of GTP causes Pol II to stall at the end of the G-less cassette, creating a synchronized population of early elongation complexes.
-
Addition of Elongation Factors: Purified DSIF and/or NELF are added to the stalled complexes.
-
Chase Reaction: A high concentration of all four NTPs is added to allow transcription to resume.
-
Analysis: RNA products are extracted at different time points, resolved by denaturing polyacrylamide gel electrophoresis, and visualized by autoradiography. The presence and intensity of paused transcripts and the rate of appearance of full-length runoff transcripts are quantified.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic location of SPT5 and NELF in vivo, providing insights into where these factors act.
Objective: To map the genome-wide distribution of SPT5 and NELF and their co-localization with RNA Polymerase II.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-SPT5 or anti-NELF).
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the immune complexes are eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific gene loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.
Precision Run-on Sequencing (PRO-seq)
PRO-seq provides a high-resolution map of the location of actively transcribing RNA polymerases, allowing for a precise determination of pausing sites and transcription elongation rates.
Objective: To measure the effect of SPT5 or NELF depletion on the distribution and activity of RNA Polymerase II at single-nucleotide resolution.
Methodology:
-
Cell Permeabilization: Cells are permeabilized with a mild detergent to halt transcription and deplete endogenous NTPs.
-
Nuclear Run-on: A run-on reaction is performed in the presence of biotin-labeled NTPs, allowing for the incorporation of a single biotinylated nucleotide at the 3' end of the nascent transcript.
-
Nascent RNA Isolation: The biotin-labeled nascent RNA is captured using streptavidin beads.
-
Library Preparation: The captured RNA is converted into a cDNA library for high-throughput sequencing.
-
Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to the genome. The density of reads at the 5' ends of genes reflects the position of paused Pol II, while the density over gene bodies indicates the level of productive elongation.
By comparing PRO-seq data from wild-type cells with that from cells depleted of SPT5 or NELF, researchers can quantify changes in the pausing index (the ratio of Pol II density at the promoter to the gene body) and assess effects on transcription elongation.
Concluding Remarks
SPT5 and NELF are key regulators of transcription elongation with both distinct and cooperative functions. While NELF's primary role is to establish promoter-proximal pausing, SPT5 is a more versatile factor, contributing to both pausing and the subsequent processivity of the elongating polymerase. The interplay between these factors, and their regulation by P-TEFb, provides a sophisticated mechanism for controlling gene expression in response to various cellular signals. A thorough understanding of these mechanisms, aided by the experimental approaches outlined in this guide, is essential for advancing our knowledge of transcriptional regulation and for the development of targeted therapies for diseases where these processes are dysregulated.
References
- 1. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure of paused transcription complex Pol II-DSIF-NELF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of paused transcription complex Pol II-DSIF-NELF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPT5 stabilizes RNA polymerase II, orchestrates transcription cycles, and maintains the enhancer landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NELF regulates a promoter-proximal step distinct from RNA Pol II pause-release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of SPT5 Binding Sites Across Diverse Cell Types
For researchers, scientists, and drug development professionals, understanding the nuanced roles of transcription elongation factor SPT5 in different cellular contexts is critical. This guide provides a comparative analysis of SPT5 binding sites and functional implications across various cell types, supported by experimental data and detailed protocols.
SPT5, a key regulator of RNA polymerase II (Pol II) processivity, plays a fundamental role in gene expression. Its association with chromatin is dynamic and context-dependent, influencing cellular processes from proliferation to differentiation. This analysis synthesizes findings from chromatin immunoprecipitation followed by sequencing (ChIP-seq) studies to highlight the similarities and differences in SPT5's genomic localization and function in various cell models.
Comparative Overview of SPT5 Binding Profiles
The genomic binding profile of SPT5 has been characterized in several cell types, revealing both conserved and cell-type-specific patterns. While SPT5 is generally found at the promoter-proximal regions of actively transcribed genes, its distribution across gene bodies, enhancers, and its interaction with other transcription factors can vary significantly.
| Cell Type | Predominant SPT5 Binding Locations | Key Findings & Functional Implications | Reference / Data Source |
| Human Colorectal Carcinoma (DLD-1) | Promoter-proximal regions of active genes. | SPT5 is crucial for stabilizing RNA Polymerase II (Pol II) at the promoter-proximal pause sites. Its acute depletion leads to the degradation of the largest subunit of Pol II, RPB1, a process mediated by the CUL3 ubiquitin ligase and the VCP/p97 unfoldase.[1] This highlights SPT5's primary role in safeguarding Pol II stability to ensure accurate gene expression. | Aoi et al., 2021 |
| Human Osteosarcoma (U2OS) | Promoters of virtually all transcribed genes. | The MYC oncoprotein directly binds to and recruits SPT5 to promoters. This recruitment is essential for fast and processive transcription elongation.[2] In cancer cells with high MYC levels, SPT5 can be sequestered into non-functional complexes, leading to altered expression of growth-suppressive genes.[2][3] | Bretones et al., 2019 |
| Mouse Embryonic Fibroblasts (MEFs) | Distributed across gene bodies, with a notable role at a specific window during elongation. | Depletion of Spt5 in MEFs does not lead to a global defect in transcription elongation rates. Instead, it causes a decrease in Pol II processivity, particularly within a 15-20 kb window downstream of the promoter.[4] This suggests a specific role for Spt5 in ensuring the completion of transcription for long genes. | Fitz et al., 2018 |
| Drosophila S2 Cells | Associated with transcribed genes. | Spt5 is essential for maintaining normal levels of most mRNAs and is required for proper mRNA splicing.[5] Its depletion leads to widespread defects in transcription elongation and RNA processing. | Henriques et al., 2018 |
| Mouse Embryonic Stem Cells (mESCs) | Putative enhancers and genes regulated by pluripotency factors. | While direct SPT5 ChIP-seq data is less detailed in the provided context, the FACT complex, a known interactor, is found at gene-distal regulatory sites.[6] Given SPT5's role in enhancer transcription, it is implicated in maintaining the pluripotency network.[7] | Mylonas and Tessarz, 2018 |
Experimental Protocols
A detailed understanding of the methodologies used to generate these findings is crucial for their interpretation and for designing future experiments. The following is a generalized protocol for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for SPT5, based on common practices in the cited literature.
SPT5 ChIP-seq Protocol
1. Cell Culture and Cross-linking:
-
Culture cells of interest (e.g., DLD-1, U2OS, MEFs) to approximately 80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% directly to the culture medium.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
2. Chromatin Preparation:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type and instrument.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-SPT5 antibody. An IgG antibody should be used as a negative control.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
5. DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions (e.g., Illumina). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
6. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the appropriate reference genome.
-
Perform peak calling using software such as MACS2 to identify regions of SPT5 enrichment.
-
Annotate the peaks to genomic features (promoters, enhancers, gene bodies) and perform downstream analyses such as motif discovery and gene ontology analysis.
Visualizing SPT5-Related Cellular Processes
Diagrams generated using the DOT language provide a clear visual representation of complex biological workflows and pathways.
Caption: Experimental workflow for SPT5 ChIP-seq.
Caption: MYC-mediated recruitment of SPT5 to promoters.
References
- 1. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYC Recruits SPT5 to RNA Polymerase II to Promote Processive Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC Recruits SPT5 to RNA Polymerase II to Promote Processive Transcription Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of RNA polymerase II processivity by Spt5 is restricted to a narrow window during elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Transcriptionally active enhancers in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to SPT5 Antibodies: A Cross-Validation Overview
For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available antibodies for the transcription elongation factor SPT5, summarizing key features and providing standardized protocols for their validation.
SPT5, a highly conserved transcription elongation factor, plays a critical role in regulating RNA polymerase II (Pol II) activity.[1][2] As a core component of the DRB-sensitivity-inducing factor (DSIF) complex, along with SPT4, it is involved in promoter-proximal pausing and ensuring the processivity of Pol II during transcription elongation.[1][3][4] Given its central role in gene expression, SPT5 is a key target in various research areas, from fundamental transcription studies to drug discovery.
Comparison of Commercially Available SPT5 Antibodies
The following table summarizes key information for SPT5 antibodies from several major vendors. This information is based on publicly available datasheets and should be used as a starting point for your own validation experiments.
| Vendor | Catalog Number(s) | Type | Host | Tested Applications | Immunogen/Clonality Details |
| Santa Cruz Biotech. | sc-133217 (D-3) | Monoclonal (IgG1 κ) | Mouse | WB, IP, IF, IHC(P), ELISA | Amino acids 61-360 near the N-terminus of human SPT5. |
| sc-136075 (17) | Monoclonal (IgG1) | Mouse | WB, IP, IF | Information not publicly available. | |
| Thermo Fisher Sci. | PA5-56100 | Polyclonal | Rabbit | WB, IHC(P), ICC/IF, ChIP | Recombinant protein corresponding to Human SPT5. |
| PA5-40709 | Polyclonal | Rabbit | IHC(P) | Synthetic peptide directed towards the C-terminal of human SUPT5H. | |
| Abcam | ab126592 (EPR5145(2)) | Monoclonal (IgG) | Rabbit | WB, IHC-P, ICC/IF | Recombinant fragment, proprietary. |
| ab244429 | Polyclonal | Rabbit | WB, IHC-P, ICC/IF | Recombinant Fragment Protein within Human SUPT5H aa 900 to C-terminus. | |
| Cell Signaling Tech. | 9033 | Polyclonal | Rabbit | WB | Synthetic peptide corresponding to residues surrounding Gly803 of human SPT5 protein. |
| BD Biosciences | 611107 | Monoclonal | Mouse | WB, ChIP-seq | Information not publicly available. |
Note: WB: Western Blot, IP: Immunoprecipitation, IF: Immunofluorescence, IHC(P): Immunohistochemistry (Paraffin), ELISA: Enzyme-Linked Immunosorbent Assay, ChIP: Chromatin Immunoprecipitation. This table is not exhaustive and represents a selection of available antibodies. Researchers are encouraged to visit the vendors' websites for the most up-to-date information.
Visualizing the Role of SPT5 in Transcription
To better understand the context in which these antibodies are used, the following diagrams illustrate the SPT5 signaling pathway and a typical experimental workflow for antibody validation.
Experimental Protocols
Detailed and standardized protocols are crucial for the successful validation and use of antibodies. Below are generalized protocols for Western Blot, Immunoprecipitation, and Chromatin Immunoprecipitation.
Western Blot Protocol for SPT5
This protocol is designed for the detection of SPT5 in whole-cell lysates.
-
Sample Preparation:
-
Culture cells to 70-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary SPT5 antibody (at the vendor-recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system. The expected molecular weight of SPT5 is approximately 160 kDa.
-
Immunoprecipitation (IP) Protocol for SPT5
This protocol is for the immunoprecipitation of SPT5 to study protein-protein interactions.
-
Lysate Preparation:
-
Prepare cell lysate as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of pre-cleared lysate with 2-5 µg of the primary SPT5 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western Blot using an antibody against the protein of interest expected to interact with SPT5.
-
Chromatin Immunoprecipitation (ChIP) Protocol for SPT5
This protocol outlines the general steps for performing ChIP to identify SPT5 binding sites on DNA.
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an SPT5 antibody or control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
Conclusion
The selection of a reliable SPT5 antibody is a critical step for any research involving this essential transcription factor. While this guide provides a consolidated overview of available antibodies and standardized protocols, it is imperative that researchers perform their own in-house validation to ensure the antibody performs as expected in their specific application and experimental context. By carefully considering the information provided and rigorously validating their chosen antibody, researchers can generate high-quality, reproducible data, advancing our understanding of SPT5's role in health and disease.
References
- 1. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cell Physiol Biochem - Emerging Roles of SPT5 in Transcription [cellphysiolbiochem.com]
- 4. DSIF - Wikipedia [en.wikipedia.org]
- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. rosalind.bio [rosalind.bio]
A Comparative Guide to the Efficacy of SPT5 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of small molecule inhibitors targeting the transcription elongation factor SPT5. The focus is on their ability to selectively modulate the expression of the mutant huntingtin (mHtt) gene, a key therapeutic strategy in Huntington's disease. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.
Comparative Efficacy of SPT5 Inhibitors
The following table summarizes the in vitro efficacy of two potent SPT5 inhibitors, SPI-24 and SPI-77, in reducing the levels of mutant huntingtin (mHtt) mRNA in the Q111 striatal cell line, which expresses mHtt with 111 CAG repeats.
| Inhibitor | Target | Cell Line | Efficacy (IC50 for mHtt mRNA reduction) | Key Findings | Reference |
| SPI-24 | Spt5-Pol II interaction | Q111 (murine striatal cells) | ~1 µM | Selectively reduces mHtt mRNA and protein levels with minimal effect on wild-type Htt. | [1] |
| SPI-77 | Spt5-Pol II interaction | Q111 (murine striatal cells) | ~10 nM | Highly potent and selective inhibitor of mHtt expression. Demonstrates efficacy at nanomolar concentrations. | [1] |
Mechanism of Action: Targeting Transcription Elongation
SPT5, in complex with RNA Polymerase II (Pol II), is a critical regulator of transcription elongation. In Huntington's disease, the expanded CAG repeat in the huntingtin gene presents a unique transcriptional challenge. SPT5 inhibitors are designed to interfere with the Spt5-Pol II interaction, leading to a selective reduction in the transcription of the mutant huntingtin gene.
Experimental Protocols
Cell Culture and Inhibitor Treatment
Murine striatal Q111 cells, which are heterozygous for a human huntingtin allele with an expanded CAG repeat, are cultured in appropriate media. For efficacy studies, cells are treated with varying concentrations of SPT5 inhibitors (e.g., SPI-24 and SPI-77) or a vehicle control (DMSO) for 48 hours before harvesting for RNA or protein analysis.
Quantification of Mutant Htt mRNA by qRT-PCR
RNA Extraction: Total RNA is extracted from treated cells using a suitable method, such as TRIzol reagent, followed by purification.
Reverse Transcription: Complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.
Quantitative PCR (qPCR): The relative levels of mutant and wild-type Htt mRNA are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. Gene expression levels are normalized to a housekeeping gene, such as beta-actin.
Analysis of Huntingtin Protein Levels by Western Blot
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease inhibitors to extract total protein. Protein concentration is determined using a BCA assay.
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for huntingtin protein (total and mutant forms) and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using image analysis software.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of the SPT5 inhibitors, a colorimetric MTT assay is performed. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations. After the treatment period, MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of SPT5 inhibitors in cell culture.
References
The SPT5 NGN Domain: An Evolutionary Conserved Hub with Divergent Roles in Transcription
A Comparative Analysis of the SPT5 NGN Domain's Function in Archaea and Eukaryotes
The Suppressor of Ty 5 (SPT5) protein is a universally conserved transcription elongation factor, playing a pivotal role in regulating the activity of RNA polymerase (RNAP) across all domains of life. Its N-terminal NusG (NGN) domain is the most conserved region of the protein and is central to its function. This guide provides a comparative analysis of the SPT5 NGN domain's role in archaea and eukaryotes, highlighting both conserved functions and divergent regulatory mechanisms. This analysis is supported by experimental data, detailed methodologies, and structural insights to inform researchers, scientists, and drug development professionals.
Core Conservation: A Structural and Functional Anchor
At its core, the function of the SPT5 NGN domain is remarkably conserved between archaea and eukaryotes. In both domains of life, the NGN domain of SPT5, in complex with SPT4, directly interacts with the clamp domain of the RNAP.[1] This interaction is crucial for enhancing the processivity of the RNAP, effectively acting as a "clamp lock" that prevents the dissociation of the polymerase from the DNA template during transcription elongation.[1]
Structural studies, including cryo-electron microscopy (cryo-EM), have revealed a high degree of similarity in the overall architecture of the RNAP-Spt4/5 complex in both archaea and eukaryotes.[1][2] The NGN domain forms a critical bridge over the DNA-binding channel of the RNAP, a feature that is thought to be fundamental to its role in promoting transcriptional processivity.[1][3]
Functional Divergence: Adaptation to Cellular Complexity
Despite the conserved structural and fundamental functions, the regulatory roles of the SPT5 NGN domain have diverged significantly between the relatively simple archaeal systems and the more complex eukaryotic machinery. This divergence is largely a reflection of the increased regulatory layers in eukaryotic transcription.
In Archaea: A Primary Role in Enhancing Elongation
In archaea, the primary role of the Spt4/5 complex, and by extension the SPT5 NGN domain, is to act as a positive elongation factor. Experimental data from in vitro transcription assays have demonstrated that the archaeal Spt4/5 complex can stimulate transcription elongation by approximately 1.5 to 2.5-fold.[4] This enhancement is particularly important for transcription through challenging templates, such as histone-bound DNA.[5]
Table 1: Quantitative Analysis of Archaeal Spt4/5 Function
| Organism | Experimental System | Effect of Spt4/5 | Fold Change in Elongation | Reference |
| Methanocaldococcus jannaschii | In vitro transcription assay | Stimulation of run-off transcript formation | ~1.75 - 2.5 | [4] |
| Thermococcus kodakarensis | In vitro transcription on histone-bound DNA | Modest acceleration of elongation rate | ~1.5 | [5] |
In Eukaryotes: A Key Player in Promoter-Proximal Pausing
In eukaryotes, the SPT5 NGN domain, as part of the DSIF (DRB Sensitivity-Inducing Factor) complex (the eukaryotic homolog of Spt4/5), has acquired a more nuanced and critical regulatory role in promoter-proximal pausing.[6] This process, where RNAP II pauses shortly after initiating transcription, is a key checkpoint for gene regulation in metazoans. The NGN domain, along with other domains of SPT5, contributes to the stabilization of the paused polymerase.[7]
While DSIF can also act as a positive elongation factor, its involvement in pausing highlights a significant functional divergence from its archaeal counterpart. The transition from a paused state to productive elongation is a major regulatory step in eukaryotes and is controlled by the phosphorylation of DSIF and the negative elongation factor (NELF).
Signaling Pathways and Logical Relationships
The differing roles of the SPT5 NGN domain in archaea and eukaryotes can be visualized in the context of their respective transcription elongation pathways.
References
- 1. Structural basis of archaeal RNA polymerase transcription elongation and Spt4/5 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Transcription Assay for Archaea Belonging to Sulfolobales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Architecture of the RNA polymerase–Spt4/5 complex and basis of universal transcription processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spt4/5 stimulates transcription elongation through the RNA polymerase clamp coiled-coil motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TFS and Spt4/5 accelerate transcription through archaeal histone-based chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promoter proximal pausing and the control of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the roles of Spt5-nucleic acid contacts in promoter proximal pausing of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Role of SPT5 in RNA Polymerase I and RNA Polymerase II Transcription
Introduction
SPT5 is a highly conserved and essential transcription elongation factor, present in all three domains of life.[1] In eukaryotes, it forms a stable heterodimer with SPT4, creating a complex known as DSIF (DRB-sensitivity-inducing factor).[1][2] While its multifaceted roles in regulating RNA Polymerase II (Pol II) have been extensively studied, its function in RNA Polymerase I (Pol I) transcription is an emerging area of research. This guide provides an objective comparison of SPT5's role in transcription mediated by these two distinct polymerases, supported by experimental data and detailed methodologies for key assays.
Comparative Analysis of SPT5 Function
The function of SPT5 varies significantly between Pol I and Pol II transcription, reflecting the different regulatory complexities of synthesizing ribosomal RNA versus protein-coding genes.
Role in RNA Polymerase II Transcription
SPT5 is a master regulator of Pol II transcription, implicated in virtually every stage of the process, from enhancer activation to termination.[3][4] Its functions are pleiotropic and critical for proper gene expression.[1]
-
Polymerase Stability and Pausing: A primary function of SPT5 is to stabilize Pol II, particularly in the promoter-proximal paused state.[1][3] Acute depletion of SPT5 triggers the ubiquitination and proteasomal degradation of the core Pol II subunit, RPB1.[5][6] In metazoans, SPT5, in conjunction with the Negative Elongation Factor (NELF), is crucial for establishing this pause, which serves as a key regulatory checkpoint.[1][7] The interaction between DSIF and NELF is direct, and NELF's association with Pol II depends on DSIF.[1]
-
Elongation and Processivity: Following pause release, which is often triggered by the phosphorylation of NELF and SPT5 by P-TEFb, SPT5 transitions into a positive elongation factor.[1][7] It remains associated with the elongation complex, enhancing its processivity and velocity.[7] Structural studies show that SPT5 binds over the Pol II clamp domain, stabilizing the transcription elongation complex and helping it to traverse nucleosomal barriers.[8][9][10] Depletion of SPT5 leads to a genome-wide defect in Pol II progression into gene bodies.[1][7]
-
Recruitment Platform: The C-terminal region (CTR) of SPT5 is subject to phosphorylation and acts as a scaffold to recruit other factors involved in transcription and co-transcriptional processes like mRNA capping and splicing.[11][12][13]
Role in RNA Polymerase I Transcription
The role of SPT5 in Pol I-mediated transcription of ribosomal DNA (rDNA) is more nuanced, exhibiting both positive and negative regulatory effects.[14][15]
-
Direct Interaction and Recruitment: SPT5 directly associates with the Pol I complex.[16][17] This interaction is mediated through its conserved NGN and KOW domains, which also bind to Pol II.[16] Evidence suggests SPT5 is recruited to the rDNA early in the transcription cycle, potentially through an interaction with the initiation factor Rrn3 and the nascent rRNA transcript.[16][17]
-
Dual Regulatory Functions: Studies in yeast demonstrate that SPT5 has both positive and negative effects on Pol I transcription.[14][15] Mutations in SPT5 can suppress growth defects associated with a Pol I subunit deletion (rpa49Δ), suggesting an inhibitory role.[14] Conversely, other analyses, including rRNA synthesis rates and electron microscopy, indicate that SPT5 also plays a positive role in promoting elongation downstream of an early pause.[14][15] This suggests SPT5 may contribute to a pause-and-release mechanism for Pol I, potentially serving as a quality control checkpoint for rRNA processing.[14]
-
Impact on rRNA Processing: Mutations in SPT4 and SPT5 have been shown to cause defects in co-transcriptional processing and cleavage of rRNA, further supporting a role in coordinating transcription with rRNA maturation.[12][14]
Quantitative Data Summary
The following tables summarize the key functional distinctions and quantitative effects of SPT5 on Pol I and Pol II transcription.
Table 1: Functional Comparison of SPT5 in Pol I vs. Pol II Transcription
| Feature | RNA Polymerase I | RNA Polymerase II |
| Direct Interaction | Yes, binds directly to the Pol I complex, potentially involving subunits A190 and A49.[16] | Yes, binds directly to the Pol II complex, interacting with subunits Rpb1, Rpb2, and the Rpb4/7 stalk.[16] |
| Role in Pausing | Contributes to pausing early during transcription elongation, potentially as a quality control checkpoint.[14] | Crucial for establishing and stabilizing promoter-proximal pausing in metazoans, in complex with NELF.[1][7] |
| Role in Elongation | Promotes transcription elongation downstream of the pause site.[14][15] | Acts as a core processivity factor, enhancing elongation rate and helping traverse nucleosomes.[1][7] |
| Key Interacting Factors | Rrn3 (initiation factor), nascent rRNA.[16] | NELF, P-TEFb, PAF1C, mRNA processing factors.[1][14] |
| Effect of Depletion/Mutation | Can lead to a net increase in rRNA synthesis rate per enzyme but also causes defects in rRNA processing.[14] A specific mutant, Spt5(C292R), causes a 4-fold reduction in rRNA synthesis.[18] | Causes global RPB1 degradation, accumulation of Pol II at the 5' end of genes, and widespread defects in elongation and transcript synthesis.[5][7][9] |
Visualizing SPT5 Mechanisms and Workflows
Functional Roles of SPT5 in Transcription
Caption: A diagram illustrating the distinct regulatory roles of SPT5 in RNA Pol I and RNA Pol II transcription cycles.
Experimental Workflow: Comparative ChIP-seq
Caption: A workflow diagram for a comparative ChIP-seq experiment to map SPT5, Pol I, and Pol II occupancy genome-wide.
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the function of SPT5 are provided below.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is adapted from standard procedures and is used to determine the genome-wide occupancy of SPT5, Pol I, and Pol II.[19][20]
Materials:
-
Cell culture (e.g., HeLa or yeast cells)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Ice-cold PBS
-
Lysis Buffers (for cell and nuclear lysis)
-
Sonication Buffer (e.g., RIPA-150)
-
ChIP-grade antibodies (anti-SPT5, anti-RPB1 for Pol II, anti-RPA194 for Pol I, control IgG)[2]
-
Protein A/G magnetic beads
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
DNA purification kit
-
Reagents for library preparation and sequencing
Protocol Steps:
-
Cross-linking: Treat ~1x10⁷ cells with formaldehyde to a final concentration of 1% for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice to release nuclei. Pellet the nuclei and discard the cytoplasmic fraction.
-
Chromatin Fragmentation: Resuspend the nuclear pellet in sonication buffer. Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Set aside an aliquot as the "input" control. Incubate the remaining chromatin overnight at 4°C with the specific antibody (e.g., anti-SPT5).
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Cross-link Reversal: Elute the chromatin complexes from the beads. Reverse the cross-links by incubating with NaCl at 65°C for several hours. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a standard column-based kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input DNA. Perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome. Use a peak-calling algorithm to identify enriched regions for SPT5, Pol I, and Pol II, allowing for a comparative analysis of their binding profiles.[21]
Native Elongating Transcript Sequencing (NET-seq)
This protocol captures the 3' ends of nascent RNA transcripts associated with transcribing polymerases to map their position at nucleotide resolution.[22][23][24]
Materials:
-
Cell or tissue sample
-
Nuclei isolation buffer
-
Glycerol buffer and Nuclei lysis buffer
-
Chromatin resuspension solution
-
Reagents for RNA purification (e.g., TRIzol)
-
Enzymes for library preparation (T4 RNA ligase, reverse transcriptase, etc.)
-
Pre-adenylated 3' DNA linker
-
PCR primers and polymerase
-
DNA purification reagents
Protocol Steps:
-
Nuclei Isolation: Homogenize cells or tissue in nuclei isolation buffer to release nuclei. Purify the nuclei through centrifugation and washing steps.[25]
-
Chromatin Fractionation: Lyse the purified nuclei to release chromatin. Centrifuge to pellet the chromatin, which contains the engaged polymerases and nascent RNA.
-
RNA Isolation: Resuspend the chromatin pellet and extract total RNA using a method like TRIzol extraction.
-
Library Preparation:
-
3' Linker Ligation: Ligate a pre-adenylated DNA linker to the 3' hydroxyl end of the nascent RNA fragments. This step is specific to the actual 3' end of the transcript, marking the polymerase's position.[22]
-
Reverse Transcription: Perform reverse transcription using a primer that is complementary to the ligated 3' linker.
-
Circularization and Linearization: Circularize the resulting cDNA and then linearize it at a specific site to place the 3' end of the original transcript at the beginning of the linear molecule.
-
PCR Amplification: Amplify the library using a minimal number of PCR cycles.
-
-
Sequencing and Data Analysis: Sequence the prepared library. Map the reads to the genome to generate a high-resolution, strand-specific map of RNA polymerase density.
In Vitro GST Pull-Down Assay
This biochemical assay is used to demonstrate a direct physical interaction between SPT5 and polymerase subunits.[17]
Materials:
-
Purified GST-tagged SPT5 protein (expressed in E. coli)
-
Purified Pol I or Pol II complex (or individual subunits) as "prey" protein
-
Glutathione-agarose or magnetic beads
-
Binding Buffer
-
Wash Buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against prey proteins (e.g., anti-HA if the polymerase is HA-tagged)
Protocol Steps:
-
Protein Binding: Incubate purified GST-SPT5 with glutathione (B108866) beads in binding buffer to immobilize the "bait" protein.
-
Incubation with Prey: Add the purified Pol I or Pol II complex ("prey") to the beads and incubate to allow for protein-protein interaction. As a negative control, incubate the prey protein with beads bound only to GST.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Detection: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to a subunit of the prey polymerase complex. A band corresponding to the polymerase subunit in the GST-SPT5 lane, but not in the GST-only control lane, indicates a direct interaction.[17]
References
- 1. tandfonline.com [tandfonline.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. SPT5 stabilizes RNA polymerase II, orchestrates transcription cycles, and maintains the enhancer landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pleiotropic roles of SPT5 in transcription | Semantic Scholar [semanticscholar.org]
- 5. SPT5 stabilization of promoter-proximal RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pleiotropic roles of SPT5 in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Spt5 plays vital roles in the control of sense and antisense transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Architecture of the RNA polymerase II elongation complex: new insights into Spt4/5 and Elf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPT5 transcription elongation factor SPT5 [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. The Spt4-Spt5 complex: a multi-faceted regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Roles for Spt5 in Pre-mRNA Processing and Transcription Elongation Revealed by Identification of Spt5-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Transcription Elongation Factor Spt5 Influences Transcription by RNA Polymerase I Positively and Negatively - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The transcription elongation factor Spt5 influences transcription by RNA polymerase I positively and negatively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Yeast transcription elongation factor Spt5 associates with RNA polymerase I and RNA polymerase II directly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kowalczykowskilab.ucdavis.edu [kowalczykowskilab.ucdavis.edu]
- 18. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 20. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 21. researchgate.net [researchgate.net]
- 22. Native Elongating Transcript Sequencing Reveals Human Transcriptional Activity at Nucleotide Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Native elongating transcript sequencing (NET-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PROTOCOLS — CHURCHMAN LAB [churchman.med.harvard.edu]
- 25. Tissue NET-seq (native elongating transcript sequencing) [protocols.io]
Validating SPT5 High-Throughput Screening Hits: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the transcription elongation factor SPT5, the validation of hits from high-throughput screening (HTS) is a critical step to ensure the progression of robust and reliable candidates. This guide provides a comparative overview of key orthogonal methods to confirm and characterize HTS findings, complete with experimental protocols and quantitative data to inform decision-making in your drug discovery pipeline.
The journey from a primary HTS hit to a validated lead compound is fraught with potential pitfalls, including false positives and assay artifacts. Orthogonal validation, the use of distinct and independent experimental methods, is therefore indispensable for building confidence in a screening campaign. This guide focuses on a multi-faceted approach, encompassing biophysical, biochemical, and cell-based assays to rigorously assess the activity of putative SPT5 modulators.
Comparative Analysis of Orthogonal Validation Methods
To facilitate a clear comparison of the performance and outputs of different validation techniques, the following table summarizes key quantitative parameters for hypothetical SPT5 inhibitors validated through various orthogonal assays. It is important to note that direct comparison of absolute values across different assays should be done with caution due to inherent differences in experimental conditions and principles.[1][2][3][4]
| Orthogonal Method | Principle | Key Parameters Measured | Hypothetical Compound A | Hypothetical Compound B |
| Cellular Thermal Shift Assay (CETSA) | Target Engagement | EC50 (Target Stabilization) | 1.2 µM | 5.8 µM |
| Surface Plasmon Resonance (SPR) | Binding Kinetics & Affinity | K_D (dissociation constant), k_on, k_off | 800 nM | 4.5 µM |
| Isothermal Titration Calorimetry (ITC) | Binding Thermodynamics | K_D, ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | 950 nM | 5.2 µM |
| In Vitro Transcription Assay | Functional Activity | IC50 (inhibition of transcription) | 0.5 µM | 2.1 µM |
| Chromatin Immunoprecipitation (ChIP-qPCR) | Target Occupancy in Cells | % Input Enrichment at Target Gene | 3-fold enrichment | 1.5-fold enrichment |
| AlphaScreen Assay | Protein-Protein Interaction | IC50 (disruption of SPT5-partner interaction) | 2.5 µM | > 10 µM |
Experimental Workflows and Logical Relationships
A systematic approach to hit validation is crucial for efficient resource allocation and timely decision-making. The following diagram illustrates a typical workflow for progressing hits from a primary HTS to comprehensive validation using orthogonal methods.
References
Comparative structural analysis of SPT5 in complex with paused vs elongating Pol II.
A detailed guide for researchers, scientists, and drug development professionals on the structural dynamics of SPT5's interaction with RNA Polymerase II during transcriptional pausing and elongation.
The transition of RNA Polymerase II (Pol II) from a paused state to a productive elongating state is a critical control point in gene expression. The transcription elongation factor SPT5, a subunit of the DSIF complex (composed of SPT4 and SPT5), plays a pivotal role in both stabilizing the paused complex and in facilitating processive elongation. Understanding the structural rearrangements of SPT5 within these two distinct functional states of the Pol II complex is crucial for developing novel therapeutic strategies that target transcriptional regulation. This guide provides a comparative structural analysis of SPT5 in the context of the paused Pol II complex (in conjunction with NELF) and an activated, elongating Pol II complex (in association with PAF and SPT6), supported by cryo-electron microscopy (cryo-EM) data.
Quantitative Comparison of SPT5 in Paused vs. Elongating Pol II Complexes
The structural differences between the paused and elongating Pol II complexes, particularly concerning the conformation and interactions of SPT5, have been elucidated by high-resolution cryo-EM studies. The following table summarizes the key quantitative and qualitative distinctions.
| Feature | Paused Pol II Complex (Pol II-DSIF-NELF) | Elongating Pol II Complex (Pol II-DSIF-PAF-SPT6) | Reference |
| Overall Resolution | 3.2 Å | 3.1 Å | [1][2] |
| Key Factors | DSIF (SPT4/SPT5), NELF | DSIF (SPT4/SPT5), PAF, SPT6, P-TEFb (for activation) | [1][2] |
| SPT5 Conformation | "Closed" conformation, forming nucleic acid clamps | "Open" conformation, with clamps released | [3] |
| SPT5 KOW1 Domain | Engages upstream DNA, contributing to a "DNA clamp" | Rotated approximately 40º away from the upstream DNA, opening the DNA clamp | [4] |
| SPT5 KOW4 Domain | Interacts with the nascent RNA, forming part of an "RNA clamp" | Repositioned to open the RNA clamp, allowing transcript exit | [3] |
| DNA-RNA Hybrid | Tilted conformation, incompatible with NTP substrate binding | Canonical, non-tilted conformation, permissive for nucleotide addition | [5] |
| Pol II Funnel Occupancy | NELF occupies the funnel, sterically hindering other factors | PAF displaces NELF and occupies the funnel | [2][6] |
| Interaction with NELF | SPT5's KOW2-3 domain is implicated in recruiting NELF to the elongation complex. | NELF is absent. | [3] |
| Role of Phosphorylation | P-TEFb phosphorylation of DSIF (SPT5), NELF, and Pol II CTD is required for pause release. | Phosphorylation of the Pol II CTD linker by P-TEFb allows SPT6 to bind, which in turn facilitates the opening of the DSIF RNA clamp. | [2] |
Signaling Pathways and Logical Relationships
The transition from a paused to an elongating state is a highly regulated process involving the sequential action of several protein complexes. The diagrams below illustrate the key molecular events in both stabilizing the paused state and in activating elongation.
Experimental Protocols
The structural insights presented in this guide were primarily obtained through single-particle cryo-electron microscopy. Below are the generalized key methodologies employed in these studies.
Protein Expression and Purification
-
RNA Polymerase II: Purified from Sus scrofa thymus.
-
DSIF (SPT4/SPT5), NELF, PAF, and SPT6: Recombinantly expressed in insect cells (Spodoptera frugiperda, Sf21) using the baculovirus expression system. The subunits of each complex were co-expressed to ensure proper assembly.
-
Purification: Multi-step chromatography was employed for the purification of each complex, typically involving affinity chromatography (e.g., Strep-Tactin or FLAG affinity), ion exchange, and size-exclusion chromatography to obtain highly pure and homogeneous samples.
Reconstitution of Pol II Complexes
-
Nucleic Acid Scaffold Preparation: Synthetic DNA and RNA oligonucleotides were annealed to create a scaffold mimicking a transcribing complex with a defined transcription bubble and a nascent RNA transcript.
-
Complex Assembly: Purified Pol II was first incubated with the nucleic acid scaffold to form the core elongation complex (EC).
-
Formation of Paused and Elongating Complexes:
-
Paused Elongation Complex (PEC): The Pol II EC was incubated with purified DSIF and NELF complexes.
-
Activated Elongating Complex (EC*): The Pol II EC was incubated with DSIF, PAF, SPT6, and active P-TEFb in the presence of ATP to induce phosphorylation.
-
-
Purification of Assembled Complexes: The fully assembled complexes were purified by size-exclusion chromatography to separate them from unassembled components.
Cryo-Electron Microscopy Workflow
-
Grid Preparation: 3-4 μL of the purified complex solution (typically at a concentration of 1-5 mg/mL) was applied to glow-discharged cryo-EM grids (e.g., Quantifoil R2/2). The grids were then blotted and plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot).
-
Data Collection: Data were collected on a high-end transmission electron microscope, such as a Titan Krios, operating at 300 kV and equipped with a direct electron detector. Automated data collection software was used to acquire thousands of movie micrographs.
-
Image Processing:
-
Preprocessing: Movie frames were aligned to correct for beam-induced motion, and the contrast transfer function (CTF) was estimated for each micrograph.
-
Particle Picking: Automated particle picking was performed to identify individual molecular complexes in the micrographs.
-
2D and 3D Classification: The extracted particles were subjected to several rounds of 2D and 3D classification using software like RELION to sort them into structurally homogeneous classes.[7][8]
-
3D Refinement: The final set of particles from the best 3D class was used for high-resolution 3D refinement, resulting in a high-resolution electron density map.
-
-
Model Building and Refinement: An atomic model of the complex was built into the cryo-EM density map by fitting and refining previously determined crystal structures of individual components or by de novo modeling. The final model was then validated against the experimental data.
This comparative guide highlights the dynamic nature of SPT5 within the Pol II transcription machinery. The transition from a closed, inhibitory conformation in the paused state to an open, permissive conformation in the elongating state underscores the intricate regulatory mechanisms that govern gene expression. These structural insights provide a valuable framework for the rational design of molecules that can modulate transcriptional processes for therapeutic benefit.
References
- 1. Structure of paused transcription complex Pol II-DSIF-NELF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of activated transcription complex Pol II-DSIF-PAF-SPT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the roles of Spt5-nucleic acid contacts in promoter proximal pausing of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Structure of paused transcription complex Pol II-DSIF-NELF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A pipeline approach to single-particle processing in RELION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Processing of Structurally Heterogeneous Cryo-EM Data in RELION - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of SPT5 Protein
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a cornerstone of operational safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and effective disposal of the SPT5 protein, a key regulator of transcriptional elongation. The following procedures are based on established best practices for handling recombinant proteins in a laboratory environment.
It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the protein's Safety Data Sheet (SDS) before commencing any disposal procedures.
Risk Assessment and Waste Categorization
Prior to disposal, a thorough risk assessment must be conducted to appropriately categorize the this compound waste. Key considerations include the protein's biological origin, its concentration, any chemical modifications, and the nature of the buffer or solution it is in. Based on this assessment, the waste will be categorized as follows:
-
Non-Hazardous Protein Waste: this compound in benign buffer solutions (e.g., PBS, Tris) with no known biological activity of concern.
-
Chemically Hazardous Protein Waste: this compound mixed with hazardous chemicals, such as solvents, detergents, or heavy metals.
-
Biohazardous Protein Waste: this compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).
Personal Protective Equipment (PPE)
When handling any form of this compound waste, the following minimum personal protective equipment should be worn to prevent direct contact, inhalation, or ingestion[1]:
-
Torso Protection: A buttoned, long-sleeved laboratory coat.[1]
-
Hand Protection: Disposable nitrile gloves. For prolonged handling or higher concentrations, double-gloving is recommended.[1]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to safety glasses when there is a significant splash hazard.[1]
Inactivation of Non-Hazardous this compound Solutions
For non-hazardous this compound solutions, inactivation is a recommended precautionary step before disposal. This can be achieved through chemical or heat inactivation[2].
| Inactivation Method | Protocol | Contact Time |
| Chemical Inactivation | Add a 10% bleach solution to the protein solution to achieve a final concentration of at least 1% bleach.[2] | Minimum of 30 minutes[2] |
| Heat Inactivation | Heat the protein solution to 100°C.[2] | Minimum of 30 minutes[2] |
After inactivation, and after neutralizing any bleach if required by local regulations, the solution can typically be disposed of down the drain with a large volume of running water, in accordance with local regulations[2].
Disposal Procedures for Different Waste Categories
The disposal pathway is determined by the waste category identified in the initial risk assessment.
Liquid Waste:
-
Non-Hazardous: Following inactivation, dispose of down the drain with copious amounts of water, as permitted by local regulations[2].
-
Chemically Hazardous: Collect in a designated, clearly labeled, and leak-proof hazardous waste container for pickup by certified hazardous waste personnel[2][3]. Do not mix incompatible wastes[3].
-
Biohazardous: Decontaminate via autoclaving or chemical inactivation, followed by disposal as regulated medical waste[2][4].
Solid Waste (Gels, Contaminated Labware):
-
Non-Hazardous: Dispose of in the regular trash, unless institutional policies state otherwise.
-
Chemically Hazardous: Collect in a designated, labeled hazardous waste container[4].
-
Biohazardous: Dispose of in a designated biohazard bag or container for collection and treatment, which typically involves autoclaving or incineration[1].
Sharps Waste (Needles, Syringes, Pipette Tips):
-
All sharps contaminated with this compound, regardless of the category, must be collected in a designated, puncture-proof sharps container for specialized disposal[2][5].
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
